molecular formula C11H10Cl2N2 B1608323 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS No. 77509-88-7

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B1608323
CAS No.: 77509-88-7
M. Wt: 241.11 g/mol
InChI Key: LJRKBPGJMPHUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H10Cl2N2 and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-(chloromethyl)-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRKBPGJMPHUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407164
Record name 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77509-88-7
Record name 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative that has garnered significant interest in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a chloro substituent on the pyrazole ring, a reactive chloromethyl group, a methyl group, and a phenyl ring—makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecular architectures.[1] Pyrazoles, as a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known as "biologically privileged" structures due to their frequent appearance in molecules with diverse and potent biological activities.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this important chemical intermediate for professionals in research and drug development.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number : 77509-88-7[][4]

This compound serves as a crucial starting material, particularly for creating derivatives with potential therapeutic applications, including anticonvulsant, antibacterial, and anticancer agents.[5][6] Its utility stems from the differential reactivity of its two chlorine atoms, allowing for selective chemical modifications.

Physicochemical and Structural Properties

The structural features of this compound dictate its chemical behavior and potential applications. Below is a summary of its key properties.

PropertyValueSource(s)
CAS Registry Number 77509-88-7[][4]
Molecular Formula C₁₁H₁₀Cl₂N₂[]
Molecular Weight 241.11 g/mol []
Canonical SMILES CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2[]
InChI Key LJRKBPGJMPHUPW-UHFFFAOYSA-N[]
Appearance Typically a white to light yellow powder or crystalline solid.[7]
Solubility Generally immiscible in water; soluble in organic solvents.[8][8]

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process starting from more common precursors. A prevalent route involves the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heterocyclic rings.

The key precursor is often 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No: 947-95-5).[7] This aldehyde is synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9] The subsequent step involves the reduction of the aldehyde group to a hydroxymethyl group, followed by chlorination to yield the final chloromethyl product.

The reactivity of this molecule is dominated by its two key functional groups:

  • The 4-(chloromethyl) group : This is the most reactive site for nucleophilic substitution. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides). This reactivity is fundamental to its use as a building block for extending the molecular structure.[1]

  • The 5-chloro group : The chlorine atom attached directly to the pyrazole ring is less reactive towards nucleophilic substitution than the chloromethyl group. However, it can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions, allowing for further diversification of the pyrazole core.

G cluster_0 Synthesis Pathway cluster_1 Key Reactivity A 3-Methyl-1-phenyl-1H- pyrazol-5(4H)-one B 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack Reaction  (POCl₃, DMF) C [5-Chloro-3-methyl-1-phenyl- 1H-pyrazol-4-yl]methanol B->C  Reduction  (e.g., NaBH₄) D 5-Chloro-4-(chloromethyl)-3-methyl- 1-phenyl-1H-pyrazole (Target Compound) C->D  Chlorination  (e.g., SOCl₂) D2 Target Compound E Nucleophilic Substitution Product (R-Nu replaces -Cl of CH₂Cl) D2->E  Nucleophilic Attack  (at -CH₂Cl) F Cross-Coupling Product (R' replaces -Cl at C5) D2->F  Metal-Catalyzed Coupling  (at C5-Cl)

Synthetic pathway and reactivity of the target compound.

Core Applications in Drug Discovery and Proteomics

The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry and chemical biology.

Intermediate for Bioactive Molecules

The primary application is as an intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Researchers have used this compound to synthesize derivatives that exhibit:

  • Anticonvulsant Activity : By reacting the chloromethyl group with various hydrazides, scientists have developed a series of compounds evaluated for their ability to protect against seizures in animal models.[6][10]

  • Antibacterial and Anticancer Activity : The pyrazole core is a common feature in many antibacterial and anticancer agents. This building block allows for the systematic modification and exploration of structure-activity relationships (SAR) to develop new therapeutic candidates.[5][9]

Cysteine-Alkylating Agent in Proteomics

The reactive chloromethyl group can function as a cysteine-alkylating agent.[1] In proteomics, which is the large-scale study of proteins, such reagents are used to covalently label cysteine residues. This can be useful for:

  • Enzyme Inhibition Studies : Cysteine residues are often found in the active sites of enzymes. Covalent modification by this pyrazole derivative can lead to irreversible inhibition, helping to elucidate enzyme function.[1]

  • Protein Profiling : Attaching a reporter tag (like a fluorophore or biotin) to the pyrazole scaffold allows for the labeling and subsequent identification of cysteine-containing proteins in complex biological samples.

Experimental Protocol: Synthesis of the Precursor Aldehyde

This section details a representative protocol for the synthesis of the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , via the Vilsmeier-Haack reaction. This protocol is a self-validating system where successful synthesis is confirmed by the physical properties of the product.

Objective : To synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials :

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure :

  • Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the Vilsmeier reagent (chloromethylene-dimethylammonium chloride) is exothermic.

  • Reactant Addition : After the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction : Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.

  • Isolation : Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Purification : Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

  • Validation : Confirm the identity and purity of the product by measuring its melting point (expected: 143-148°C) and using spectroscopic methods like ¹H NMR, IR, and Mass Spectrometry.[12]

Safety and Handling

As a chlorinated organic compound and a reactive alkylating agent, this compound must be handled with appropriate caution.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[8][13]

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Toxicity : The chloromethyl group makes this compound a potential alkylating agent, which can react with biological macromolecules. It should be treated as a suspected toxic and irritant.[1] Avoid contact with skin, eyes, and clothing.[8]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its defined reactivity profile, particularly the electrophilic nature of the chloromethyl carbon, provides a reliable handle for constructing complex molecular frameworks. For researchers in drug discovery, it offers a proven scaffold for developing novel compounds with a wide range of biological activities. Understanding its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

  • BOC Sciences. CAS 77509-88-7 this compound.

  • Guidechem. 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde.

  • Echemi. This compound.

  • Thermo Fisher Scientific. 5-Chloro-3-methyl-1-pheny-1H-pyrazole - SAFETY DATA SHEET.

  • Smolecule. 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole.

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.

  • ChemWhat. 5-CHLORO-3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-METHANOL CAS#: 55828-93-8.

  • TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.

  • Fisher Scientific. SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone.

  • Carlo Erba Reagents. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.

  • Hu, L. et al. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide. ResearchGate.

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

  • ResearchGate. Synthetic pathway for the intermediate 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes (1a–c).

  • National Institutes of Health (NIH). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole.

  • ResearchGate. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.

  • PubMed. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

Sources

A Methodological Guide to the Physicochemical Characterization of Novel Pyrazole Derivatives, Exemplified by 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

January 22, 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the field of medicinal chemistry. First identified in 1883, derivatives of pyrazole have become integral to a multitude of therapeutic agents, owing to their metabolic stability and versatile biological activities. This has led to their incorporation into blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The number of approved drugs containing a pyrazole nucleus has seen a significant increase in the last decade, underscoring its importance in the development of treatments for a wide range of diseases including cancer, inflammation, and infectious diseases.

Given the continued interest in this scaffold, the discovery and development of novel pyrazole derivatives are paramount. A critical and foundational step in this process is the thorough characterization of their physicochemical properties. These properties—including solubility, lipophilicity, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a drug candidate.

This guide provides a comprehensive, in-depth framework for the physicochemical characterization of novel pyrazole compounds, using the specific, yet under-characterized molecule, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole , as a working example. The methodologies detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the critical tools to assess the potential of new chemical entities.

Section 1: Predicted Physicochemical Profile of the Target Compound

Prior to embarking on extensive experimental work, in silico prediction provides a valuable, cost-effective starting point. Computational models, while not a substitute for empirical data, offer initial estimates that can guide experimental design. For our target compound, this compound, publicly available databases provide several calculated properties.

Section 2: Experimental Determination of Core Physicochemical Properties

The following protocols are presented as robust, standard methodologies for the empirical determination of critical physicochemical parameters. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Section 3: Data Synthesis and Implications for Drug Development

The true value of physicochemical characterization lies in the integrated analysis of the data to build a holistic profile of the compound and guide its development path. The experimental results should be compared with the initial in silico predictions to refine computational models for future use.

Conclusion

The systematic and rigorous determination of physicochemical properties is a non-negotiable cornerstone of successful drug discovery and development. This guide has outlined the essential experimental protocols and the strategic rationale for characterizing novel pyrazole derivatives, using this compound as a representative model. By integrating computational prediction with gold-standard experimental methodologies, researchers can build a comprehensive data package that not only defines the molecule's intrinsic properties but also proactively identifies potential development challenges and informs the strategies required to overcome them. This empirical, data-driven approach is fundamental to navigating the complex path from a promising chemical entity to a viable therapeutic agent.

References

  • Future Medicinal Chemistry.
  • AMSbiopharma.
  • PMC.
  • ICH.
  • PubMed Central.
  • Benchchem.
  • ResearchGate.
  • Protocols.io.
  • European Medicines Agency (EMA).
  • IKEV.
  • PPTX.
  • Benchchem.
  • Protocols.io.
  • Encyclopedia.pub.
  • JoVE.
  • Lokey Lab Protocols.
  • Enamine.
  • PubMed.
  • Sigma-Aldrich.
  • Echemi.
  • OECD.
  • OECD.

Structure Elucidation of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole: A Synthetic and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The pyrazole core is a privileged structure in drug discovery, and its targeted functionalization is of paramount importance.[1][2] This document outlines a plausible synthetic pathway and offers a detailed analysis of the expected spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) required for its unambiguous structural confirmation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout.

Introduction and Significance

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of the pyrazole ring dictates its pharmacological profile and chemical reactivity. The target molecule, this compound, presents a unique combination of reactive functional groups: a chloromethyl group at the C4 position, a chloro group at the C5 position, a methyl group at the C3 position, and a phenyl group at the N1 position. This arrangement makes it a versatile intermediate for further chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide will provide a detailed roadmap for its synthesis and structural verification.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a multi-step process commencing from a readily available starting material. The Vilsmeier-Haack reaction is a cornerstone of this synthesis, a powerful tool for the formylation of electron-rich heterocyclic systems like pyrazoles.[3][4][5]

Synthetic Workflow Diagram

Synthetic_Pathway Figure 1: Proposed Synthesis of this compound Start 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Intermediate1 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Start->Intermediate1 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate2 (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Product This compound Intermediate2->Product Chlorination (e.g., SOCl2)

Caption: A multi-step synthetic route.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C4 position of the pyrazole ring.[3][6] In this case, the reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is expected to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[7] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[3]

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).[3]

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Formyl Group

The aldehyde functional group is then reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • Protocol:

    • Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol.

Step 3: Chlorination of the Hydroxymethyl Group

The final step involves the conversion of the primary alcohol to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Protocol:

    • Dissolve (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (SOCl₂) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the final product, this compound.

Spectroscopic Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[8]

  • Expected Molecular Ion Peaks: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10][11] Since the target molecule contains two chlorine atoms, the mass spectrum will exhibit a characteristic pattern of M, M+2, and M+4 peaks.

Ion Isotopic Composition Relative Abundance Ratio (Approx.)
M(³⁵Cl)(³⁵Cl)9
M+2(³⁵Cl)(³⁷Cl) and (³⁷Cl)(³⁵Cl)6
M+4(³⁷Cl)(³⁷Cl)1
  • Predicted Fragmentation Pattern: Electron impact ionization is expected to cause fragmentation of the molecule. Key fragments would likely arise from the loss of a chlorine atom, the chloromethyl group, or cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group/Structural Feature
3100-3000C-H stretchAromatic (phenyl and pyrazole rings)
2950-2850C-H stretchAliphatic (methyl and chloromethyl)
1600-1450C=C and C=N stretchAromatic rings (phenyl and pyrazole)[12][13]
~1380C-H bendMethyl group
800-600C-Cl stretchChloro and chloromethyl groups
770-730 and 710-690C-H out-of-plane bendMonosubstituted benzene ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds, providing detailed information about the carbon and hydrogen framework.

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

  • Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.5-7.3Multiplet5HPhenyl-HProtons on the phenyl ring.
~4.7Singlet2H-CH₂ClProtons of the chloromethyl group, deshielded by the adjacent chlorine atom.
~2.4Singlet3H-CH₃Protons of the methyl group on the pyrazole ring.

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

  • Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment Rationale
~150Pyrazole C5-ClCarbon bearing a chlorine atom.
~145Pyrazole C3-CH₃Carbon attached to the methyl group.
~138Phenyl C1 (ipso)Carbon of the phenyl ring attached to the pyrazole nitrogen.
~129Phenyl C3/C5Phenyl ring carbons.
~128Phenyl C4Phenyl ring carbon.
~125Phenyl C2/C6Phenyl ring carbons.
~115Pyrazole C4-CH₂ClCarbon attached to the chloromethyl group.
~40-CH₂ClCarbon of the chloromethyl group.
~14-CH₃Carbon of the methyl group.
Structural Confirmation Diagram

Structural_Confirmation Figure 2: Key Spectroscopic Correlations for Structure Elucidation cluster_structure This compound cluster_data Spectroscopic Evidence C11H10Cl2N2 MS MS: M, M+2, M+4 peaks (Confirms two Cl atoms) C11H10Cl2N2->MS Molecular Weight and Formula IR IR: C-Cl, Ar-H, C=C/C=N stretches C11H10Cl2N2->IR Functional Groups H_NMR 1H NMR: - Phenyl-H (~7.4 ppm, 5H) - CH2Cl (~4.7 ppm, 2H) - CH3 (~2.4 ppm, 3H) C11H10Cl2N2->H_NMR Proton Environment C_NMR 13C NMR: - Pyrazole Cs (~150, 145, 115 ppm) - Phenyl Cs (~138-125 ppm) - CH2Cl (~40 ppm) - CH3 (~14 ppm) C11H10Cl2N2->C_NMR Carbon Skeleton

Caption: Correlation of the molecular structure with key spectroscopic data.

Conclusion

The structure of this compound can be confidently elucidated through a synergistic approach of chemical synthesis and spectroscopic analysis. The proposed synthetic route, centered around the Vilsmeier-Haack reaction, offers a reliable method for its preparation. The predicted spectroscopic data, including the characteristic isotopic pattern in mass spectrometry, the specific vibrational bands in IR spectroscopy, and the distinct chemical shifts in ¹H and ¹³C NMR spectroscopy, collectively provide a comprehensive and self-validating fingerprint of the target molecule. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for various scientific applications.

References

  • Green Chemistry (RSC Publishing). (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Green Chemistry. (2023, March 8). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • Green Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ScienceDirect. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • ACS Publications. (n.d.). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives.
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Semantic Scholar. (n.d.). [PDF] Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series.
  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • University of Kurdistan. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ChemWhat. (n.d.). 5-CHLORO-3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-METHANOL CAS#: 55828-93-8; ChemWhat Code: 819479.
  • Echemi. (n.d.). This compound.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • BOC Sciences. (n.d.). CAS 77509-88-7 this compound.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Privileged" Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its remarkable versatility stems from its metabolic stability, synthetic accessibility, and its capacity to serve as a versatile bioisosteric replacement for other functional groups.[1][3] This allows for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] The significance of this scaffold is underscored by the growing number of pyrazole-containing drugs that have gained regulatory approval, particularly within the last decade, for treating conditions ranging from cancer and inflammation to viral infections and cardiovascular diseases.[4][5]

This technical guide provides a comprehensive overview of the key therapeutic applications of novel pyrazole compounds, focusing on their mechanisms of action. It will delve into specific, field-proven experimental protocols, present quantitative data to illustrate structure-activity relationships (SAR), and use visualizations to clarify complex biological pathways and drug discovery workflows.

Core Directive I: The Pyrazole Advantage in Drug Design

The pyrazole ring is considered a "privileged scaffold" because its chemical properties are uniquely suited for interacting with biological targets.[1][3] The two nitrogen atoms offer a combination of hydrogen bond donor and acceptor capabilities, which are critical for anchoring a molecule within the binding site of a protein.[3]

  • Hydrogen Bonding: The N-unsubstituted pyrazole ring can simultaneously donate a proton from its pyrrole-like nitrogen (NH) and accept a proton at its pyridine-like nitrogen. This dual functionality allows for robust interactions with the amino acid residues in a target protein's active site.[3]

  • Synthetic Tractability: The synthesis of pyrazole scaffolds is well-established, often involving straightforward cyclocondensation reactions of hydrazines with 1,3-dielectrophilic compounds like β-diketones.[6][7] This allows for the efficient generation of large libraries of diverse pyrazole derivatives for high-throughput screening.

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid core, which helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity. This rigidity also allows for the precise spatial orientation of various substituents to optimize interactions with the target protein.

The following diagram illustrates a generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents, from initial library synthesis to lead optimization.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & SAR cluster_2 Phase 3: Lead Optimization A Design & Synthesis of Pyrazole Library B High-Throughput Screening (HTS) A->B Diverse Compounds C Hit Identification B->C Primary Assay Data D Hit-to-Lead (Secondary Assays) C->D Validated Hits E Structure-Activity Relationship (SAR) Studies D->E Confirmed Hits F In Vitro ADMET Profiling E->F Potent Analogs G Optimization of Potency & Selectivity F->G Promising Leads H In Vivo Efficacy (Animal Models) G->H Optimized Leads I Candidate Selection H->I Preclinical Data

Caption: A generalized workflow for pyrazole-based drug discovery.

Core Directive II: Major Therapeutic Arenas

The versatility of the pyrazole scaffold has led to its successful application across multiple disease areas. The following sections highlight its impact on oncology, inflammation, and neurodegenerative disorders.

Oncology: Targeting Kinases and Cell Proliferation

Pyrazole derivatives have become particularly prominent in oncology, primarily as inhibitors of protein kinases (PKs), enzymes that are frequently overexpressed or dysregulated in cancer.[3][8] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Encorafenib, and Ruxolitinib.[3]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based drugs are ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive tumor growth, proliferation, and survival.[3]

A key example is the inhibition of BRAF, a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations like BRAF V600E lead to constitutive activation of this pathway, promoting melanoma and other cancers. Pyrazole-based inhibitors like Encorafenib are designed to block this aberrant activity.[9]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Encorafenib (Pyrazole Inhibitor) Inhibitor->BRAF Inhibits

Sources

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyrazole derivative of significant interest in synthetic chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a plausible and detailed synthetic pathway with mechanistic insights, and explores its chemical reactivity, particularly its role as an alkylating agent. Furthermore, this guide presents standardized protocols for analytical characterization and discusses critical safety and handling considerations. This paper is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science who require a deep technical understanding of this versatile chemical intermediate.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, renowned for its diverse biological activities.[1] The specific substitution pattern of this compound imparts unique chemical properties that make it a valuable building block for creating more complex molecular architectures.[1] Its structure features a five-membered heterocyclic pyrazole ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position, a methyl group at C3, a chloro group at C5, and a reactive chloromethyl group at C4. The presence of two distinct chlorine atoms—one on an sp²-hybridized carbon of the aromatic ring and another on an sp³-hybridized carbon—creates a molecule with differentiated reactivity, making it a highly versatile intermediate for targeted chemical modifications. This guide will elucidate the key technical aspects of this compound, from its molecular characteristics to its practical application in a laboratory setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for calculating stoichiometric conversions, interpreting analytical data, and ensuring safe handling.

PropertyValueSource
Molecular Weight 241.11 g/mol [1][]
Molecular Formula C₁₁H₁₀Cl₂N₂[1][]
CAS Number 77509-88-7[][3]
IUPAC Name This compound
SMILES CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2[]
InChI InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3[]
InChI Key LJRKBPGJMPHUPW-UHFFFAOYSA-N[]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles can be achieved through various established methods.[4][5] A highly effective and common approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations. For the target molecule, a plausible pathway involves the Vilsmeier-Haack formylation of a pyrazolone intermediate, followed by chlorination and reduction.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process designed to build the pyrazole core and then introduce the required chloro and chloromethyl functionalities in a controlled manner.

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Chlorination of Alcohol A Ethyl Acetoacetate + Phenylhydrazine B 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Reflux in Acetic Acid C 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde B->C POCl₃ / DMF D (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol C->D NaBH₄ / Methanol E This compound D->E SOCl₂ / DCM

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118°C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Rationale: This is a classic cyclocondensation reaction. Acetic acid serves as both the solvent and a catalyst to facilitate the initial condensation and subsequent intramolecular cyclization to form the stable pyrazolone ring.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pyrazolone intermediate.

Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Rationale: The Vilsmeier reagent is a potent electrophile used for formylation of electron-rich aromatic and heterocyclic systems. The pyrazolone intermediate is sufficiently activated for this electrophilic substitution at the C4 position. The POCl₃ also acts as the chlorinating agent to convert the pyrazolone hydroxyl group to a chloro group.

  • Add the pyrazolone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

  • Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the chlorinated aldehyde.[6]

Step 3: Synthesis of (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol

  • Dissolve the aldehyde from Step 2 (1.0 eq) in methanol in a round-bottom flask and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) in small portions.

  • Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces the aldehyde to a primary alcohol without affecting the chloro group on the aromatic ring.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Step 4: Synthesis of this compound

  • Dissolve the alcohol from Step 3 (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Rationale: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides via an Sₙ2 mechanism. The reaction is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Stir the mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity and Core Applications

The primary utility of this compound stems from the reactive chloromethyl group at the C4 position. This functional group is an excellent electrophile, making the molecule a potent alkylating agent.

Mechanism of Action: Cysteine Alkylation

In biochemical and proteomics research, compounds with reactive electrophilic centers are used to covalently modify specific amino acid residues in proteins. The chloromethyl group is particularly effective for alkylating the nucleophilic thiol side chain of cysteine residues.[1]

Caption: Sₙ2 reaction between the chloromethyl group and a cysteine thiol.

This reactivity is foundational to its use in:

  • Enzyme Inhibition Studies: Covalently modifying active site cysteines to irreversibly inhibit enzyme function.[1]

  • Proteomics: As a chemical probe to identify and map accessible cysteine residues within the proteome.[1]

  • Drug Development: Serving as a starting point for synthesizing more complex molecules where the pyrazole core is attached to a biological target via a stable thioether linkage.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons (~2.4 ppm), a singlet for the chloromethyl protons (~4.6 ppm), and multiplets for the phenyl protons (~7.3-7.5 ppm). The chemical shifts are estimations and should be confirmed with a deuterated solvent like CDCl₃.

    • ¹³C NMR: Distinct signals for each of the 11 carbons should be observable, including the methyl carbon, the chloromethyl carbon, and the carbons of the pyrazole and phenyl rings.

  • Mass Spectrometry (MS):

    • Analysis by techniques such as GC-MS or LC-MS should show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.11 g/mol . The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

  • Infrared (IR) Spectroscopy:

    • Key vibrational bands would include C-H stretching from the aromatic and alkyl groups, C=C and C=N stretching from the pyrazole and phenyl rings, and a characteristic C-Cl stretching frequency.

Safety, Handling, and Storage

Given the limited toxicological data for this specific compound, it must be handled with the assumption that it is hazardous.[1]

  • Hazard Identification: The chloromethyl group makes this compound a potential alkylating agent, which are often toxic and carcinogenic. It is expected to be an irritant to the skin, eyes, and respiratory system.[1][7]

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use appropriate tools to handle the material and avoid creating dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a chemical intermediate. Its molecular weight of 241.11 g/mol and its distinct reactive sites—particularly the electrophilic chloromethyl group—make it a valuable tool for organic synthesis and chemical biology. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation. Adherence to strict safety protocols is paramount when handling this compound due to its potential as a hazardous alkylating agent.

References

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]

  • NIH National Library of Medicine. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Niche Reagent

5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS No. 77509-88-7) is a substituted pyrazole derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] As with many specialized reagents, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, has been meticulously compiled by synthesizing data from structurally analogous compounds, general principles for handling chlorinated organic compounds, and insights from synthetic chemistry literature. The primary objective is to provide researchers with a robust framework for the safe handling, storage, and use of this compound, emphasizing the causality behind each procedural recommendation. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Section 1: Hazard Identification and Risk Assessment

Given the absence of a specific SDS for this compound, a hazard assessment has been conducted based on the GHS classifications of structurally similar pyrazole derivatives. Specifically, compounds like 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit a consistent hazard profile.[3][4] It is prudent to assume that the target compound shares these characteristics.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[3][4]

Pictogram:



Signal Word: Warning

Core Toxicological Profile:

The primary hazards associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[3][4] The presence of a chloromethyl group suggests potential alkylating activity, which warrants careful handling to minimize exposure.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[5]
Skin Protection Nitrile gloves (double-gloving recommended) and a lab coat.To prevent skin contact which can lead to irritation. Regularly inspect gloves for any signs of degradation or breakthrough.[6]
Respiratory Protection Not typically required when used in a fume hood.If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Contaminated clothing should be removed immediately and laundered before reuse.[3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring laboratory safety.

Handling:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[6]

  • Inert Atmosphere: For reactions sensitive to moisture or air, handle under an inert atmosphere (e.g., nitrogen or argon).

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

  • Location: Store in a locked cabinet if institutional policy requires it for toxic substances.

Section 4: Experimental Protocols and Reactivity

While specific reaction protocols for this compound are proprietary or not widely published, general procedures for the synthesis and use of similar pyrazole derivatives can be adapted.

Illustrative Synthetic Workflow (Vilsmeier-Haack type reaction followed by reduction - conceptual):

G cluster_0 Synthesis of Precursor cluster_1 Chloromethylation start 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one product1 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde start->product1 Formylation & Chlorination reagent1 Vilsmeier-Haack Reagent (e.g., POCl3, DMF) reagent1->product1 product2 Intermediate Alcohol product1->product2 Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product2 final_product This compound product2->final_product Chlorination reagent3 Chlorinating Agent (e.g., SOCl2) reagent3->final_product

Caption: Conceptual synthetic pathway for this compound.

Step-by-Step Handling for a Typical Reaction:

  • Preparation: Don all required PPE and set up the reaction apparatus in a fume hood.

  • Reagent Weighing: Carefully weigh the required amount of this compound in a tared container within the fume hood.

  • Dissolution: Add the solid to the reaction solvent under stirring.

  • Reaction: Proceed with the addition of other reagents as per the specific experimental protocol. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification: Quench the reaction carefully. Perform extractions and subsequent purification steps (e.g., column chromatography) within the fume hood.

  • Waste Disposal: Segregate all waste streams as described in Section 6.

Reactivity Profile:

  • Stability: The compound is expected to be stable under normal storage conditions.[5]

  • Hazardous Reactions: No hazardous polymerization is expected. Avoid contact with strong oxidizing agents.[5]

  • Decomposition: Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area and contact emergency services.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste, including reaction residues and contaminated solvents, in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Section 7: Physical and Chemical Properties

PropertyValue
Molecular Formula C11H10Cl2N2[]
Molecular Weight 241.11 g/mol []
CAS Number 77509-88-7[9]

References

  • Safety Data Sheet for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. (2024). CymitQuimica.
  • SAFETY DATA SHEET for 5-Chloro-3-methyl-1-pheny-1H-pyrazole. (2025). Thermo Fisher Scientific.
  • This compound. Echemi.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.
  • 5 Chloro 3 Methyl 1 4 Methylphenyl 1h Pyrazole 4 Carbaldehyde – Safety D
  • SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024). Sigma-Aldrich.
  • CAS 77509-88-7 this compound. BOC Sciences.
  • SAFETY DATA SHEET for 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. TCI Chemicals.
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025).
  • A. 5-Benzo[3][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses Procedure.

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025).
  • N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. (2010). PubMed.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. BLDpharm.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025). TCI Chemicals.
  • 1-PHENYL-3-METHYL-5-PYRAZOLONE. CAMEO Chemicals, NOAA.
  • 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8. CDH Fine Chemical.

Sources

Solubility Profile of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole in common organic solvents. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, making a thorough understanding of their physicochemical properties, particularly solubility, essential for successful research and development.[1][2] This document moves beyond a simple data sheet to offer a detailed exploration of the theoretical principles governing solubility, predictive assessment strategies, and rigorous, step-by-step experimental protocols for quantitative determination. It is designed to equip researchers, chemists, and formulation scientists with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation development, thereby optimizing experimental outcomes and accelerating project timelines.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrazole, a class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] The specific functionalization—a phenyl group at position 1, a methyl at position 3, and chloro and chloromethyl groups at positions 5 and 4, respectively—creates a molecule with distinct electronic and steric properties.

Understanding the solubility of this compound is not a trivial preliminary step; it is a critical parameter that dictates success in several key areas of drug discovery and chemical synthesis:

  • Reaction Kinetics: The rate and outcome of a chemical reaction are profoundly influenced by the solubility of the reactants. Poor solubility can lead to sluggish or incomplete reactions and the generation of impurities.

  • Purification: Techniques such as crystallization, a cornerstone of purification for solid compounds, are entirely dependent on differential solubility in various solvents at different temperatures.

  • Formulation Development: For a compound to be advanced as a potential therapeutic agent, its solubility in various delivery vehicles is a primary determinant of its bioavailability.[5]

  • Analytical Characterization: Preparing solutions of known concentrations for techniques like NMR, HPLC, and MS requires precise solubility data.

This guide provides the theoretical and practical foundation for navigating these challenges effectively.

Theoretical Framework for Solubility

The principle "like dissolves like" is a useful heuristic, but a deeper, mechanistic understanding is required for reliable predictions and troubleshooting.[6] Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state, governed by the free energy change of dissolution.

Physicochemical Profile of the Solute

The structure of this compound dictates its interaction with potential solvents.

  • Polarity: The molecule possesses several polar features, including the C-Cl bonds and the pyrazole ring's nitrogen atoms. However, the nonpolar phenyl ring and methyl group contribute significant nonpolar character. This amphiphilic nature suggests that it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely favor solvents of intermediate polarity.

  • Hydrogen Bonding: The pyrazole ring's N-2 atom can act as a hydrogen bond acceptor. The molecule lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks, which is a primary driver for solubility in protic solvents like water or methanol.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solvent-solute interactions. Factors like molecular planarity and the presence of halogens can lead to efficient crystal packing, resulting in higher lattice energy and consequently lower solubility.

The Role of the Solvent

The properties of the organic solvent determine its ability to disrupt the solute's crystal lattice and form a stable solvated state.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): These solvents possess dipole moments capable of interacting with the polar regions of the solute. Pyrazole and its derivatives generally show good solubility in these solvents.[7] They are often excellent choices for dissolving compounds of intermediate polarity.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the target molecule can act as a hydrogen bond acceptor, its solubility in these solvents will depend on the balance between this interaction and the disruption of the solvent's own strong hydrogen-bonding network.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The presence of the large, nonpolar phenyl group suggests some affinity, but the polar pyrazole core and chloro-substituents will likely limit solubility in highly nonpolar solvents.

Predictive Solubility Assessment

While experimental determination is the gold standard, a predictive assessment can guide initial solvent screening. Based on the theoretical framework, we can anticipate the solubility of this compound in various common organic solvents.

Solvent Class Solvent Example Polarity Index Predicted Solubility Rationale
Nonpolar n-Hexane0.1LowDominated by weak dispersion forces, which are insufficient to overcome the crystal lattice energy of the polar pyrazole core.
Toluene2.4Low to MediumThe aromatic nature of toluene can interact favorably with the solute's phenyl ring (π-π stacking), potentially increasing solubility compared to aliphatic hydrocarbons.
Polar Aprotic Dichloromethane (DCM)3.1HighIts intermediate polarity and ability to engage in dipole-dipole interactions make it an excellent candidate for dissolving molecules with both polar and nonpolar regions.[7]
Acetone5.1HighA strong dipole moment and its status as a common solvent for pyrazole synthesis suggest good compatibility.[7]
Acetonitrile (ACN)5.8HighA highly polar aprotic solvent frequently used in chromatography and synthesis for a wide range of organic compounds.[8]
Dimethylformamide (DMF)6.4Very HighA powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds that are sparingly soluble in other solvents.
Polar Protic Ethanol4.3Medium to HighCan act as a hydrogen bond acceptor and has a hydrocarbon chain, providing a balance of polar and nonpolar interactions.[7][8]
Methanol5.1MediumMore polar than ethanol, its strong self-association via hydrogen bonding may be less effectively disrupted by the solute, which is only a hydrogen bond acceptor.

Experimental Determination of Solubility

Rigorous experimental data is indispensable. The following protocols describe the gold-standard equilibrium method and a modern high-throughput alternative.

Diagram: Solute-Solvent Interaction Model

solute This compound (Amphiphilic) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Moderately Favorable (H-Bond Acceptor) polar_aprotic Polar Aprotic (e.g., Acetone, DCM) solute->polar_aprotic Favorable (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Unfavorable (Weak Interactions) G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid solute to known volume of solvent equil Agitate at constant T (e.g., 24-48 hours) prep->equil sep Filter supernatant (e.g., 0.22 µm syringe filter) equil->sep dilute Dilute filtrate sep->dilute analyze Analyze via HPLC-UV vs. Calibration Curve dilute->analyze

Sources

review of pyrazole-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyrazole-Based Compounds in Medicinal Chemistry

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a versatile scaffold for three-dimensional exploration, have established it as a "privileged structure" in drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of pyrazole-based compounds. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships (SAR) that drive efficacy in key disease areas, and present detailed protocols and data to bridge theoretical knowledge with practical application. This document moves beyond a simple review to offer field-proven insights grounded in authoritative scientific literature, serving as a vital resource for harnessing the full potential of the pyrazole scaffold in developing next-generation therapeutics.

Chapter 1: The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The Pyrazole Scaffold: A Privileged Core

The pyrazole ring is a π-excessive aromatic system, a feature that governs its chemical reactivity and interactions with biological targets. Electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attacks are directed towards C3 and C5.[1] This predictable reactivity is fundamental to its functionalization in drug design.

One of the pyrazole's most significant attributes is its role as a bioisostere for other aromatic systems, such as imidazole or phenyl rings, while offering distinct electronic and steric properties.[2] The two nitrogen atoms provide a unique arrangement of hydrogen bond donors (N1-H) and acceptors (N2), allowing for multipoint interactions within protein binding pockets, a feature expertly exploited in the design of kinase inhibitors.[2] This capacity for strong, directional interactions underpins the high potency and selectivity achievable with pyrazole-based drugs.

Foundational Synthetic Strategies

The construction of the pyrazole nucleus has been a subject of extensive research, leading to a variety of robust and versatile synthetic methods.[3][4] Understanding these core methodologies is crucial for any chemist aiming to generate novel pyrazole libraries.

  • Knorr Pyrazole Synthesis (and related condensations): The most traditional and widely used method involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[3][4][5] The primary challenge in this approach is often controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines. The reaction conditions (e.g., pH, solvent) can be manipulated to favor the formation of one regioisomer over the other.

  • 1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or an alkene.[1][3] This strategy offers excellent control over substitution patterns and is particularly useful for accessing pyrazoles that are difficult to synthesize via condensation routes.

  • Multicomponent Reactions (MCRs): MCRs provide a highly efficient pathway to complex pyrazole structures in a single step from three or more starting materials.[3] These reactions are prized for their atom economy and ability to rapidly generate diverse molecular scaffolds for high-throughput screening.

G cluster_0 Synthetic Pathways to Pyrazole Core Start Key Precursors Dicarbonyl 1,3-Dicarbonyl Compounds Hydrazine Hydrazines Diazo Diazo Compounds Alkyne Alkynes / Alkenes MCR_Inputs Aldehydes, Ketones, Alkynes, Hydrazines Knorr Knorr Synthesis Dicarbonyl->Knorr Condensation Hydrazine->Knorr Cycloaddition 1,3-Dipolar Cycloaddition Diazo->Cycloaddition [3+2] Alkyne->Cycloaddition MCR Multicomponent Reaction (MCR) MCR_Inputs->MCR One-Pot Pyrazole Pyrazole Core Knorr->Pyrazole Cycloaddition->Pyrazole MCR->Pyrazole

Caption: Core synthetic strategies for constructing the pyrazole ring.

Experimental Protocol: Knorr Synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes a typical acid-catalyzed condensation, a cornerstone technique for pyrazole synthesis.

Methodology:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 eq) and ethanol (20 mL). Stir until the diketone is fully dissolved.

    • Rationale: Ethanol is a common protic solvent that facilitates the dissolution of reactants and mediates proton transfer steps in the mechanism.

  • Addition of Hydrazine: Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.

    • Rationale: A slight excess of the hydrazine ensures complete consumption of the more valuable diketone. Dropwise addition helps to control any potential exotherm.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Heat the reaction to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Acetic acid catalyzes the condensation and subsequent dehydration steps. Refluxing provides the necessary activation energy for the cyclization and aromatization to the stable pyrazole ring.

  • Work-up and Isolation: After cooling to room temperature, reduce the solvent volume in vacuo. Pour the resulting crude oil into ice-cold water (50 mL) and stir vigorously. The product will precipitate as a solid.

    • Rationale: The pyrazole product is typically hydrophobic and will precipitate out of the aqueous solution, separating it from water-soluble impurities and excess reagents.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield the pure pyrazole.

    • Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing minor impurities and yielding a product of high purity suitable for biological evaluation.

Chapter 2: Pyrazole Derivatives as Anti-Inflammatory Agents

The development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) represents one of the scaffold's greatest therapeutic successes.[6]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation. The gastrointestinal side effects of traditional NSAIDs stem from their non-selective inhibition of both isoforms. The design of selective COX-2 inhibitors was a major goal to create safer anti-inflammatory drugs.[7]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole drugs.

Case Study: Celecoxib (Celebrex®)

Celecoxib was the first FDA-approved selective COX-2 inhibitor, marking a significant milestone in anti-inflammatory therapy.[8] Its design is a masterclass in exploiting subtle structural differences between the two COX isoforms. The active site of COX-2 is slightly larger and possesses a side pocket not present in COX-1.

Structure-Activity Relationship (SAR) for COX-2 Selectivity:

  • 1,5-Diarylpyrazole Core: The core scaffold positions the key substituents in the correct orientation.

  • Para-Sulfonamide Group: This bulky group on one of the phenyl rings is crucial for selectivity. It is able to fit into the side pocket of the COX-2 active site, but is sterically hindered from entering the narrower COX-1 active site.

  • Trifluoromethyl Group: The CF3 group on the pyrazole ring enhances potency and contributes to the overall binding affinity.

Chapter 3: The Prominence of Pyrazoles in Oncology

Pyrazole derivatives have become indispensable in modern oncology, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9][10]

Targeting Protein Kinases

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. In many cancers, kinases become constitutively active, driving uncontrolled cell proliferation and survival. Pyrazole-based compounds have proven to be highly effective scaffolds for designing ATP-competitive kinase inhibitors.[11] The pyrazole's N1-H and N2 atoms can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor.[12]

G cluster_0 Kinase ATP-Binding Site Kinase Hinge Region ATP Pocket Phosphorylation Substrate Phosphorylation (Signal ON) Kinase:f0->Phosphorylation Catalyzes No_Signal Signal Blocked (Signal OFF) Kinase:f0->No_Signal ATP ATP ATP->Kinase:f1 Binds Pyrazole Pyrazole Inhibitor Pyrazole->Kinase:f1 Competitively Binds (H-bonds to Hinge)

Caption: Pyrazoles as ATP-competitive kinase hinge-binding inhibitors.

FDA-Approved Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold has led to the approval of numerous kinase inhibitors for various cancers.[13] These drugs underscore the power of structure-based design centered around this privileged core.

Drug NameBrand Name®Primary Target(s)Key Indication(s)
Crizotinib Xalkori®ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)[13]
Pralsetinib Gavreto®RETNSCLC, Thyroid Cancer[13][14]
Selpercatinib Retevmo®RETNSCLC, Thyroid Cancer[14]
Avapritinib Ayvakit™KIT, PDGFRAGIST, Systemic Mastocytosis[13][14]
Asciminib Scemblix®ABL1Chronic Myeloid Leukemia (CML)[13]
SAR Insights for Kinase Inhibition

The development of potent and selective kinase inhibitors relies on the strategic functionalization of the pyrazole core.[15]

  • N1-Substitution: This position is often used to attach larger moieties that extend into solvent-exposed regions or target specific sub-pockets of the active site, thereby enhancing selectivity.

  • C3-Substitution: Modifications here can influence potency and modulate pharmacokinetic properties.

  • C4-Substitution: This position is frequently used to attach groups that can form additional interactions, further improving binding affinity. For example, in Crizotinib, the C4 position is part of a larger ring system that optimizes its fit in the ALK kinase domain.

Chapter 4: Pyrazoles in Central Nervous System (CNS) Disorders

The application of pyrazole derivatives extends to the challenging field of CNS diseases, including neurodegenerative disorders.[16][17]

Targeting Neurodegeneration

Pyrazoline derivatives, which are dihydro-pyrazoles, have shown significant promise as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[16][18] Their mechanism of action often involves the inhibition of key enzymes implicated in disease progression.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters. Inhibiting MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease. Certain pyrazoline scaffolds have been identified as potent and selective MAO-B inhibitors.[16][19]

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine. AChE inhibitors prevent its breakdown. Pyrazoline-based compounds have been designed to effectively inhibit this enzyme.[16]

The development of multi-target-directed ligands, where a single pyrazole-based molecule inhibits both MAO and AChE, is an active and promising area of research for treating the complex pathology of neurodegenerative diseases.[18]

Chapter 5: Pyrazoles as Antimicrobial and Antiviral Agents

The pyrazole scaffold is a component of numerous compounds with potent activity against a wide range of pathogens, including bacteria, fungi, and viruses.[3][20][21]

Antibacterial and Antifungal Activity

Pyrazole-containing compounds exhibit a broad spectrum of antimicrobial activity.[20][22] Notable examples include the sulfa drug Sulfaphenazole . More recently, the pyrazole moiety was incorporated into the fifth-generation cephalosporin, Ceftolozane . In this antibiotic, the pyrazole ring provides stability against degradation by AmpC β-lactamases, a common bacterial resistance mechanism, particularly in Pseudomonas aeruginosa.[2]

Antiviral Potential

Numerous pyrazole derivatives have been reported to possess significant antiviral activity.[1] For instance, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines interfere with Respiratory Syncytial Virus (RSV) replication.[1] Other pyrazole carboxamides have been identified as inhibitors of the Hepatitis C Virus (HCV).[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a novel pyrazole compound against a bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Preparation of Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Rationale: A standardized inoculum is critical for reproducibility and comparability of results between experiments.

  • Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in MHB. The concentration range should be wide enough to determine the inhibitory endpoint (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Rationale: Serial dilution allows for the precise determination of the lowest concentration that inhibits growth.

  • Controls: Prepare a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only, no inoculum).

    • Rationale: The positive control validates that the bacteria can grow in the assay conditions, while the negative control confirms the sterility of the medium.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its journey from a synthetic curiosity to a core component of numerous FDA-approved drugs for inflammation, cancer, infections, and CNS disorders is remarkable.[2] The inherent versatility, synthetic accessibility, and favorable physicochemical properties of pyrazoles ensure their continued relevance in drug discovery.

Future research will likely focus on integrating the pyrazole core into novel therapeutic modalities. The development of pyrazole-based Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and compounds for modulating epigenetic targets represents exciting new frontiers. As our understanding of disease biology deepens, the "privileged" pyrazole scaffold will undoubtedly be adapted and reimagined to create even more selective, potent, and safe medicines for the future.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Lv, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Gaber, Z., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

  • Schade, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • El-Shehry, M. F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

  • Anonymous. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]

  • Radi, S., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Abdel-Aziz, M., et al. (2021). FDA approved pyrazole containing anti-inflammatory drugs. ResearchGate. [Link]

  • Anonymous. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Arora, V. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]

  • Marinescu, M., & Zalaru, C. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Anonymous. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Anonymous. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Al-Zoubi, R. M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]

  • Guchhait, G., & Mistry, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Anonymous. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Anonymous. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]

  • Anonymous. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Hassan, A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Anonymous. (n.d.). Some FDA approved drugs based on the pyrazole ring. ResearchGate. [Link]

  • Anonymous. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Sawyer, J. S., et al. (2004). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]

  • Anonymous. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis. [Link]

  • Anonymous. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Anonymous. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Anonymous. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Puranik, N., & Song, M. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurology International. [Link]

  • Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

Sources

Introduction: The Genesis of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern chemical science.[1][2][3] Its derivatives are integral to a vast array of applications, from life-saving pharmaceuticals like the anti-inflammatory drug Celecoxib to vital agrochemicals that secure food production.[2][4] This guide provides a comprehensive exploration of the historical milestones and synthetic evolution of this remarkable scaffold, tracing its journey from a 19th-century laboratory curiosity to a central pharmacophore in contemporary drug discovery. We will delve into the foundational syntheses that defined the field, examine the mechanistic intricacies that govern these reactions, and survey the modern innovations that continue to expand the horizons of pyrazole chemistry.

Part 1: The Foundational Era - Discovery and the First Syntheses

The story of pyrazole begins not with the parent heterocycle, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, made a landmark discovery.[5][6][7] He successfully synthesized 1-phenyl-3-methyl-5-pyrazolone, a compound that would later become the basis for the first commercially successful synthetic drug, Antipyrine (phenazone).[6][8] It was Knorr who coined the term "pyrazole" for this new class of compounds.[1][9][10]

While Knorr introduced the world to the pyrazole family, the first synthesis of the unsubstituted parent pyrazole ring was achieved six years later, in 1889, by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][11] These two pioneering achievements laid the twin foundations upon which the entire field of pyrazole synthesis has been built.

The Knorr Pyrazole Synthesis (1883): A Cornerstone Reaction

The Knorr synthesis is the quintessential method for constructing the pyrazole ring and remains one of the most widely used strategies today.[7][12][13] In its most general form, it is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3]

Causality and Mechanistic Insight: The reaction's enduring utility stems from its operational simplicity and the use of readily accessible starting materials. The mechanism proceeds through two key stages. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the stable, aromatic pyrazole ring.[13]

A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial condensation can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[1][13] The outcome is governed by the relative reactivity of the carbonyl groups, which is influenced by both steric hindrance and the electronic effects of their substituents. For instance, a ketone is generally more electrophilic and less sterically hindered than an ester, directing the initial attack of the hydrazine.

Diagram: The Knorr Pyrazole Synthesis Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_CH2_CO_R3 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R3->Hydrazone Condensation (-H₂O) R_NHNH2 Hydrazine R_NHNH2->Hydrazone Cyclic_hemiaminal Cyclic Intermediate Hydrazone->Cyclic_hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Ring Cyclic_hemiaminal->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Foundational Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the seminal 1883 publication by Ludwig Knorr, which marked the first synthesis of a pyrazole derivative.[5]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating (e.g., round-bottom flask)

  • Water bath

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate.

  • Heating: Gently warm the mixture on a water bath. The reaction is exothermic and will proceed vigorously. Maintain gentle heating until the reaction subsides.

  • Intermediate Formation: As the reaction progresses, two distinct layers will form. The upper layer consists of the reaction product, while the lower layer is primarily water formed during the condensation.

  • Isolation: Separate the upper oily layer from the aqueous layer.

  • Crystallization: Allow the isolated oily product to cool. Upon standing, it will solidify into a crystalline mass.

  • Purification (Optional): The resulting solid, 1-phenyl-3-methyl-5-pyrazolone, can be further purified by recrystallization from hot ethanol.

CompoundMolar Mass ( g/mol )Quantity Used (g)Moles (approx.)
Phenylhydrazine108.141000.925
Ethyl Acetoacetate130.141250.960

Part 2: Broadening the Synthetic Arsenal - Classical Expansions

Following Knorr's discovery, chemists sought alternative pathways to the pyrazole core, leading to the development of new, powerful methods.

The Pechmann Pyrazole Synthesis (1898): The Advent of Cycloaddition

Discovered by Hans von Pechmann, this reaction involves the treatment of an alkyne with diazomethane to form a pyrazole.[9][14][15] This was a conceptually significant advance, as it represented one of the earliest examples of a 1,3-dipolar cycloaddition reaction for pyrazole synthesis.[14]

Causality and Mechanistic Insight: The Pechmann synthesis is a concerted [3+2] cycloaddition reaction. The diazomethane acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The reaction proceeds through a cyclic transition state to form a non-aromatic 3H-pyrazole intermediate, which then rapidly undergoes a[1][5]-hydride shift (tautomerization) to yield the stable aromatic pyrazole product.[14]

While historically important, the classical Pechmann synthesis has major limitations for modern applications. Diazomethane is highly toxic and explosive, and the reaction with unsymmetrical alkynes often yields a mixture of regioisomers, limiting its synthetic utility.[14]

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Alkyne Acetylene/Alkyne Intermediate 3H-Pyrazole Alkyne->Intermediate [3+2] Cycloaddition Diazomethane Diazomethane Diazomethane->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole [1,5]-H Shift (Tautomerization)

Caption: Two-step synthesis of pyrazoles from α,β-unsaturated carbonyls.

Part 3: The Modern Era - Precision, Efficiency, and Diversity

While classical methods remain valuable, the demands of modern chemistry—particularly in drug discovery—have driven the development of more sophisticated, efficient, and regioselective synthetic strategies.

Modern 1,3-Dipolar Cycloadditions

The spirit of the Pechmann reaction lives on in modern 1,3-dipolar cycloadditions, which have become a mainstay of heterocyclic synthesis. [16][17]These reactions offer excellent control over regioselectivity. Key advancements include:

  • Safe Diazo Sources: Instead of using hazardous diazomethane, diazo compounds are often generated in situ from sources like N-tosylhydrazones, greatly improving laboratory safety. [18]* Alternative Dipoles: Nitrile imines, generated from hydrazonoyl halides, are another class of highly effective 1,3-dipoles for pyrazole synthesis. [19]* Catalysis: The advent of metal catalysis, particularly copper-catalyzed azide-alkyne cycloadditions (a close cousin to pyrazole synthesis) and related transformations, has revolutionized the field, enabling reactions under mild conditions with predictable regiochemical outcomes. [20][21]

Multi-Component Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a final product that contains portions of all starting materials. [22]This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate large libraries of structurally diverse pyrazoles for screening. [23]A typical example might involve the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine in the presence of a catalyst to directly form a tetrasubstituted pyrazole. [24]

Metal-Catalyzed Cross-Coupling and Cyclization

The use of transition metals has opened new avenues for pyrazole synthesis, often under very mild conditions. [20]* Silver-Catalyzed Reactions: Trifluoromethylated ynones react rapidly with hydrazines in the presence of a silver catalyst (e.g., AgOTf) at room temperature to produce 3-CF₃-pyrazoles with high regioselectivity and in excellent yields. [1]* Copper-Promoted Syntheses: Inexpensive copper promoters can be used for aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates, using air as the green oxidant. [18][20]* Palladium-Catalyzed Reactions: Palladium catalysts are used in coupling/annulation strategies to synthesize a wide variety of substituted pyrazoles. [25]

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, significant effort has been directed toward developing environmentally benign protocols for pyrazole synthesis. [24]These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and improve yields. [1]* Aqueous Methods: Performing reactions in water, nature's solvent, eliminates the need for volatile and often toxic organic solvents. [24]* Solvent-Free Reactions: Conducting reactions under neat conditions or on solid supports further enhances the green credentials of a synthetic process. [1]

Summary of Key Synthetic Strategies

MethodStarting MaterialsKey Intermediate(s)Key AdvantagesMajor Limitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineHydrazoneHigh yields, simple, versatileRegioselectivity issues with unsymmetrical dicarbonyls
Pechmann Synthesis Alkyne, Diazomethane3H-PyrazoleHistorically significant [3+2] cycloadditionUse of hazardous/explosive diazomethane, poor regioselectivity
From α,β-Unsaturated Carbonyls Enone/Enal, HydrazinePyrazolineAccess to different substitution patternsRequires a separate oxidation step
Modern Cycloadditions Alkyne, in situ Diazo/Nitrile ImineN/A (often concerted)High regioselectivity, enhanced safetyCan require catalysts or specific precursors
Multi-Component Reactions Aldehyde, β-ketoester, Hydrazine, etc.VariesHigh efficiency, atom economy, diversityOptimization can be complex
Metal-Catalyzed Synthesis Ynones, Hydrazines, etc.N/AMild conditions, excellent yields & regioselectivityCatalyst cost and removal

Conclusion

From the foundational discovery by Ludwig Knorr to the sophisticated metal-catalyzed and multi-component reactions of the 21st century, the synthesis of pyrazoles has undergone a remarkable evolution. The journey reflects the broader progress of organic chemistry itself—a continuous drive for greater efficiency, precision, and sustainability. The classical methods of Knorr and Pechmann provided the initial sparks, establishing the fundamental bond-forming strategies. Subsequent generations of chemists have built upon this legacy, taming reactive intermediates, introducing catalytic control, and assembling the pyrazole core with ever-increasing elegance. As a privileged scaffold in medicine and agriculture, the demand for novel pyrazole derivatives remains unabated, ensuring that the rich history of its synthesis will continue to inspire future innovation.

References

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Taylor, R. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Baeva, L. A., & Gataullin, R. R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
  • Taylor, R. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate.
  • BenchChem. (2025). A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem.
  • Encyclopaedia Britannica. (2025). Ludwig Knorr. Britannica.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Chem Help Asap. Knorr Pyrazole Synthesis. Chem Help Asap.
  • Encyclopedia.com. (n.d.). Knorr, Ludwig. Encyclopedia.com.
  • Wikipedia. (n.d.). Pechmann-Pyrazol-Synthese. Wikipedia.
  • Wikipedia. (n.d.). Ludwig Knorr. Wikipedia.
  • Baeva, L. A., & Gataullin, R. R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus.
  • Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis. Wiley Online Library.
  • Unknown. (n.d.). Knorr Pyrazole Synthesis. Unknown Source.
  • Li, J. J. (2021). Knorr Pyrazole Synthesis. ResearchGate.
  • Baeva, L. A., & Gataullin, R. R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Semantic Scholar.
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology.
  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Kumar, A. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Li, J. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar.
  • Sahu, J. K., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Mohammed, H. I. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
  • Kumar, R., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Taylor & Francis Online.
  • de la Cruz, P., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.
  • ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Kumar, R., et al. (2025). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate.
  • Juribašić, M., et al. (n.d.). Pechmann pyrazole synthesis. ResearchGate.
  • Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Eduard Buchner. Wikipedia.
  • The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Books - The Royal Society of Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole as a versatile chemical intermediate. This document outlines its synthesis, key reactions, and detailed protocols for its application in the development of novel agrochemical and pharmaceutical agents.

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive compounds.[1][2] The metabolic stability of the pyrazole ring and its capacity for diverse functionalization make it a highly attractive starting point for chemical synthesis.[2][3] The subject of this guide, this compound, is a particularly valuable building block. Its structure incorporates two distinct reactive sites: a chloromethyl group at the C4 position, which is highly susceptible to nucleophilic substitution, and a chloro group at the C5 position, offering further opportunities for functionalization. This dual reactivity allows for the sequential and controlled introduction of various molecular fragments, enabling the construction of complex and diverse chemical libraries.

Physicochemical Properties and Characterization

A comprehensive understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₀Cl₂N₂[][5]
Molecular Weight 241.11 g/mol []
CAS Number 77509-88-7[][5]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Predicted XlogP 3.6[6]
Monoisotopic Mass 240.02211 Da[6]

Spectroscopic Data (Predicted):

  • ¹H NMR: Protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet around 4.5-4.8 ppm. The methyl group (-CH₃) protons will be a singlet around 2.3-2.5 ppm. The phenyl group protons will appear in the aromatic region (7.2-7.6 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the chloromethyl carbon, the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl ring.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the presence of two chlorine isotopes.

Synthesis of the Intermediate

The synthesis of this compound is typically achieved via a multi-step process starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The key transformation involves a Vilsmeier-Haack reaction to introduce the C4-formyl group and chlorinate the C5 position, followed by reduction and subsequent chlorination of the resulting alcohol.[7]

Workflow for Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction of Aldehyde cluster_2 Step 3: Chlorination of Alcohol A 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one C 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde A->C Reflux B Vilsmeier Reagent (POCl₃/DMF) B->C D (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol C->D NaBH₄, Methanol E This compound D->E SOCl₂, DCM G A This compound D Novel Pyrazole Derivative (Potential Fungicide) A->D Sₙ2 Reaction B Nucleophile (R-SH or R₂NH) e.g., 4-chlorothiophenol B->D C Base (e.g., K₂CO₃, Et₃N) C->D G A This compound D Library of Aminomethyl Pyrazole Derivatives A->D B Amine Library (R₁R₂NH) (Diverse Scaffolds) B->D C Solvent (e.g., DMF) Base (e.g., DIPEA) C->D Parallel Synthesis E High-Throughput Screening D->E Biological Assays

Sources

Application Notes and Protocols for the Structural Elucidation of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the comprehensive structural analysis of the novel pyrazole derivative, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their analytical endeavors.

Introduction: The Significance of Pyrazole Derivatives and the Need for Robust Characterization

Pyrazole scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The presence of two reactive chlorine atoms offers avenues for diverse chemical modifications. Accurate and unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This document outlines the synergistic use of NMR and MS to achieve this.

Predicted Molecular Structure and Numbering

For clarity in the subsequent spectral interpretation, the predicted structure and atom numbering of this compound are presented below.

Figure 1. Predicted structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole, the following chemical shifts are anticipated.[1][2]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135
CH₃ (on C3)~2.3-2.5 (s, 3H)~12-15Positive
CH₂Cl (on C4)~4.6-4.8 (s, 2H)~35-40Negative
Phenyl-H (ortho, C2'/C6')~7.4-7.6 (m, 2H)~125-127Positive
Phenyl-H (meta, C3'/C5')~7.3-7.5 (m, 2H)~129-131Positive
Phenyl-H (para, C4')~7.2-7.4 (m, 1H)~128-130Positive
C3 -~150-153No Signal
C4 -~115-118No Signal
C5 -~138-141No Signal
Phenyl-C (ipso, C1')-~137-140No Signal

Causality of Predicted Shifts:

  • The methyl protons are expected to be the most upfield due to their aliphatic nature.

  • The chloromethyl protons will be significantly downfield due to the deshielding effect of the adjacent chlorine atom and the pyrazole ring.

  • The phenyl protons will appear in the aromatic region, with potential overlap. 2D NMR will be crucial for definitive assignment.

  • The quaternary carbons of the pyrazole ring (C3, C4, C5) and the ipso-carbon of the phenyl ring (C1') will be identified by their absence in DEPT-135 spectra and confirmed through HMBC correlations.

Experimental Protocols: NMR Spectroscopy

Sample Preparation: A well-prepared sample is critical for high-quality NMR data.[3][4][5]

  • Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds.[3] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Add the solvent to the sample in a clean, dry vial and gently agitate until fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Capping: Securely cap the NMR tube.

Instrumental Setup (400 MHz Spectrometer): Standard protocols for a Bruker 400 MHz spectrometer or equivalent are provided.

  • ¹H NMR:

    • Pulse Program: zg30

    • Solvent: CDCl3

    • Number of Scans (ns): 16

    • Acquisition Time (aq): ~4s

    • Relaxation Delay (d1): 2s

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024

    • Acquisition Time (aq): ~1.3s

    • Relaxation Delay (d1): 2s

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans (ns): 256

    • Relaxation Delay (d1): 2s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 2-4

    • Relaxation Delay (d1): 1.5s

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (ns): 2-4

    • Relaxation Delay (d1): 1.5s

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans (ns): 4-8

    • Relaxation Delay (d1): 1.5s

G cluster_nmr NMR Workflow A Sample Preparation (10-75 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B High-resolution data C Preliminary Assignment B->C Initial peak identification D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Resolve ambiguities E Full Structural Elucidation D->E Confirm connectivity

Figure 2. Workflow for NMR-based structural elucidation.

Data Analysis and Interpretation:
  • ¹H NMR: Integrate all signals to confirm the proton count for each environment.

  • ¹³C and DEPT-135: Identify CH₃/CH (positive), CH₂ (negative), and quaternary carbons (absent).

  • COSY: Identify proton-proton coupling networks. No cross-peaks are expected for this molecule as all proton environments are singlets.

  • HSQC: Correlate each proton signal to its directly attached carbon. This will definitively link the proton and carbon assignments in the table above.

  • HMBC: This is the key experiment for confirming the overall structure. Look for long-range (2-3 bond) correlations. Key expected correlations include:

    • From CH₃ protons to C3 and C4 .

    • From CH₂Cl protons to C4 , C3 , and C5 .

    • From the ortho-phenyl protons to the ipso-carbon (C1') and meta-carbons .

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, and offers structural information through fragmentation analysis. Both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) techniques are valuable.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for unambiguously determining the elemental formula.[6][7][8][9] For C₁₁H₁₀Cl₂N₂, the exact mass can be calculated. Given the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.

Table of Expected HRMS Data:

Isotopologue Formula Calculated Exact Mass Relative Abundance
MC₁₁H₁₀³⁵Cl₂N₂239.0221100%
M+2C₁₁H₁₀³⁵Cl³⁷ClN₂241.0192~65%
M+4C₁₁H₁₀³⁷Cl₂N₂242.9971~10%
Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that induces extensive fragmentation, providing a structural fingerprint.[10][11]

Predicted Fragmentation Pathway: The fragmentation of pyrazoles often involves cleavage of the ring and loss of substituents.[12] For the target molecule, key fragmentation steps are predicted to be:

  • Loss of a chlorine radical from the chloromethyl group to form a stable benzyl-like cation.

  • Loss of HCl from the molecular ion.

  • Cleavage of the pyrazole ring , leading to fragments corresponding to the phenyl-nitrogen portion and the substituted pyrazole core.

  • Formation of a phenyl cation (m/z 77).

G M [M]+• m/z 239/241/243 M_minus_Cl [M-Cl]+ m/z 204/206 M->M_minus_Cl - •Cl M_minus_CH2Cl [M-CH2Cl]+ m/z 190/192 M->M_minus_CH2Cl - •CH2Cl Phenyl [C6H5]+ m/z 77 M_minus_CH2Cl->Phenyl Further fragmentation

Figure 3. Simplified predicted EI-MS fragmentation pathway.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13][14][15] This is ideal for confirming the molecular weight.

Experimental Protocols: Mass Spectrometry

Sample Preparation:

  • For ESI-MS: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • For EI-MS (if using a direct insertion probe): Place a small amount of the solid sample in a capillary tube.

Instrumental Setup:

  • ESI-MS (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (can be optimized to induce some fragmentation)[16]

    • Desolvation Gas Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

    • Mass Range: m/z 50-500

  • EI-MS:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-500

Conclusion: A Synergistic Approach to Structural Verification

The combination of one- and two-dimensional NMR techniques provides a complete map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The fragmentation patterns observed in EI-MS offer corroborating structural evidence. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structure of this compound and its analogs, paving the way for further investigation into their chemical and biological properties.

References

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • SciSpace. (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. [Link]

  • National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated.... [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • National Center for Biotechnology Information. Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • The Royal Society of Chemistry. Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Reading. School of Chemistry, Food and Pharmacy - Research. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • ResearchGate. ESI-MS spectrum of complex-II and probable fragmentation. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • PubMed. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • YouTube. How to prepare a NMR sample for lab 4. [Link]

  • University of Konstanz. WG Mass Spectrometry additional informat. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]

  • University of Bristol. 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Link]

Sources

Application Notes: 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole as a Pivotal Intermediate in the Synthesis of Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of high-efficacy agrochemicals, particularly fungicides and insecticides.[1][2] Its unique electronic and structural properties allow for precise interactions with biological targets, leading to potent and selective activity. A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, proving fatal to a wide range of plant pathogens.[2][3][4]

This application note provides a detailed technical guide on the utilization of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole as a key starting material for the synthesis of novel pyrazole carboxamide fungicides. We will elucidate the synthetic pathway, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of the final products' fungicidal activity. The protocols are designed to be self-validating, with clear causality behind each experimental choice, ensuring reproducibility and success for researchers in agrochemical discovery and development.

Synthetic Pathway Overview: From Intermediate to Active Fungicide

The transformation of this compound into a fungicidally active pyrazole carboxamide involves a multi-step synthetic sequence. The chloromethyl group at the 4-position serves as a versatile handle that can be readily oxidized to a carboxylic acid. This acid is then activated to an acid chloride, which subsequently undergoes amidation with various amines to yield the final carboxamide products. This strategic approach allows for the creation of a diverse library of potential fungicides by varying the amine component.

Synthetic_Pathway A 5-Chloro-4-(chloromethyl)-3-methyl- 1-phenyl-1H-pyrazole B 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde A->B Oxidation C 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxylic acid B->C Oxidation D 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbonyl chloride C->D Chlorination F Pyrazole Carboxamide Fungicides (SDHIs) D->F Amidation E Substituted Amines (R-NH2) E->F

Caption: Synthetic workflow from the starting pyrazole intermediate to the final carboxamide fungicides.

Core Synthetic Protocols

The following protocols are presented with an emphasis on the rationale behind the choice of reagents and conditions, ensuring a deep understanding of the synthetic process.

Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The initial step involves the controlled oxidation of the chloromethyl group to an aldehyde. This transformation is a critical precursor to forming the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, suspend this compound (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium bicarbonate (2.5 equivalents) to the suspension. The bicarbonate acts as a mild base to neutralize any acidic byproducts.

  • Reaction Execution: Heat the mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5]

Expertise & Experience Insight: The use of DMSO as the solvent in this Sommelet-type oxidation is crucial as it also acts as the oxidizing agent. The elevated temperature is necessary to drive the reaction to completion.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

The aldehyde synthesized in the previous step is further oxidized to the corresponding carboxylic acid, a key intermediate for the final amidation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a 3:2 mixture of water and acetone, add potassium permanganate (KMnO4) (1.5 equivalents) portion-wise. The acetone co-solvent is necessary to improve the solubility of the starting material.[6]

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate to a pH of 2 with hydrochloric acid (HCl), which will precipitate the carboxylic acid.[6]

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with high purity (typically >95%).[6]

Trustworthiness Insight: The portion-wise addition of KMnO4 is a critical safety measure to control the exothermicity of the oxidation reaction. The acidification step is essential for the protonation and subsequent precipitation of the carboxylic acid.

Protocol 3: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Activation of the carboxylic acid to the more reactive acid chloride is necessary for an efficient amidation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1 equivalent) to an excess of thionyl chloride (SOCl2) (4 equivalents).[6]

  • Reaction Execution: Reflux the mixture for 2 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as a yellow liquid, which can be used in the next step without further purification.[6][7]

Expertise & Experience Insight: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as the reaction solvent. The reaction must be performed in a moisture-free environment as the acid chloride is highly reactive towards water.

Protocol 4: Synthesis of Pyrazole Carboxamide Derivatives

This final step involves the coupling of the acid chloride with a variety of substituted amines to generate the target fungicide candidates.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve the desired substituted amine (1 equivalent) and triethylamine (Et3N) (1 equivalent) in THF.

  • Reagent Addition: Cool the acid chloride solution in an ice-water bath (0-5 °C). Add the amine solution dropwise to the stirred acid chloride solution. The triethylamine acts as a base to quench the HCl generated during the reaction.[6]

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 10 hours.[6]

  • Work-up and Purification: Remove the THF under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure pyrazole-carboxamide product.[6]

Trustworthiness Insight: The dropwise addition of the amine at low temperature helps to control the reaction rate and minimize the formation of byproducts. The use of an anhydrous solvent is critical to prevent the hydrolysis of the acid chloride.

Data Presentation: A Library of Potential Fungicides

The versatility of Protocol 4 allows for the synthesis of a wide range of pyrazole carboxamide derivatives by simply varying the amine component. The following table summarizes the yields obtained for a selection of synthesized compounds.

Compound IDSubstituted AmineYield (%)
8a Aniline85
8b 4-Methylaniline87
8c 4-Methoxyaniline72
8d 4-Chloroaniline81
Data adapted from reference[6]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH complex, these fungicides block the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production, which ultimately leads to fungal cell death.[3][4][8][9]

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- transfer Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Succinate Succinate Succinate->SDH Succinate->Fumarate Oxidation Fungicide Pyrazole Carboxamide Fungicide (SDHI) Fungicide->SDH Binding & Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDHIs.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. The straightforward and efficient synthetic pathways outlined in these application notes demonstrate its utility in generating a diverse range of potent pyrazole carboxamide fungicides. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their quest for novel and effective crop protection solutions.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved January 22, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fungicide pyrazole carboxamides derivatives. (2010, November 18). Google Patents.
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020, July 8). PubMed. Retrieved January 22, 2026, from [Link]

  • Processes for the preparation of pesticide compounds. (2019, March 19). Google Patents.
  • Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020, July 30). PubMed. Retrieved January 22, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Potential succinate dehydrogenase inhibitors bearing a novel pyrazole-4-sulfonohydrazide scaffold: molecular design, antifungal evaluation, and action mechanism. (2024, February 20). bioRxiv. Retrieved January 22, 2026, from [Link]

  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (1959). SciSpace. Retrieved January 22, 2026, from [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 22, 2026, from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2016). MDPI. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024, May 22). PubMed. Retrieved January 22, 2026, from [Link]

  • Rishiram Prajuli.pmd. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. (2025, August 1). PubMed. Retrieved January 22, 2026, from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Retrieved January 22, 2026, from [Link]

Sources

The Pyrazole Scaffold: A Privileged Structure for Kinase Inhibition in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of Pyrazole Inhibitors

Protein kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a myriad of cellular processes, including signal transduction, cell cycle progression, and apoptosis. In the context of oncology, the dysregulation of kinase activity, often through overexpression or mutation, is a well-established driver of tumorigenesis and metastasis. This has rendered kinases one of the most critical classes of targets for the development of novel anticancer therapeutics.

Among the various chemical scaffolds explored for kinase inhibitor design, the pyrazole ring has emerged as a "privileged structure."[1] This five-membered heterocyclic compound, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to form crucial interactions within the ATP-binding pocket of kinases.[2] The nitrogen atoms of the pyrazole core can act as both hydrogen bond donors and acceptors, often mimicking the adenine moiety of ATP to anchor the inhibitor to the kinase's hinge region.[1] This foundational interaction provides a robust starting point for the development of potent and selective inhibitors. Numerous FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2), and Encorafenib (BRAF), feature a pyrazole core, underscoring the clinical success of this scaffold.[1]

These application notes provide a comprehensive guide for researchers in the field of cancer drug discovery, offering detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of pyrazole-based kinase inhibitors.

I. Synthesis of Pyrazole-Based Kinase Inhibitors: A Suzuki-Miyaura Cross-Coupling Approach

A versatile and widely employed method for the synthesis of functionalized pyrazole derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrazole and a boronic acid derivative, allowing for the introduction of a wide range of substituents to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Synthesis and Evaluation

The development of novel pyrazole-based kinase inhibitors follows a logical progression from chemical synthesis to biological characterization.

Synthesis and Evaluation Workflow A Starting Material (e.g., Halogenated Pyrazole) B Suzuki-Miyaura Cross-Coupling (with Boronic Acid) A->B C Purification and Characterization (e.g., Chromatography, NMR, MS) B->C D In Vitro Kinase Assay (IC50 Determination) C->D E Cell-Based Assays (e.g., Anti-proliferative Activity) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->B Iterative Optimization

Caption: Overall workflow from starting material to SAR analysis.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazole

This protocol provides a general method for the synthesis of a 4-aryl-1H-pyrazole derivative from a 4-iodo-1H-pyrazole.

Materials:

  • 4-Iodo-1H-pyrazole

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the 4-iodo-1H-pyrazole (1.0 equiv.), the aryl boronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane:water, 4:1) to the reaction vessel.

  • Reaction: Heat the reaction mixture to 90°C and stir for 6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-aryl-1H-pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: The specific catalyst, base, solvent, and temperature may need to be optimized for different substrates. The presence of a free amino group on the pyrazole ring can sometimes chelate the palladium catalyst, potentially requiring adjustments to the protocol.[4]

II. In Vitro Evaluation of Kinase Inhibitory Activity

Once a pyrazole derivative has been synthesized and purified, the next critical step is to determine its inhibitory potency against the target kinase. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Luminescence-Based In Vitro Kinase Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a widely used, sensitive, and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[7][8]

ADP_Glo_Assay_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Detection A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate + Unconsumed ATP A->B Kinase Reaction C Add ADP-Glo™ Reagent B->C D ADP + Phosphorylated Substrate C->D ATP Depletion E Add Kinase Detection Reagent D->E F ATP E->F ADP to ATP Conversion G Luciferase + Luciferin F->G H Luminescent Signal G->H

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized pyrazole inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (Kinase Detection Buffer and Kinase Detection Substrate)

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. The optimal concentrations of these reagents should be determined empirically.

  • Kinase Reaction:

    • In a white assay plate, add the pyrazole inhibitor at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase to all wells except the "no enzyme" control.

    • Add the substrate to all wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection:

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Inhibitory Potency of Pyrazole Derivatives

The following table provides a template for summarizing the in vitro inhibitory activities (IC₅₀ values) of newly synthesized pyrazole derivatives against a target kinase.

Compound IDTarget KinaseIC₅₀ (nM)
PYR-001Kinase X50
PYR-002Kinase X15
PYR-003Kinase X120
Reference InhibitorKinase X10

III. Cellular Evaluation of Pyrazole-Based Kinase Inhibitors

While in vitro assays are crucial for determining direct inhibitory potency, it is equally important to assess the effects of the inhibitors in a cellular context. Cell-based assays provide insights into the compound's cell permeability, off-target effects, and its ability to inhibit the target kinase within the complex cellular environment.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multichannel pipettes

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a "vehicle control" (e.g., DMSO) and a "no cell" control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" control from all other readings.

    • Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Western Blot Analysis of Target Phosphorylation

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to assess the phosphorylation status of the kinase itself (for autophosphorylating kinases) or its downstream substrates. Western blotting is a standard technique for this purpose.

Key Considerations for Phospho-Protein Western Blotting:

  • Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[9]

  • Blocking: Use a blocking agent such as Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[10]

  • Buffers: Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[10]

  • Antibodies: Use primary antibodies that are specific for the phosphorylated form of the target protein. It is also crucial to probe for the total protein as a loading control and to assess the overall protein levels.

IV. In Vivo Evaluation of Pyrazole-Based Kinase Inhibitors

Promising pyrazole inhibitors identified through in vitro and cellular assays should be further evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics (PK), and potential toxicity.

Xenograft Mouse Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used tool for evaluating the in vivo antitumor activity of novel cancer therapeutics.[11]

General Workflow for a Xenograft Study:

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.[11]

  • Drug Administration: The pyrazole inhibitor is administered to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). The overall health of the mice is also monitored.[12]

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

  • Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor tissues can be collected for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement.[12]

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the pyrazole inhibitor in vivo.[13] This information is crucial for optimizing dosing regimens and predicting clinical outcomes.

Typical PK Study Design:

  • Mice are administered a single dose of the pyrazole inhibitor, either intravenously (IV) and/or orally (PO).

  • Blood samples are collected at multiple time points after dosing.[14]

  • The concentration of the drug in the plasma is quantified using methods like LC-MS/MS.

  • PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability are calculated.

Conclusion

The pyrazole scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors for cancer therapy. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to synthesize, evaluate, and characterize novel pyrazole-based compounds. A systematic approach, combining chemical synthesis with robust in vitro, cellular, and in vivo assays, is essential for the successful development of the next generation of targeted cancer therapeutics.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3197. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 666-678. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Graneto, M. J., et al. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 47(11), 2904-2917. [Link]

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Wozniak, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines, 10(5), 1135. [Link]

  • Hiroshima, Y., et al. (2020). Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib. Cancer Genomics & Proteomics, 17(4), 415-422. [Link]

  • Wozniak, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines, 10(5), 1135. [Link]

  • National Institutes of Health. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

Sources

Application Notes and Protocols: Experimental Procedures for N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is a key component in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic introduction of substituents onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of pyrazole rings, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

Reaction Mechanisms and Key Considerations

The N-alkylation of a pyrazole ring is fundamentally a nucleophilic substitution reaction. The pyrazole, acting as the nucleophile, attacks an electrophilic alkylating agent. However, the tautomeric nature of unsymmetrically substituted pyrazoles introduces a significant challenge: regioselectivity. The two nitrogen atoms of the pyrazole ring are often electronically and sterically distinct, leading to the potential formation of two regioisomeric products.

Controlling the regioselectivity of N-alkylation is paramount and can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, favoring alkylation at the less hindered position.[1][2][3] This is often the most dominant factor in determining the regiochemical outcome.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[4] For instance, different bases can lead to different pyrazolate anion structures, influencing the site of alkylation.

Visualization of Pyrazole Tautomerism and N-Alkylation

The following diagram illustrates the tautomerism of a 3-substituted pyrazole and the subsequent N-alkylation, leading to two possible regioisomers.

G cluster_0 Tautomeric Equilibrium cluster_1 N-Alkylation Pathways 3-Substituted Pyrazole_A 3-Substituted Pyrazole 3-Substituted Pyrazole_B 5-Substituted Pyrazole 3-Substituted Pyrazole_A->3-Substituted Pyrazole_B H⁺ shift Alkylation_N1 Alkylation at N1 (Less Hindered) 3-Substituted Pyrazole_A->Alkylation_N1 R-X Alkylation_N2 Alkylation at N2 (More Hindered) 3-Substituted Pyrazole_B->Alkylation_N2 R-X Product_N1 1,5-Disubstituted Pyrazole (Major Product) Alkylation_N1->Product_N1 Product_N2 1,3-Disubstituted Pyrazole (Minor Product) Alkylation_N2->Product_N2

Sources

high-yield synthesis of functionalized pyrazole heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern, High-Yield Synthesis of Functionalized Pyrazole Heterocycles

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of high-yield synthetic strategies for functionalized pyrazole heterocycles. Pyrazoles are a cornerstone of modern pharmacophores, and their efficient synthesis is paramount.[1][2] This document moves beyond rudimentary protocols to explain the causality behind advanced synthetic choices, emphasizing self-validating, robust, and scalable methodologies. We will delve into the logic of multicomponent reactions (MCRs), the elegance of cycloaddition strategies, and the advantages of energy-assisted techniques, providing detailed, field-proven protocols and comparative data to empower your research and development endeavors.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and structural rigidity make it an ideal building block for designing potent and selective therapeutic agents.[3][4] Its significance is underscored by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the weight-loss drug Rimonabant.[3][5] The relentless demand for novel pyrazole-based active pharmaceutical ingredients (APIs) necessitates the development of synthetic routes that are not only efficient and high-yielding but also versatile and environmentally benign.[6]

Evolution of Pyrazole Synthesis: From Classical to High-Efficiency Methods

While classical methods like the Knorr and Paal-Knorr syntheses laid the foundational chemistry for pyrazole formation, modern synthetic chemistry offers a more powerful and versatile toolkit.[7][8][9]

  • Classical Condensation (The Foundation): The Knorr synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][10] While historically significant, these methods can suffer from limitations in regioselectivity when using unsymmetrical dicarbonyl compounds and may require harsh conditions.[10][11]

  • Multicomponent Reactions (MCRs) (The Efficiency Powerhouse): MCRs have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, one-pot operation.[13] This approach adheres to the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing purification steps.[6] For pyrazole synthesis, MCRs provide a highly convergent and efficient pathway to densely functionalized scaffolds, which is invaluable for building libraries of potential drug candidates.[14][15]

  • [3+2] Cycloaddition Reactions (The Regioselective Tool): This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. Common 1,3-dipoles include diazo compounds and nitrile imines, which react with alkynes or alkenes.[16][17][18] The primary advantage of this method is the high degree of regiocontrol that can be achieved, allowing for the precise placement of substituents on the pyrazole core.[19]

  • Energy-Assisted Synthesis (The Accelerator): The application of microwave irradiation and ultrasound has dramatically accelerated reaction times and improved yields.[3][20] Microwave-assisted organic synthesis (MAOS) provides rapid, uniform heating, often leading to cleaner reactions and reduced side-product formation.[20][21][22] Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and reaction rates, providing a green alternative to conventional heating.[23][24][25][26]

Key Synthetic Strategies & Comparative Data

The choice of synthetic strategy depends on the desired substitution pattern, scalability, and available starting materials. Below is a comparative overview of prominent high-yield methods.

Synthetic StrategyKey FeaturesTypical Starting MaterialsAdvantagesCommon Catalysts/Conditions
Knorr Synthesis Cyclocondensation1,3-Dicarbonyls, HydrazinesWell-established, simpleAcetic Acid, Mineral Acids[10][27]
Multicomponent Reactions One-pot, high atom economyAldehydes, Malononitrile, β-Ketoesters, HydrazinesHigh efficiency, diversity, green[14][15]Piperidine, Taurine, Ionic Liquids[14][15][23]
[3+2] Cycloaddition High regioselectivityDiazo compounds, Alkynes/Alkenes, Nitrile IminesExcellent control of substitution[16][18]Heat, Copper, Silver, or catalyst-free[16][28][29]
Microwave-Assisted Rapid reaction times, high yieldsVarious (MCRs, condensations)Speed, efficiency, reduced byproducts[21][22]Microwave reactor, often solvent-free or in green solvents
Ultrasound-Assisted Energy efficient, enhanced ratesVarious (MCRs)Mild conditions, improved yields, green[23][24]Ultrasound bath/probe

Detailed Application Protocol: High-Yield, Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a robust, high-yield synthesis of biologically relevant dihydropyrano[2,3-c]pyrazole derivatives, adapted from highly successful reports in the literature.[14][15] This MCR is notable for its operational simplicity, use of an environmentally benign solvent (water or ethanol), and excellent yields.

Causality and Rationale

This one-pot, four-component reaction is a prime example of process intensification. The sequence involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the in-situ-formed pyrazolone. The final step is an intramolecular cyclization and dehydration. Using ultrasound provides the activation energy locally and efficiently, accelerating the reaction cascade while maintaining a low bulk temperature, which often enhances selectivity and yield.[23][24]

Diagram of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aldehyde (1 mmol), Malononitrile (1 mmol), Hydrazine Hydrate (1 mmol), & Ethyl Acetoacetate (1 mmol) in Ethanol B Add Catalyst (e.g., Piperidine, 5 mol%) A->B C Immerse vessel in ultrasound bath at room temperature B->C D Irradiate for 15-30 min C->D E Precipitate forms during reaction D->E F Collect solid by vacuum filtration E->F G Wash with cold water and ethanol F->G H Dry product under vacuum G->H

Caption: Workflow for the one-pot synthesis of pyranopyrazoles.

Materials and Equipment
  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Hydrazine hydrate (1.0 mmol, 50 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Ethanol or Water (5 mL)

  • Piperidine (catalyst, ~5 mol%)

  • Reaction vessel (e.g., 25 mL round-bottom flask)

  • Ultrasonic cleaning bath (40 kHz)

  • Magnetic stirrer

  • Standard glassware for filtration

Step-by-Step Protocol
  • Reagent Combination: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.0 mmol) to the mixture and stir for 2-3 minutes at room temperature.

  • Catalyst Introduction: Add a catalytic amount of piperidine (approx. 5 mol%). The use of an organic base is crucial as it facilitates both the initial Knoevenagel condensation and the subsequent Michael addition by promoting the formation of the necessary nucleophiles.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic water bath, ensuring the water level is consistent with the reaction mixture level. Irradiate the mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate will begin to form within 15-30 minutes.[24]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol. This removes the catalyst and any unreacted water-soluble starting materials. For most derivatives synthesized via this method, recrystallization is not necessary, and the product is obtained in high purity.

  • Drying and Characterization: Dry the purified product under vacuum. The final compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity. The expected yield for this protocol is typically in the range of 85-95%.[14]

Foundational Reaction Mechanism: The Knorr Pyrazole Synthesis

Understanding the mechanism of the classical Knorr synthesis provides essential context for appreciating more complex transformations. It is a robust acid-catalyzed cyclocondensation reaction.[7][12]

Diagram of Knorr Synthesis Mechanism

G R1 1,3-Dicarbonyl Compound I1 Protonation of Carbonyl (C=O) R1->I1 H⁺ R2 Hydrazine (R'-NHNH₂) I2 Nucleophilic Attack by Hydrazine R2->I2 I1->I2 I3 Hydrazone Intermediate I2->I3 -H₂O I4 Intramolecular Cyclization I3->I4 H⁺ on 2nd C=O I5 Cyclic Intermediate I4->I5 P Dehydration (-H₂O) I5->P FP Aromatic Pyrazole Product P->FP

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The mechanism proceeds as follows:

  • Activation: One of the carbonyl groups of the 1,3-dicarbonyl is activated by protonation under acidic conditions.[10][12]

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of a hydrazone intermediate.[10][11]

  • Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[10]

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring.[27]

Conclusion

The synthesis of functionalized pyrazoles has evolved significantly, with modern methodologies such as multicomponent reactions and energy-assisted techniques offering remarkable advantages in terms of yield, efficiency, and environmental impact. The protocols and strategies outlined in this guide are designed to be robust and adaptable, providing a strong foundation for both academic research and industrial drug development. By understanding the underlying principles and leveraging these advanced methods, scientists can accelerate the discovery and synthesis of novel pyrazole-based compounds with significant therapeutic potential.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Chemistry.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed.
  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). BEPLS.
  • Transition-metal-catalyzed C–H functionaliz
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace.
  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (2015). PubMed.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences.
  • Knorr Pyrazole Synthesis. Chem LibreTexts.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. (2022). Organic Letters.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Transition-metal-catalyzed C–H functionaliz
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Transition-metal-catalyzed C–H functionaliz
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evalu
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry Europe.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Paal–Knorr pyrrole synthesis. Request PDF.
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal–Knorr synthesis. Wikipedia.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

Sources

Application Note: A Practical Guide to Monitoring Pyrazole Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the effective monitoring of pyrazole synthesis reactions using Thin-Layer Chromatography (TLC). Pyrazoles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry.[1] Ensuring the complete consumption of starting materials and the clean formation of the desired pyrazole product is paramount for efficient synthesis and purification. TLC offers a rapid, cost-effective, and highly informative method for real-time reaction progress analysis. This guide will delve into the principles of TLC as applied to pyrazole synthesis, provide a step-by-step experimental protocol, and offer expert insights into solvent system selection, visualization techniques, and interpretation of results.

Introduction: The Importance of Reaction Monitoring in Pyrazole Synthesis

The synthesis of pyrazole scaffolds, often achieved through condensation reactions such as the Knorr or Paal-Knorr synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The progress of these reactions can be influenced by various factors including temperature, catalyst, and the nature of the substrates.[5] Incomplete reactions can lead to complex mixtures of starting materials, intermediates (such as hydrazones or enamines), and the final pyrazole product, complicating purification and reducing overall yield.[3]

Thin-Layer Chromatography (TLC) is an indispensable tool for the organic chemist, providing a quick and qualitative assessment of a reaction's progress. By periodically sampling the reaction mixture and analyzing it by TLC, a researcher can determine the point of reaction completion, identify the formation of byproducts, and optimize reaction conditions. This proactive approach saves valuable time and resources.

Foundational Principles of TLC for Pyrazole Synthesis Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the developing solvent).[6] The key principle is polarity. The silica gel stationary phase is highly polar. Therefore, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[7] Conversely, less polar compounds will be carried further up the plate by the mobile phase, exhibiting a higher Rf value.

In the context of a typical pyrazole synthesis:

  • Starting Materials: 1,3-dicarbonyl compounds and hydrazines have varying polarities. Hydrazines, with their N-H bonds, are generally quite polar.

  • Intermediates: Intermediates like hydrazones may have different polarities compared to the starting materials.

  • Product: The final pyrazole product is typically less polar than the hydrazine starting material due to the formation of the aromatic heterocyclic ring and the loss of N-H bonds (in the case of N-substituted pyrazoles).

This difference in polarity is the basis for their separation on a TLC plate, allowing for a clear visual assessment of the reaction's progression.

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines a general procedure for monitoring a pyrazole synthesis. Specific solvent systems and visualization methods may need to be optimized based on the exact substrates used.

Materials and Reagents
  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • Forceps

  • UV lamp (254 nm and/or 365 nm)

  • Visualization reagents (e.g., iodine chamber, potassium permanganate stain, p-anisaldehyde stain)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Reaction mixture samples

  • Reference standards (starting materials and, if available, the pure product)

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline) prep_chamber 2. Prepare Developing Chamber (Add solvent & equilibrate) prep_plate->prep_chamber spot_plate 3. Spot the Plate (SM, Co-spot, Rxn Mixture) prep_chamber->spot_plate develop_plate 4. Develop the Plate (Run chromatogram) spot_plate->develop_plate dry_plate 5. Dry the Plate develop_plate->dry_plate visualize 6. Visualize Spots (UV, Stains) dry_plate->visualize calculate_rf 7. Calculate Rf Values visualize->calculate_rf interpret 8. Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring pyrazole synthesis via TLC.

Detailed Procedure
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate.[8]

    • Mark equidistant points along the baseline for each sample to be spotted. A typical setup includes lanes for:

      • Starting Material 1 (e.g., 1,3-dicarbonyl)

      • Starting Material 2 (e.g., hydrazine)

      • A "co-spot" lane containing both starting materials.

      • The reaction mixture at different time points (t = 0, t = 1h, t = 2h, etc.).

  • Selection of the Mobile Phase (Solvent System):

    • The choice of solvent system is crucial for good separation. The goal is to have the Rf value of the product around 0.3-0.5.

    • Start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate.[9]

    • If the spots remain at the baseline, the solvent system is not polar enough; increase the proportion of the polar solvent.

    • If the spots run to the top of the plate, the solvent system is too polar; increase the proportion of the non-polar solvent.

    • For more polar pyrazoles, systems like dichloromethane/methanol may be necessary.[10]

  • Spotting the TLC Plate:

    • Dissolve a small amount of each starting material in a suitable volatile solvent.

    • For the reaction mixture, take a small aliquot (e.g., with a glass capillary) and dilute it with a volatile solvent.

    • Using a clean capillary tube for each sample, touch the tip to the solution and then gently and briefly touch it to the corresponding mark on the baseline of the TLC plate. Aim for small, concentrated spots.[7]

    • Allow the solvent to completely evaporate between applications.

  • Developing the TLC Plate:

    • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, ensuring better separation.[7]

    • Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the baseline is above the solvent level.

    • Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.[8] Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely.

    • UV Light: View the plate under a UV lamp (254 nm).[11] Many pyrazoles and their precursors are aromatic and will appear as dark spots on a fluorescent background.[12] Circle the spots with a pencil.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine.[13] Iodine vapor will stain organic compounds, often appearing as yellow-brown spots.[11] This method is particularly good for unsaturated and aromatic compounds.

    • Chemical Stains: If spots are not visible, a chemical stain can be used. Common stains include:

      • Potassium Permanganate (KMnO4): Stains compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, and aldehydes).

      • p-Anisaldehyde: A general-purpose stain that produces a range of colors for different functional groups upon heating.[14]

Interpretation of Results

By comparing the lanes on the developed TLC plate, you can effectively monitor the reaction's progress:

  • t=0: You should see spots corresponding to your starting materials.

  • As the reaction proceeds: The intensity of the starting material spots will decrease, and a new spot, corresponding to the pyrazole product, will appear. Ideally, the product spot will have an Rf value that is different from the starting materials.

  • Reaction Completion: The reaction is considered complete when the spot(s) of the limiting starting material are no longer visible on the TLC plate.

Calculating the Retention Factor (Rf):

The Rf value is a ratio that helps in identifying and comparing compounds.[15][16] It is calculated using the following formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6][17]

For example, if a product spot travels 3.0 cm and the solvent front travels 10.0 cm, the Rf value is 0.30.[17]

Troubleshooting and Expert Insights

Problem Possible Cause Solution
Spots are streaky Sample is too concentrated; sample is not fully dissolved; compound is highly polar and interacting strongly with the silica.Dilute the sample before spotting; ensure the sample is fully dissolved; add a small amount of acetic acid or triethylamine to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.
Poor separation of spots Incorrect solvent system.Systematically vary the polarity of the mobile phase. Try a different solvent combination (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
No spots are visible Compound is not UV active and does not react with the visualization agent; sample is too dilute.Use a variety of visualization techniques (iodine, different chemical stains); spot a more concentrated sample.
Multiple new spots appear Formation of byproducts or intermediates.This is valuable information. It may indicate the need to adjust reaction temperature, time, or stoichiometry. These spots can be characterized further by other analytical techniques.

Conclusion

Thin-Layer Chromatography is a powerful and indispensable technique for the real-time monitoring of pyrazole synthesis. Its simplicity, speed, and low cost make it an ideal first-line analytical tool in any synthetic chemistry laboratory. By mastering the principles and protocols outlined in this application note, researchers can gain valuable insights into their reactions, leading to improved efficiency, higher yields, and simplified purification processes in the development of novel pyrazole-based compounds.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 22, 2026, from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved January 22, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved January 22, 2026, from [Link]

  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. Retrieved January 22, 2026, from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved January 22, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 22, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 22, 2026, from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved January 22, 2026, from [Link]

  • Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. Journal of Liquid Chromatography, 8(7), 1293-1297. (Note: A direct accessible URL for the full text was not available in the search, referencing the journal and authors).
  • Scribd. (n.d.). Procedure Pyrazoline. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 5). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved January 22, 2026, from a related article discussing TLC monitoring in pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? Retrieved January 22, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved January 22, 2026, from a general chemistry resource on TLC stains.
  • ACS Publications - Organic Letters. (2026, January 19). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Retrieved January 22, 2026, from [Link]

  • Thin Layer Chromatography. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p. Retrieved January 22, 2026, from [Link]

  • NIH - PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved January 22, 2026, from [Link]

  • IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved January 22, 2026, from [Link]

  • NIH - PMC. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). assessment of impurities in pharmaceutical solid dosage forms using thin layer chromatography (tlc). Retrieved January 22, 2026, from [Link]

  • NIH - PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions for improved yield and purity.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a four-step sequence starting from readily available commercial materials. Understanding the function of each step is critical for effective troubleshooting.

Synthetic_Pathway cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Aldehyde Reduction cluster_3 Step 4: Hydroxymethyl Chlorination SM Ethyl Acetoacetate + Phenylhydrazine Int1 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one (1) SM->Int1 Knorr Condensation (e.g., Acetic Acid) Int2 5-chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde (2) Int1->Int2 POCl3 / DMF Int3 (5-chloro-3-methyl-1-phenyl- 1H-pyrazol-4-yl)methanol (3) Int2->Int3 e.g., NaBH4 Product 5-chloro-4-(chloromethyl)-3-methyl- 1-phenyl-1H-pyrazole (Final Product) Int3->Product e.g., SOCl2 Troubleshooting_Chlorination Start Low Yield in Final Chlorination Step Check_SM Is Starting Alcohol (3) Pure and Dry? Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (TLC, 1H NMR) Check_SM->Analyze_Crude Incomplete Result: Mostly Starting Material Analyze_Crude->Incomplete Byproducts Result: Multiple Byproducts Analyze_Crude->Byproducts Degradation Result: Baseline / No Clear Spots Analyze_Crude->Degradation Action_Incomplete Action: - Increase reaction time/temp - Use excess SOCl2 - Check SOCl2 quality Incomplete->Action_Incomplete Action_Byproducts Action: - Lower reaction temperature (0°C) - Use milder chlorinating agent - Add base (e.g., pyridine) carefully Byproducts->Action_Byproducts Action_Degradation Action: - Ensure anhydrous conditions - Use inert atmosphere (N2/Ar) - Minimize work-up time Degradation->Action_Degradation

Technical Support Center: Purification of Crude 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS No: 77509-87-7).[][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The unique structural features of this molecule, namely the reactive chloromethyl group and the substituted pyrazole core, present specific challenges during purification that require careful consideration.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification strategy, and obtain your target compound with the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

The main difficulties arise from two key aspects of the molecule's structure:

  • Reactivity of the Chloromethyl Group: The benzylic-like chloromethyl group is a potent electrophile and can react with nucleophilic solvents (e.g., methanol, water) or basic impurities, leading to byproduct formation.[3] This necessitates careful selection of solvents and conditions, particularly avoiding excessive heat and prolonged exposure to nucleophiles.

  • Potential for Isomeric Impurities: Depending on the synthetic route, regioisomers can be a significant impurity. For instance, in Knorr-type pyrazole syntheses, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers which can be difficult to separate due to similar polarities.[4][5]

  • Thermal Instability: While pyrazoles are generally stable aromatic rings, the presence of the chloromethyl group can render the molecule susceptible to degradation at elevated temperatures.[6]

Q2: How do I choose between recrystallization and column chromatography for my crude sample?

The choice of purification method is dictated by the impurity profile and the physical state of your crude product.

  • Recrystallization is the preferred method if your crude material is a solid and has a relatively high purity (e.g., >85-90%). It is highly efficient for removing small amounts of impurities and is easily scalable.

  • Column Chromatography is necessary when dealing with complex mixtures containing multiple byproducts, regioisomers with similar polarities, or if the crude product is an oil.[7] It offers superior separation power but can be more labor-intensive and may lead to yield loss if the compound is sensitive to the stationary phase.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Workflow start Crude Product This compound check_state Is the crude product a solid? start->check_state check_purity Is purity >85%? (Assessed by TLC/¹H NMR) check_state->check_purity Yes chromatography Column Chromatography (For oils or complex mixtures) check_state->chromatography No (Oil) recrystallization Recrystallization (High efficiency for high purity solids) check_purity->recrystallization Yes check_purity->chromatography No end_purified Purified Product recrystallization->end_purified chromatography->end_purified Chromatography_Troubleshooting start Unsuccessful Chromatography (Poor Separation, Low Yield, etc.) issue1 Problem: Poor Separation (Overlapping Spots) start->issue1 issue2 Problem: Compound Streaking or Tailing on TLC/Column start->issue2 issue3 Problem: Low or No Recovery of Compound start->issue3 sol1a Solution: Optimize Eluent - Decrease polarity - Try different solvent system (e.g., Toluene/EtOAc) issue1->sol1a sol1b Solution: Improve Loading - Use smaller sample volume - Perform dry loading issue1->sol1b sol2a Solution: Deactivate Silica - Add 0.5-1% Triethylamine (Et₃N) to the eluent issue2->sol2a sol2b Solution: Check for Degradation - Compound may be unstable on silica. Consider neutral alumina or reversed-phase. issue2->sol2b sol3a Solution: Check Polarity - Compound may be too polar (stuck at top) or non-polar (eluted too fast). Adjust gradient accordingly. issue3->sol3a sol3b Solution: Irreversible Adsorption - Compound may be reacting with silica. See solutions for Issue 2. issue3->sol3b

Sources

optimizing reaction conditions for pyrazole synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction conditions. Drawing from established literature and field-proven insights, this resource addresses common challenges in a direct question-and-answer format, focusing on the critical parameters of temperature, catalyst, and solvent selection.

PART 1: Troubleshooting Guide

This section addresses specific issues that may arise during pyrazole synthesis, offering explanations for the underlying causes and providing systematic solutions.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yield is a frequent challenge in pyrazole synthesis, often stemming from a combination of factors. A systematic approach to troubleshooting is essential for identifying the root cause.[1]

  • Incomplete Reaction: The most straightforward cause of low yield is a reaction that has not reached completion.

    • Causality: The condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative involves multiple steps, including nucleophilic attack, cyclization, and dehydration.[1][2] Each step has an energy barrier that must be overcome. Insufficient reaction time or energy input (heat) can stall the process.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. Do not rely solely on a predetermined reaction time.[3]

      • Increase Reaction Time: If starting material is still present, extend the reaction time.

      • Increase Temperature: Many pyrazole syntheses benefit from heating.[3] Refluxing the reaction mixture is a common strategy. For instance, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C was found to improve the yield, though temperatures above this led to a decrease.[4][5] Microwave-assisted synthesis can also be a powerful tool for accelerating reactions and improving yields.[6]

  • Suboptimal Catalyst Choice or Concentration: The catalyst is crucial for facilitating the cyclocondensation, particularly the dehydration steps.[3][7]

    • Causality: In the Knorr and Paal-Knorr syntheses, an acid catalyst protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][8] An inappropriate catalyst or incorrect concentration can fail to adequately promote this pathway, leading to a slow or incomplete reaction.

    • Troubleshooting Steps:

      • Select an Appropriate Catalyst: For standard Knorr synthesis, catalytic amounts of a protic acid like acetic acid or a mineral acid are often effective.[3]

      • Explore Alternative Catalysts: If standard acid catalysis is ineffective, consider other options. Lewis acids (e.g., Sc(OTf)₃, copper triflate), nano-ZnO, or metal-oxo clusters have been shown to significantly improve yields in specific systems.[3][6][9]

      • Optimize Catalyst Loading: The amount of catalyst is critical. Start with catalytic amounts (e.g., a few drops of acetic acid, 1-10 mol% for Lewis acids) and titrate to find the optimal concentration for your specific substrates.

  • Side Reactions and Byproduct Formation: The formation of undesired products directly consumes starting materials, reducing the yield of the target pyrazole.

    • Causality: The intermediates in pyrazole synthesis can be susceptible to alternative reaction pathways, especially under harsh conditions (e.g., high temperatures or strongly acidic/basic media).[10][11]

    • Troubleshooting Steps:

      • Control Temperature: As excessive heat can promote side reactions, ensure precise temperature control. A reaction exotherm can cause temperature spikes, especially on a larger scale.[10]

      • Optimize Reagent Stoichiometry: Using a slight excess of one reagent (often the more stable or less expensive one) can sometimes drive the reaction to completion and minimize side reactions. For instance, an excess of hydrazine (around 2 equivalents) can be beneficial.[1]

      • Inert Atmosphere: Some intermediates may be sensitive to air oxidation. If you suspect degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[11]

Q2: How can I control the regioselectivity of my reaction with an unsymmetrical 1,3-dicarbonyl?

A2: Achieving high regioselectivity is one of the most significant challenges when using an unsymmetrical 1,3-dicarbonyl, as it can lead to a mixture of two isomeric pyrazole products.[6][12] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons. Controlling this selectivity is paramount for efficient synthesis and purification.

  • Influence of Solvent: The choice of solvent is a primary tool for controlling regioselectivity.

    • Causality: Solvents can influence the reactivity of both the dicarbonyl and the hydrazine. Aprotic dipolar solvents can stabilize charged intermediates differently than polar protic solvents, thereby favoring one reaction pathway over the other.[13]

    • Optimization Strategy:

      • Conventional Conditions: Reactions in polar protic solvents like ethanol at room temperature often yield equimolar mixtures of regioisomers.[13]

      • Improved Selectivity: Switching to an aprotic dipolar solvent such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can dramatically improve regioselectivity. Gosselin et al. found that the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in DMAc with an acid catalyst at room temperature gave selectivities of up to 98:2 in favor of the desired isomer.[13]

  • Influence of Temperature: Reaction temperature can also play a role in determining the product ratio.

    • Causality: The two competing reaction pathways leading to the different regioisomers will have different activation energies. According to kinetic principles, running the reaction at a lower temperature will more strongly favor the pathway with the lower activation energy.

    • Optimization Strategy:

      • Screen Temperatures: If you are obtaining a mixture of isomers, try lowering the reaction temperature. While this may slow the reaction rate, it can significantly enhance selectivity.

      • Temperature-Controlled Divergence: In some specialized cases, temperature can be used to selectively synthesize different products. For example, one study demonstrated that reacting specific substrates at room temperature yielded one class of pyrazole derivatives, while heating the same mixture to 95 °C produced a different structural isomer.[14]

  • Steric and Electronic Effects: The inherent properties of your substrates are a key determinant.

    • Causality: The substituted nitrogen of the hydrazine will preferentially attack the less sterically hindered and/or more electrophilic carbonyl carbon. A bulky substituent on the hydrazine or near one of the carbonyls can direct the reaction. Similarly, strong electron-withdrawing groups can activate a carbonyl, making it the preferred site of attack.

    • Optimization Strategy: While you cannot easily change your substrates, understanding these effects helps predict the outcome. If selectivity is poor, it may be that the steric and electronic differences between the two carbonyls are minimal, making external control (solvent, temperature) even more critical.

Q3: I'm observing significant byproduct formation and purification is difficult. What are the likely issues and solutions?

A3: Byproduct formation complicates downstream processing and reduces overall efficiency. Common issues include the formation of regioisomers, hydrazine-related impurities, and degradation products.[11]

  • Challenge: Separating Regioisomers

    • Problem: As discussed in Q2, unsymmetrical dicarbonyls can lead to regioisomers. These isomers often have very similar physical properties (e.g., polarity, boiling point), making them difficult to separate by standard column chromatography or recrystallization.[11]

    • Solution:

      • Reaction Optimization: The best solution is to prevent the formation of the undesired isomer in the first place by optimizing for regioselectivity (see Q2).

      • Advanced Chromatography: If separation is unavoidable, explore different stationary phases (e.g., alumina, reverse-phase C18 silica) or High-Performance Liquid Chromatography (HPLC).

      • Fractional Crystallization: This technique can be effective if the isomers have sufficiently different solubilities in a particular solvent system. It requires careful screening of solvents and conditions.[11]

  • Challenge: Removal of Hydrazine Byproducts

    • Problem: Unreacted hydrazine or its salts can contaminate the final product. Hydrazines are often basic and can be difficult to remove from a basic pyrazole product.

    • Solution:

      • Acid-Base Extraction: A standard workup procedure involves washing the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine impurities, pulling them into the aqueous layer.[11]

      • Reagent Purity: Ensure you are using high-purity hydrazine. Old or improperly stored hydrazine can contain decomposition products that lead to impurities.[11]

  • Challenge: Product Degradation or Tar Formation

    • Problem: The appearance of dark, tarry materials suggests product or intermediate degradation, often caused by excessive heat or highly reactive species.[11]

    • Solution:

      • Strict Temperature Control: Avoid overheating the reaction. Monitor the internal temperature, especially during scale-up.[10]

      • Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS) to prevent the product from degrading under prolonged heating.[3]

      • Inert Atmosphere: As noted previously, running the reaction under N₂ or Ar can prevent oxidative degradation.[11]

PART 2: FAQs on Condition Optimization

This section provides answers to frequently asked questions regarding the selection of optimal reaction parameters.

Q1: What is the optimal temperature for pyrazole synthesis?

A1: There is no single "optimal" temperature; the ideal temperature depends heavily on the specific substrates, catalyst, and solvent used. It often represents a balance between reaction rate and selectivity. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[6][15]

  • General Principle: The goal is to provide enough thermal energy to overcome the activation energy of the rate-determining step (often the final dehydration) without promoting side reactions or decomposition.[12]

The table below summarizes temperature conditions from various reported pyrazole syntheses, illustrating the wide range of effective temperatures.

Catalyst SystemSubstratesSolventTemperature (°C)YieldReference
Silver Triflate (AgOTf)Trifluoromethylated ynones + aryl hydrazinesNot specifiedRoom TempUp to 99%[6]
None1,3-diketones + arylhydrazinesN,N-dimethylacetamideRoom Temp59-98%[6]
Silver-catalyzedN′-benzylidene tolylsulfonohydrazides + ethyl 4,4,4-trifluoro-3-oxobutanoateNot specified60 °CModerate-Excellent[4]
DBU / Ionic LiquidSubstituted α,β-unsaturated carbonylsEtOH / [HDBU][OAc]95 °CUp to 98%[14]
NoneAcetophenone phenylhydrazone + DMF-POCl₃DMF70-80 °CGood[16]
Q2: How do I select the right catalyst for my synthesis?

A2: Catalyst selection is critical and should be guided by the reaction type (e.g., Knorr, multicomponent), substrate sensitivity, and desired outcome (e.g., high yield, regioselectivity).

  • Mechanism of Catalysis: For the common Knorr synthesis, an acid catalyst activates a carbonyl group for nucleophilic attack.[2] Lewis acids can coordinate to the carbonyl oxygen, while Brønsted acids protonate it. In other types of pyrazole synthesis, catalysts can play different roles, such as facilitating cycloadditions or enabling C-N bond formation.[17]

Below is a decision-making workflow to guide catalyst selection, followed by a table of common catalysts and their applications.

catalyst_selection start Start: Define Reaction reaction_type What is the reaction type? start->reaction_type knorr Knorr / Paal-Knorr (1,3-dicarbonyl + hydrazine) reaction_type->knorr multicomponent Multicomponent / Cycloaddition reaction_type->multicomponent acid_sensitive Are substrates acid-sensitive? knorr->acid_sensitive no_catalyst Consider Catalyst-Free (Microwave, Solvent-free) knorr->no_catalyst Alternative specialized Consider Specialized Catalysts (e.g., Ag, Cu, Rh, Iodine) multicomponent->specialized protic_acid Try Protic Acid Catalyst (e.g., Acetic Acid, HCl) acid_sensitive->protic_acid No lewis_acid Try Mild Lewis Acid (e.g., Sc(OTf)3, Nano-ZnO) acid_sensitive->lewis_acid Yes optimize Optimize Catalyst Loading & Screen Alternatives protic_acid->optimize lewis_acid->optimize specialized->optimize no_catalyst->optimize

Caption: Decision workflow for pyrazole synthesis catalyst selection.

Catalyst TypeExamplesTypical ApplicationKey AdvantagesReferences
Brønsted Acid Acetic Acid, HCl, TsOHKnorr & Paal-Knorr SynthesisInexpensive, readily available, effective for simple condensations.[2][3]
Lewis Acid Sc(OTf)₃, Cu(OTf)₂, AgOTf, Nano-ZnO, LiClO₄Knorr, multicomponent, and cycloaddition reactions.Mild conditions, can improve yields and regioselectivity, effective for acid-sensitive substrates.[3][4][6][9][13]
Transition Metal Rhodium, Palladium, Copper complexesCycloadditions, C-N couplings, reactions with alkynes.Enables novel bond formations and access to complex pyrazoles.[17]
Iodine (Molecular) I₂Cascade reactions, often with TBHP as an oxidant.Metal-free, promotes cyclization via different mechanisms.[4][6]
Ionic Liquid Can act as both solvent and catalyst.Green chemistry approach, can enhance reaction rates and selectivity.[6][13]
Enzyme Immobilized Lipase (TLL)One-pot multicomponent reactions.Highly regioselective, environmentally benign conditions.[18]
Q3: What is the role of the solvent, and how do I choose the best one?

A3: The solvent does more than just dissolve reactants; it can profoundly influence reaction kinetics, equilibrium, and selectivity.[19][20]

  • Key Solvent Properties:

    • Polarity: A polar solvent is generally required to dissolve the reactants (e.g., dicarbonyls, hydrazine salts).

    • Proticity: Protic solvents (e.g., ethanol, water) have acidic protons (O-H, N-H) and can hydrogen-bond, which can stabilize or destabilize intermediates. Aprotic solvents (e.g., DMF, DMSO, CH₃CN) lack these protons.

    • Boiling Point: The boiling point determines the maximum temperature achievable at atmospheric pressure (i.e., under reflux).

The table below provides a general guideline for solvent screening based on solvent class.

Solvent ClassExamplesGeneral Effects on Pyrazole SynthesisReferences
Polar Protic Ethanol (EtOH), Methanol (MeOH), Water (H₂O)Commonly used, good solvating power. Can lead to mixtures of regioisomers. Water is an excellent "green" solvent option for certain reactions.[9][13][20]
Aprotic Polar DMF, DMAc, DMSO, Acetonitrile (CH₃CN)Often improve reaction rates and, critically, can enhance regioselectivity compared to protic solvents.[6][13]
Non-Polar Toluene, HexaneGenerally poor choices as reactants often have low solubility, leading to no or slow reaction.[20]
"Green" Solvents PEG-400, Ionic LiquidsEnvironmentally friendly alternatives. Can also serve catalytic roles and improve outcomes.[14][21]
Solvent-Free None (neat reaction)Ultimate green chemistry approach. Can be highly efficient, sometimes requiring microwave irradiation or a catalyst like TBAB.[6][15]

PART 3: Experimental Protocol

Protocol: Optimized Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazol-5-ol (a Pyrazolone)

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, incorporating optimization considerations based on the principles discussed above.[2][22]

Reactants:

  • Ethyl Benzoylacetate

  • Hydrazine Hydrate (~64% solution in water)

  • Solvent: 1-Propanol

  • Catalyst: Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (1.92 g, 10 mmol) and 1-propanol (10 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (~1.0 mL, ~20 mmol, 2.0 equivalents). Safety Note: Hydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Catalyst Addition: Add 5-6 drops of glacial acetic acid to the mixture. The acetic acid catalyzes the initial condensation and subsequent cyclization/dehydration steps.[2]

  • Heating and Monitoring:

    • Heat the reaction mixture to reflux (the boiling point of 1-propanol is ~97 °C) using a heating mantle.

    • Monitor the reaction progress every 30 minutes using TLC (e.g., mobile phase: 30% ethyl acetate / 70% hexanes). Spot the starting material (ethyl benzoylacetate) and the reaction mixture. The reaction is complete when the starting material spot has disappeared. The reaction typically takes 1-2 hours.[22]

  • Work-up and Crystallization:

    • Once the reaction is complete, remove the flask from the heat source.

    • While the solution is still hot, cautiously add deionized water (20 mL) with vigorous stirring. The product is insoluble in the propanol/water mixture and will begin to precipitate.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove any remaining hydrazine salts and acetic acid.

    • Allow the product to air dry on the funnel, then transfer to a watch glass to dry completely. The expected product is a white crystalline solid.

    • For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[11]

Optimization Notes:

  • Solvent: While 1-propanol is effective, ethanol can also be used. For a different substrate, screening solvents like DMF or DMAc could be attempted to see if reaction time or yield improves.

  • Catalyst: If the reaction is slow, the amount of acetic acid can be slightly increased. Alternatively, a different acid catalyst like p-toluenesulfonic acid (TsOH) could be tested.

  • Temperature: Reflux is generally sufficient. If side product formation is observed, lowering the temperature and extending the reaction time may improve the purity of the crude product.

PART 4: Visualization of Reaction Mechanism

knorr_mechanism cluster_intermediates Intermediates cluster_product Product r1 1,3-Dicarbonyl i1 Initial Condensation (Hydrazone/Enamine Formation) r1->i1 + H₂O r2 Hydrazine r2->i1 i2 Intramolecular Cyclization (Forms 5-membered ring) i1->i2 Acid-catalyzed p1 Pyrazole i2->p1 - H₂O (Dehydration/Aromatization)

Caption: General mechanism of the Knorr pyrazole synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Various methods for the synthesis of pyrazole.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermedi
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Knorr Pyrazole Synthesis.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. American Chemical Society.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing).
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

Sources

stability issues of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a versatile synthetic intermediate in pharmaceutical and agrochemical research.[1] Its utility is derived from the reactive chloromethyl group, which allows for facile introduction of the pyrazole moiety onto other molecules. However, this high reactivity is also the primary source of its instability in solution. The core of the stability issue lies in the susceptibility of the 4-(chloromethyl) group to nucleophilic substitution reactions. This guide will walk you through understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: Why is the pH of my aqueous or alcoholic solution of this compound decreasing over time?

Root Cause: The most probable cause is the hydrolysis or alcoholysis of the 4-(chloromethyl) group. In the presence of nucleophilic solvents like water or alcohols, the chlorine atom can be displaced, forming the corresponding hydroxymethyl or alkoxymethyl derivative and hydrochloric acid (HCl). The generation of HCl will lead to a decrease in the pH of the solution. This reaction can proceed via either an SN1 or SN2 mechanism, often accelerated by factors such as temperature and the polarity of the solvent.

Experimental Protocol for Investigation:

  • pH Monitoring: Prepare a fresh solution of the compound in the solvent of interest (e.g., methanol, ethanol, or an aqueous buffer). Monitor the pH of the solution at regular intervals (e.g., 0, 1, 4, and 24 hours) at your experimental temperature. A progressive decrease in pH is a strong indicator of degradation.

  • Product Identification by LC-MS:

    • Inject a freshly prepared solution into an LC-MS system to obtain a reference chromatogram and mass spectrum of the parent compound (MW: 241.11 g/mol ).[1][]

    • Age the solution under your experimental conditions for a set period.

    • Inject the aged solution and look for the appearance of new peaks. The expected degradation products would be the hydroxymethyl derivative (in aqueous solutions) or the corresponding alkoxymethyl derivative (in alcoholic solutions).

Mitigation Strategies:

  • Solvent Selection: If your experimental design allows, switch to a non-nucleophilic, aprotic solvent. See Table 1 for recommended solvents.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of degradation.

  • Use of a Non-Nucleophilic Buffer: If an aqueous system is required, consider using a buffer system with non-nucleophilic components. Avoid buffers containing primary or secondary amines (e.g., Tris) which can act as nucleophiles.

Question 2: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing this compound. What could be the cause?

Root Cause: Besides solvent-mediated degradation, the chloromethyl group is highly reactive towards a wide range of nucleophiles that may be present in your reaction mixture. These can include reactants, catalysts (especially basic ones), or even certain additives. Each nucleophile can potentially react with your starting material to generate a new pyrazole derivative, leading to a complex mixture of products.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to identifying the source of the unexpected peaks:

G start Multiple Unexpected Peaks Observed check_solvent Run control experiment with only solvent and pyrazole derivative start->check_solvent peaks_present Peaks still present? check_solvent->peaks_present yes_solvent Yes peaks_present->yes_solvent Yes no_solvent No peaks_present->no_solvent No solvent_issue Issue is solvent-mediated degradation. Consider solvent change or temperature reduction. yes_solvent->solvent_issue check_reagents Run pairwise experiments with each reagent + pyrazole derivative no_solvent->check_reagents identify_reactive_reagent Identify which reagent(s) react with the pyrazole check_reagents->identify_reactive_reagent reagent_issue Issue is reaction with a specific reagent. Consider changing the order of addition, protecting groups, or an alternative reagent. identify_reactive_reagent->reagent_issue

Caption: Troubleshooting workflow for identifying the source of unexpected products.

Preventative Measures:

  • Order of Addition: If possible, add the this compound last to a reaction mixture that is already at the desired temperature.

  • Protecting Groups: In complex syntheses, it may be necessary to use a precursor to the chloromethyl group (e.g., a hydroxymethyl group) and perform the chlorination in a later step.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary:

  • Solvent: Use a dry, aprotic, non-nucleophilic solvent (see Table 1).

  • Temperature: Store at low temperatures, ideally -20°C or below.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

Which analytical techniques are best suited for monitoring the stability of this compound?
  • Reverse-Phase HPLC with UV detection: This is an excellent method for quantifying the disappearance of the parent compound and the appearance of degradation products over time. A C18 column is typically suitable.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the mass of the degradation products, which helps in elucidating the degradation pathway.

  • 1H NMR (Proton Nuclear Magnetic Resonance): NMR can be used to monitor the disappearance of the characteristic singlet of the chloromethyl protons (-CH2Cl) and the appearance of new signals corresponding to the degradation products.

What is the primary degradation pathway I should be aware of?

The primary degradation pathway is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The pyrazole ring system can stabilize an adjacent carbocation, suggesting that an SN1-type mechanism is plausible, especially in polar protic solvents. However, direct displacement via an SN2 mechanism can also occur.

The following diagram illustrates the probable degradation in a protic solvent (ROH, where R can be H or an alkyl group):

G cluster_main Degradation Pathway parent This compound intermediate Carbocation Intermediate (SN1 Pathway) parent->intermediate Slow, Rate-determining (SN1) product 4-(alkoxymethyl/hydroxymethyl) derivative + HCl parent->product Concerted attack by ROH (SN2) intermediate->product Fast attack by ROH

Caption: General degradation pathway in protic solvents.

Table 1: Solvent and Reagent Compatibility
Recommended Solvents (Aprotic, Non-nucleophilic)Solvents to Use with Caution (Protic or weakly nucleophilic)Reagents/Conditions to Avoid
Dichloromethane (DCM)Tetrahydrofuran (THF)Water, Alcohols (Methanol, Ethanol)
ChloroformAcetonitrilePrimary and Secondary Amines (e.g., Tris, piperidine)
TolueneDiethyl etherStrong Bases (e.g., NaOH, KOH)
HexanesHigh Temperatures

References

Sources

overcoming poor regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, a common and often frustrating hurdle in the synthesis of substituted pyrazoles. Here, we move beyond simple protocols to explore the underlying principles governing isomeric outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and getting a mixture of two pyrazole isomers. Why does this happen?

A: This is the classic challenge of the Knorr pyrazole synthesis and related condensations.[1][2] The formation of two regioisomers occurs because the reaction involves two non-equivalent reactive sites on each starting material. Your unsymmetrical 1,3-dicarbonyl has two carbonyl groups with different electronic and steric environments. Similarly, your monosubstituted hydrazine (e.g., methylhydrazine) has two nitrogen atoms with different nucleophilicities (the substituted NH and the unsubstituted NH₂). The initial nucleophilic attack can occur in two different ways, leading down two distinct pathways to the two final regioisomeric pyrazoles.[1][3]

Q2: What are the primary factors that determine which regioisomer will be the major product?

A: The outcome is a delicate balance of kinetics and thermodynamics, governed by several factors:

  • Electrophilicity of the Carbonyls: The more electrophilic (electron-deficient) carbonyl group is generally attacked first by the more nucleophilic nitrogen of the hydrazine.[4] For example, a ketone is typically more electrophilic than an ester carbonyl. A trifluoromethyl ketone is significantly more electrophilic than an aryl ketone.[5]

  • Nucleophilicity of the Hydrazine Nitrogens: In alkyl hydrazines (like methylhydrazine), the substituted nitrogen (CH₃-NH) is more nucleophilic due to the electron-donating effect of the alkyl group. In aryl hydrazines (like phenylhydrazine), the unsubstituted terminal nitrogen (-NH₂) is more nucleophilic because the lone pair on the other nitrogen is delocalized into the aromatic ring.[6]

  • Reaction Conditions: The choice of solvent, pH, and temperature can dramatically shift the isomeric ratio by influencing reaction intermediates and the reversibility of the initial steps.[1][6]

Q3: Can I reliably predict the major regioisomer before running the experiment?

A: You can make an educated prediction, but it is not always foolproof. The general rule is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl of the dicarbonyl compound . However, steric hindrance can override electronic effects, and as mentioned, reaction conditions can alter the outcome. For critical applications, it is always best to run a small-scale test reaction and confirm the outcome analytically.

Q4: My protocol works well for methylhydrazine, but when I switch to phenylhydrazine, the regioselectivity is poor. Why?

A: This is a direct consequence of the differing nucleophilicity of the hydrazine nitrogens, as explained in Q2. With methylhydrazine, the CH₃-NH- nitrogen is the stronger nucleophile. With phenylhydrazine, the Ph-NH- nitrogen is less nucleophilic than the terminal -NH₂. This fundamental electronic difference means the initial attack on the dicarbonyl occurs from a different nitrogen, which can completely change or even reverse the regiochemical outcome of the reaction.[6]

Troubleshooting Guides & Advanced Protocols

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity towards one product?

This is the most common issue encountered. A poor regioisomeric ratio necessitates difficult chromatographic separations, reducing the overall yield and efficiency. Here are field-proven strategies to gain control.

Solution A: Strategic Modification of Reaction Conditions

The reaction environment is your most powerful and easily adjustable tool. Standard conditions, such as refluxing in ethanol, are often the cause of poor selectivity.[6]

Causality: Protic, nucleophilic solvents like ethanol can participate in the reaction equilibrium, forming hemiacetals and competing with the hydrazine nucleophile. This effectively "levels the playing field" between the two carbonyls, reducing the inherent selectivity of the hydrazine's attack. By switching to a non-nucleophilic solvent, you ensure that the only significant nucleophile present is the hydrazine, allowing its intrinsic selectivity to dominate.[6] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are excellent choices as they are highly polar and protic (stabilizing intermediates) but are very poor nucleophiles.[6][7]

G start Start: Poor Regioselectivity (e.g., 1:1 ratio in EtOH) decision1 Isolating the Kinetically Favored Isomer? start->decision1 strategy1 Strategy 1: Modify Conditions (Solvent, pH, Temp) decision1->strategy1 Yes strategy2 Strategy 2: Directed Synthesis (Alternative Synthons) decision1->strategy2 No, need the 'minor' isomer protocol1 Protocol 1: Run reaction in TFE or HFIP at RT strategy1->protocol1 protocol2 Protocol 2: Use an alternative route (e.g., [3+2] cycloaddition) strategy2->protocol2 analyze Analyze Isomeric Ratio (1H NMR, LC-MS) protocol1->analyze protocol2->analyze end Success: High Regioselectivity analyze->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Reaction: 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine

SolventTemperature (°C)Ratio (3-CF₃ : 5-CF₃)Reference
Ethanol (EtOH)2555 : 45[6]
2,2,2-Trifluoroethanol (TFE)2585 : 15[6]
Hexafluoroisopropanol (HFIP)2597 : 3 [6]
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2 M.

  • Reactant Addition: To the stirring solution, add the monosubstituted hydrazine (1.1 equiv) dropwise at room temperature (20-25 °C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-3 hours.

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by flash column chromatography on silica gel to isolate the major regioisomer.[6]

Problem 2: I need to synthesize the specific regioisomer that is the minor product under all standard conditions.

This requires a more advanced, directed approach. You cannot simply optimize conditions; you must fundamentally change the reaction pathway to force the formation of the less-favored isomer.

Solution: Alternative Regiocontrolled Synthetic Routes

When condensation approaches fail, turning to entirely different synthetic strategies is often the best solution. Cycloaddition reactions, in particular, offer excellent and predictable regiocontrol.

Causality: A [3+2] cycloaddition reaction involves the joining of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). The regiochemical outcome is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the two reacting partners. Unlike a condensation, which proceeds through a stepwise addition-elimination, the concerted or near-concerted nature of a cycloaddition provides a different set of rules for regioselectivity, often leading to a single isomer with high fidelity.[8][9] A well-established example is the reaction of sydnones with alkynes.[5][8]

G cluster_0 Knorr Condensation Pathway cluster_1 [3+2] Cycloaddition Pathway a Unsymmetrical 1,3-Diketone c Intermediate A a->c Path 1 d Intermediate B a->d Path 2 b Substituted Hydrazine b->c Path 1 b->d Path 2 e Regioisomer 1 c->e f Regioisomer 2 d->f g 1,3-Dipole (e.g., Sydnone) i Single Transition State (Orbital Control) g->i h Dipolarophile (e.g., Alkyne) h->i j Single Regioisomer i->j

Caption: Contrasting pathways for pyrazole formation.

Other powerful methods include the reaction of N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism to give exclusively 1,3,5-trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity.[7]

Problem 3: I have isolated two isomers, but I cannot definitively tell which is which. How do I confirm the structures?

Unambiguous structural assignment is critical. While ¹H NMR can provide clues based on chemical shifts, a definitive assignment, especially for closely related isomers, requires more advanced techniques.

Solution: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D-NMR technique that detects spatial proximity between protons. If two protons are close to each other in space (typically < 5 Å), a cross-peak will appear in the NOESY spectrum, even if they are not directly connected through bonds. This is an exceptionally powerful tool for distinguishing regioisomers.

  • Sample Preparation: Prepare a reasonably concentrated sample (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard 2D-NOESY spectrum on an NMR spectrometer (400 MHz or higher is recommended). Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Analysis:

    • Identify Key Protons: Locate the signals for the protons on your N-substituent (e.g., the N-CH₃ singlet) and the protons on the substituents at the C3 and C5 positions of the pyrazole ring.

    • Look for Cross-Peaks:

      • If you observe a NOESY cross-peak between the N-substituent protons and the protons of the substituent at C5 , you have confirmed the 1,5-disubstituted isomer.

      • If, instead, you see a cross-peak between the N-substituent protons and the protons of the substituent at C3 , you have the 1,3-disubstituted isomer.

    • The absence of such a correlation while other expected NOEs are present is also strong evidence.[10]

This method was used to unambiguously assign the structures of N-methyl pyrazole isomers by observing a NOESY correlation between the N-methyl protons and the adjacent phenyl protons on the C5-substituent.[10]

References

  • Fustero, S., Sanchez-Rosello, M., & Soler, J. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Lentini, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Nadia, G., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Ahmad, I., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Brands, K. M. J., et al. (2003). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Journal of Heterocyclic Chemistry. [Link]

  • Reddit. (2023). Knorr Pyrazole Synthesis Question. r/OrganicChemistry. [Link]

  • Wang, C., et al. (2016). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • Singh, R., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zora, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Komendantova, A. S., et al. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Molecules. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Sharma, V., Kumar, V., & Sharma, U. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and scale-up of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve a robust, scalable, and safe production process.

I. Synthetic Pathway Overview

The production of this compound is a multi-step synthesis that requires careful control over reaction conditions at each stage. The most common synthetic route involves three key transformations:

  • Vilsmeier-Haack Reaction: The synthesis commences with the formylation and concomitant chlorination of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Selective Aldehyde Reduction: The formyl group of the intermediate is then selectively reduced to a primary alcohol, (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, using a mild reducing agent.

  • Hydroxyl to Chloro Conversion: The final step involves the chlorination of the hydroxymethyl group to afford the target molecule, this compound.

This guide will dissect each of these stages, highlighting potential pitfalls and offering practical solutions for a successful scale-up.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. However, its exothermic nature and the reactivity of the reagents demand careful management, especially at a larger scale.

Q1: I am observing a violent exotherm upon addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). How can I control this?

A1: The formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF is highly exothermic and can lead to a runaway reaction if not properly controlled.[1]

  • Causality: The rapid reaction between the lone pair of electrons on the oxygen atom of DMF and the electrophilic phosphorus atom of POCl₃ releases a significant amount of heat.

  • Troubleshooting Protocol:

    • Pre-cool the DMF: Before adding POCl₃, cool the DMF to 0-5 °C in an ice-water bath.

    • Slow, Dropwise Addition: Add the POCl₃ dropwise to the cooled DMF with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

    • Adequate Cooling Capacity: Ensure your reactor is equipped with a cooling system that can efficiently dissipate the heat generated. For larger scale reactions, a jacketed reactor with a circulating coolant is essential.

    • Dilution: While not always ideal due to increased reactor volume, using an inert solvent like dichloromethane (DCM) can help to moderate the exotherm.

Q2: My yield of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is consistently low, and I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: Low yields in the Vilsmeier-Haack reaction are often due to incomplete reaction, degradation of the product, or the formation of side products.[2]

  • Causality:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water present in the DMF or on the glassware will consume the reagent, leading to an incomplete reaction.[3]

    • Sub-optimal Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to the formation of byproducts.

    • Side Reactions: Prolonged heating or excessive temperatures can lead to the formation of various chlorinated and formylated byproducts.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous DMF.

    • Optimize Reagent Stoichiometry: A typical molar ratio is 1.5-3 equivalents of the Vilsmeier reagent per equivalent of the pyrazolone starting material. It is advisable to perform small-scale experiments to determine the optimal ratio for your specific setup.

    • Temperature Control: After the addition of the pyrazolone, the reaction mixture is typically heated. The temperature should be carefully controlled. A common protocol involves heating to 80-90 °C for a few hours.[4] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to remove impurities.[4]

Experimental Protocol: Vilsmeier-Haack Reaction

  • To a stirred solution of anhydrous dimethylformamide (3 eq.) in a three-necked flask equipped with a thermometer and a dropping funnel, slowly add phosphorus oxychloride (2 eq.) dropwise at 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq.) portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated solid is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Selective Aldehyde Reduction

The key to this step is the chemoselective reduction of the aldehyde in the presence of a chloro-substituent on the pyrazole ring. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature.[5]

Q1: I am observing incomplete reduction of the aldehyde to the alcohol. What could be the issue?

A1: Incomplete reduction can stem from several factors, including reagent quality and reaction conditions.

  • Causality:

    • Deactivated NaBH₄: Sodium borohydride can slowly decompose upon exposure to moisture.

    • Insufficient Equivalents: While catalytic amounts can sometimes be effective, often a stoichiometric excess of NaBH₄ is required to drive the reaction to completion.

    • Low Temperature: While the reaction is often initiated at a low temperature to control the initial exotherm, it may require warming to room temperature for completion.

  • Troubleshooting Protocol:

    • Use Fresh NaBH₄: Ensure you are using a fresh, unopened container of sodium borohydride or one that has been stored under anhydrous conditions.

    • Increase NaBH₄ Equivalents: Gradually increase the equivalents of NaBH₄ from 1.1 to 1.5 equivalents per equivalent of the aldehyde.

    • Temperature Adjustment: After the initial addition of NaBH₄ at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (1-3 hours).

    • Solvent Choice: The reaction is typically performed in an alcoholic solvent such as methanol or ethanol, which also acts as the proton source for the resulting alkoxide.[5]

Q2: I am concerned about the potential for the chloro group on the pyrazole ring to be reduced by NaBH₄. Is this a valid concern and how can I prevent it?

A2: While NaBH₄ is a mild reducing agent, the potential for side reactions should always be considered, especially during scale-up where reaction times may be longer.

  • Causality: Aryl chlorides are generally stable to NaBH₄ under standard conditions. However, prolonged reaction times or elevated temperatures could potentially lead to some reduction.

  • Troubleshooting Protocol:

    • Maintain Low Temperature: Perform the reaction at low temperatures (0-5 °C initially) to maximize selectivity.[6]

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. Once the aldehyde is consumed, proceed with the work-up to avoid prolonged exposure of the product to the reducing agent.

    • Controlled Addition: Add the NaBH₄ portion-wise to the solution of the aldehyde to maintain a low concentration of the reducing agent at any given time.

Experimental Protocol: Selective Aldehyde Reduction

  • Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol. The product can be purified by column chromatography if necessary.

Step 3: Chlorination of the Hydroxymethyl Group

The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, it is a hazardous substance that requires careful handling, especially on a larger scale.

Q1: The yield of my final product is low, and I am isolating a significant amount of starting material even after prolonged reaction times. What is going wrong?

A1: Incomplete conversion of the alcohol to the chloride is a common issue.

  • Causality:

    • Insufficient SOCl₂: An inadequate amount of thionyl chloride will result in an incomplete reaction.

    • Presence of Moisture: Thionyl chloride reacts violently with water, so anhydrous conditions are critical.[3]

    • Inadequate Temperature: While the reaction is often performed at or below room temperature, gentle heating may be required to drive it to completion.

  • Troubleshooting Protocol:

    • Use Excess SOCl₂: A common protocol uses at least 2 equivalents of thionyl chloride.

    • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

    • Temperature Optimization: Start the reaction at 0 °C and then allow it to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be done with caution as it can also promote side reactions.

    • Addition of a Base: The addition of a catalytic amount of a base like pyridine can facilitate the reaction.[7]

Q2: My final product is unstable and decomposes upon standing or during purification. How can I improve its stability?

A2: Chloromethylated aromatic compounds, including benzyl chlorides, can be unstable and susceptible to decomposition, often catalyzed by trace impurities.[8]

  • Causality:

    • Trace Acidity: The reaction with thionyl chloride produces HCl and SO₂ as byproducts.[9] Residual acid can catalyze the decomposition of the product.

    • Metal Contamination: Traces of metals, such as iron from a spatula or reactor, can also promote decomposition.[8]

    • Hydrolysis: The chloromethyl group is susceptible to hydrolysis back to the alcohol in the presence of water.

  • Troubleshooting Protocol:

    • Thorough Work-up: After the reaction is complete, it is crucial to quench any remaining thionyl chloride and neutralize all acidic byproducts. This can be done by carefully pouring the reaction mixture into ice-water and then washing the organic extract with a mild base like a saturated sodium bicarbonate solution.

    • Anhydrous Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator to minimize decomposition.

    • Use of Stabilizers: For long-term storage, the addition of a small amount of a stabilizer, such as an epoxide or a hindered amine, can be considered, though this would need to be validated for your specific application.

    • Avoid Metal Contact: Use glass or Teflon-coated equipment where possible.

Experimental Protocol: Chlorination of the Hydroxymethyl Group

  • Dissolve (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol (1 eq.) in an anhydrous solvent such as dichloromethane or chloroform in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2 eq.) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

  • Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

III. Data Summary and Visualization

Table 1: Key Reaction Parameters and Troubleshooting Summary
StepReactionKey ParametersCommon IssuesTroubleshooting Solutions
1 Vilsmeier-HaackTemperature control, Anhydrous conditions, Reagent stoichiometryViolent exotherm, Low yield, Side product formationPre-cool DMF, Slow addition of POCl₃, Optimize reagent ratios
2 Aldehyde ReductionReagent quality, Temperature, StoichiometryIncomplete reduction, Reduction of chloro groupUse fresh NaBH₄, Maintain low temperature, Monitor by TLC
3 ChlorinationAnhydrous conditions, Temperature, Work-upIncomplete reaction, Product instabilityUse excess SOCl₂, Thoroughly neutralize acid, Store under inert atmosphere
Diagram 1: Synthetic Workflow

G A 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Step 1 C 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde B->C D Selective Reduction (NaBH₄, MeOH) C->D Step 2 E (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol D->E F Chlorination (SOCl₂, DCM) E->F Step 3 G This compound F->G G Start Low Yield in Vilsmeier-Haack? Q1 Violent Exotherm? Start->Q1 Q2 Incomplete Reaction? Start->Q2 No A1_1 Pre-cool DMF Q1->A1_1 Yes A1_2 Slow POCl₃ Addition A1_1->A1_2 A1_3 Ensure Adequate Cooling A1_2->A1_3 A2_1 Use Anhydrous Reagents Q2->A2_1 Yes Q3 Purification Issues? Q2->Q3 No A2_2 Optimize Stoichiometry A2_1->A2_2 A2_3 Control Reaction Temperature A2_2->A2_3 A3_1 Recrystallize from Ethanol Q3->A3_1 Yes

Caption: Decision tree for troubleshooting the Vilsmeier-Haack reaction.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety hazards are associated with the reagents used:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl chloride (SOCl₂): Also highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). [3]Strict anhydrous conditions and a well-maintained fume hood are essential.

  • Exothermic Reactions: The Vilsmeier-Haack reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction. [1]* Solvent Handling: The use of large volumes of flammable organic solvents during extraction and purification poses a fire risk.

Q2: How should I best monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any major byproducts.

Q3: What are the key considerations for purifying the final product on a large scale?

A3: While column chromatography is effective at the lab scale, it can be cumbersome and solvent-intensive for large quantities. [10]* Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most efficient method for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Liquid-Liquid Extraction: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before any further purification.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation could be an option, but care must be taken due to the thermal sensitivity of the chloromethyl group.

Q4: My final product, this compound, is a lachrymator. What precautions should I take?

A4: Lachrymators cause irritation to the eyes and mucous membranes, leading to tearing. Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and gloves. In case of accidental exposure, immediately move to fresh air and seek medical attention if symptoms persist.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Google Patents. (n.d.). Stabilization of benzyl chloride. Retrieved January 21, 2026, from

  • Al-Zahrani, F. M., El-Shehry, M. F., & El-Gazzar, A. R. B. A. (2014). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: A new photochromic compound. Molecules, 19(6), 7856–7866.

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

  • Dennehy, D., et al. (2020). Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide. Organic Process Research & Development.

  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Retrieved January 21, 2026, from

  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid—a convenient reagent for the reductive deoxygenation of ketones and aldehydes. The Journal of Organic Chemistry, 44(8), 1370–1372.

  • Fisher Scientific. (2024, September 18). Safety Data Sheet: Thionyl chloride.

  • National Center for Biotechnology Information. (n.d.). Benzyl Chloride. PubChem.

  • Semenov, V. V., et al. (2016). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron, 72(36), 5616–5623.

  • Lin, Z., et al. (2013). Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid heterocyclic-2-ylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1736–1742.

  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.

  • Google Patents. (n.d.). Process for the chloromethylation of aromatic hydrocarbons. Retrieved January 21, 2026, from

  • Kim, H., et al. (2021). Maximizing Chlorine Gas Conversion in Methyl Chloride Production by the Integration of Methane Chlorination and Methanol Hydrochlorination. ACS Sustainable Chemistry & Engineering, 9(38), 12895–12904.

  • LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.

  • National Center for Biotechnology Information. (n.d.). Benzyl Chloride. PubChem.

  • Patil, S., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Journal of Chemical and Pharmaceutical Research, 7(8), 653-659.

  • Youssef, Y. M., & Azab, M. E. (2023). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Molbank, 2023(2), M1639.

  • Ashenhurst, J. (2019, August 19). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.

  • BenchChem. (n.d.). Stability and storage conditions for 2-benzyloxybenzyl chloride.

  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.

  • Miyake, A., et al. (2018). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 22(10), 1421–1426.

  • Ozdemir, Z., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Pharmaceuticals, 14(10), 1045.

  • Al-Zaydi, K. M. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(2).

  • Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.

  • CAMEO Chemicals. (n.d.). BENZYL CHLORIDE.

  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.

  • Wikipedia. (n.d.). Hydrazine.

  • Weidner, J. P., & Zoltewicz, J. A. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5609.

  • Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synlett, 2008(19), 3049–3052.

  • Fisher Scientific. (n.d.). Safety Data Sheet.

  • Kerres, J. A., & Krieg, H. M. (2017). Poly(vinylbenzylchloride) Based Anion-Exchange Blend Membranes (AEBMs): Influence of PEG Additive on Conductivity and Stability. Membranes, 7(2), 29.

  • To, C. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1089.

  • Wikipedia. (n.d.). Benzyl chloride.

  • DC Fine Chemicals. (n.d.). Safety Data Sheet.

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.

  • Google Patents. (n.d.). Process for preparing chloromethylated aromatic materials. Retrieved January 21, 2026, from

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps.

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved January 21, 2026, from

  • NIST/TRC. (n.d.). (chloromethyl)benzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).

  • BenchChem. (n.d.). Application Notes and Protocols: Selective Reduction of the Formyl Group in 3-Formyl-2-Pyrazinecarboxylic Acid.

  • Ivanauskas, R., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1638.

  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005(5), 336–337.

  • BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(3), 834–843.

  • Pąchalska, P., et al. (2020). Borohydride Ionic Liquids as Reductants of CO2 in the Selective N‐formylation of Amines. ChemSusChem, 13(20), 5519–5526.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

Sources

Technical Support Center: Pyrazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of pyrazole derivatives. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high-purity compounds essential for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis reaction mixture has turned a deep yellow or red. Is this normal and how do I remove the color?

A: Yes, a "sinful yellow/red" discoloration is a very common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[2]

  • Troubleshooting:

    • During Reaction: If using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic. The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a much cleaner reaction profile.[2] Running the reaction under an inert atmosphere (N₂ or Ar) can also mitigate the formation of oxidative impurities.[3]

    • During Purification: These colored impurities can typically be removed during workup. A common technique is to perform a "silica plug filtration" where the crude product is loaded onto a short column of silica gel and washed with a non-polar solvent (like hexanes or toluene) to elute the colored impurities before the desired pyrazole product is washed through with a more polar solvent (like ethyl acetate or ether).[1]

Q2: I've synthesized a pyrazole, but it's a persistent oil and won't crystallize. How can I purify it?

A: Obtaining a pyrazole as an oil is a frequent challenge. If standard crystallization methods fail, several techniques can be employed:

  • Trituration: Attempt to induce solidification by stirring or scratching the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or pentane.[3] This can often crash out the product as a solid.

  • Column Chromatography: This is the most reliable method for purifying oils. For basic pyrazoles that may streak or be retained on standard silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[4] Alternatively, neutral alumina or reverse-phase (C18) chromatography can be effective.[4]

  • Salt Formation: If the pyrazole is sufficiently basic, it can be dissolved in an appropriate solvent and treated with an acid (e.g., HCl, H₂SO₄, or oxalic acid) to form a crystalline salt, which can be isolated by filtration.[5][6][7] The pure pyrazole can then be regenerated by neutralizing the salt with a base and extracting it into an organic solvent.[5]

Q3: What are regioisomers in pyrazole synthesis, and why are they so difficult to separate?

A: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[8] This problem is most common when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible products.[8][9] They are often difficult to separate because their structural similarity results in very close physical properties, such as polarity, solubility, and boiling point, making separation by standard chromatography or crystallization challenging.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific impurity issues.

Guide 1: Removal of Unreacted Starting Materials

Problem: TLC or NMR analysis of the crude product shows the presence of unreacted 1,3-dicarbonyl compound and/or hydrazine.

Probable Causes:

  • Incorrect stoichiometry or incomplete reaction.

  • Decomposition of one of the starting materials, especially hydrazine.[3]

  • Insufficient reaction time or temperature.

Solutions & Protocols:

  • Removal of Excess Hydrazine (Basic Impurity):

    • Method: Acid-Base Extraction. Unreacted hydrazine and its derivatives are basic and can be removed by washing the organic solution of the crude product with a dilute aqueous acid.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL for a 1 g scale reaction). The basic hydrazine will be protonated and move into the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[3][10]

  • Removal of Excess 1,3-Dicarbonyl (Acidic/Neutral Impurity):

    • Method: For β-keto esters or diketones with acidic protons, a wash with a mild aqueous base can be effective. Otherwise, chromatography is the best option.

    • Protocol (for acidic dicarbonyls): Dissolve the crude product in an organic solvent. Wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic dicarbonyl, pulling it into the aqueous layer. Separate the layers and proceed with drying the organic phase. Caution: Ensure your pyrazole product is not acidic enough to be extracted by the base.

    • Protocol (General): If the starting material is neutral and unreactive, purification by silica gel column chromatography is necessary.

Troubleshooting Workflow: Post-Synthesis Workup

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash Removes basic hydrazine base_wash Wash with 5% NaHCO3 (Optional, for acidic impurities) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash Removes residual acid/base & water dry Dry over Na2SO4, Filter brine_wash->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (TLC, NMR) concentrate->analyze pure Pure Product analyze->pure Purity OK impure Impure Product analyze->impure Purity Not OK chromatography Purify by Chromatography or Crystallization impure->chromatography chromatography->analyze

Caption: General workflow for initial purification using acid-base extraction.

Guide 2: Separation of Regioisomers

Problem: The product is a mixture of two or more pyrazole regioisomers.

Probable Cause: Use of an unsymmetrical 1,3-dicarbonyl precursor (e.g., 1-phenyl-1,3-butanedione) with a substituted hydrazine, leading to cyclization at two different carbonyl groups.[8][9]

Visualizing the Problem: Formation of Regioisomers

G Regioisomer Formation Example cluster_reactants Reactants cluster_products Products diketone Unsymmetrical 1,3-Diketone plus + hydrazine Substituted Hydrazine isomer_A Regioisomer A plus->isomer_A Path A isomer_B Regioisomer B plus->isomer_B Path B

Sources

Technical Support Center: Enhancing Pyrazole Cyclization Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction rate of pyrazole cyclization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions grounded in chemical principles.

Issue 1: Slow or Stalled Reaction

Question: My pyrazole synthesis is proceeding much slower than expected, or has stalled completely. How can I increase the reaction rate?

Answer: A slow or stalled reaction is a common hurdle. The solution often lies in systematically evaluating and optimizing several key reaction parameters.

Step 1: Catalyst Evaluation and Optimization

The choice and concentration of a catalyst are critical. Many pyrazole syntheses, such as the Knorr synthesis, benefit from acid or base catalysis to accelerate the initial condensation and subsequent cyclization steps.[1][2]

  • Acid Catalysis: For reactions involving 1,3-dicarbonyls and hydrazines, a catalytic amount of a protic acid like acetic acid or a mineral acid can facilitate the formation of the initial hydrazone intermediate.[2] In some cases, Lewis acids have also proven effective.[1]

  • Base Catalysis: Conversely, base-mediated reactions, particularly those involving α,β-unsaturated carbonyls, can be accelerated by promoting the initial Michael addition of the hydrazine.[3]

  • Novel Catalysts: Consider exploring more recent catalytic systems. For instance, nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles.[4] Metal-oxo clusters and silver catalysts have also demonstrated high catalytic activity, sometimes leading to impressive yields of up to 99%.[5]

Experimental Protocol: Catalyst Screening

  • Set up a parallel synthesis array with your standard reaction conditions as the control.

  • In separate reaction vessels, introduce different catalysts (e.g., acetic acid, p-toluenesulfonic acid, nano-ZnO, AgOTf) at varying molar percentages (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Monitor the reaction progress at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify the catalyst and concentration that provides the optimal balance of reaction rate and yield.

Step 2: Solvent Selection

The solvent plays a multifaceted role, influencing reactant solubility, transition state stabilization, and even the reaction mechanism itself.

  • Polar Protic vs. Aprotic Solvents: While polar protic solvents like ethanol are commonly used, dipolar aprotic solvents such as N,N-dimethylacetamide (DMAc) can sometimes offer better results, especially for regioselective syntheses.[4]

  • Green Solvents: To align with sustainable chemistry principles, consider environmentally friendly options like water or ethylene glycol.[5][6][7] In some cases, solvent-free conditions, potentially with the aid of an ionic liquid like tetrabutylammonium bromide (TBAB), can be highly effective.[8]

Step 3: Temperature Adjustment

Temperature is a direct lever to control reaction kinetics.

  • Increasing Temperature: For many condensation reactions, applying heat is necessary.[1] Raising the temperature, for instance to 60 °C, can significantly improve the yield of trifluoromethylated pyrazole derivatives.[5] However, be aware that excessive heat can sometimes lead to lower yields due to side reactions.[9]

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times and often improving yields.[10][11][12][13][14] This is due to efficient and uniform heating of the reaction mixture.

  • Ultrasonic Irradiation: Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates, particularly in multicomponent reactions.[10][15][16][17]

Step 4: Advanced Synthesis Techniques

For persistent issues or for process optimization, consider more advanced methodologies.

  • Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability.[18][19][20][21]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, offering high atom economy and operational simplicity.[22][23]

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[5] The key is to control which nitrogen atom of the hydrazine attacks which electrophilic carbon.

Strategy 1: Judicious Choice of Reaction Conditions
  • Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents can yield better regioselectivity than in polar protic solvents.[4]

  • Temperature Control: In some cases, reaction temperature can be tuned to favor the formation of one regioisomer over another.[24][25]

Strategy 2: Use of Pre-functionalized Substrates
  • Enaminones: Reacting pre-formed enaminones with hydrazines can provide a more controlled pathway to a specific regioisomer.[9]

  • Vinyl Ketones with a Leaving Group: The use of α,β-vinyl ketones bearing a leaving group can direct the initial nucleophilic attack of the hydrazine, leading to a single pyrazoline intermediate that can then be oxidized to the desired pyrazole.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole cyclization?

A1: The most common pathway for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The mechanism proceeds through several key steps:

  • Initial Condensation: One of the nucleophilic nitrogen atoms of the hydrazine attacks a carbonyl carbon of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]

G A 1,3-Dicarbonyl + Hydrazine B Hydrazone/Enamine Intermediate A->B Condensation (-H2O) C Cyclized Intermediate B->C Intramolecular Cyclization D Pyrazole C->D Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: How can I troubleshoot a low yield in my pyrazole synthesis?

A2: Low yield is a multifaceted problem. A systematic approach is crucial for identifying the root cause.[2]

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature/Use Microwave optimize_conditions->increase_temp change_catalyst Change/Optimize Catalyst optimize_conditions->change_catalyst increase_time->side_reactions increase_temp->side_reactions change_catalyst->side_reactions purification Optimize Purification side_reactions->purification Yes yield_improved Yield Improved side_reactions->yield_improved No purification->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

Q3: What are the advantages of using "green" chemistry approaches for pyrazole synthesis?

A3: Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6][26] For pyrazole synthesis, this translates to several benefits:

  • Safer Solvents: Using water or bio-based solvents like ethylene glycol reduces the reliance on volatile and often toxic organic solvents.[7]

  • Energy Efficiency: Techniques like microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.[10][11]

  • Atom Economy: Multicomponent reactions are inherently more atom-economical as they incorporate most of the atoms from the starting materials into the final product.[22]

  • Renewable Resources and Recyclable Catalysts: The use of renewable starting materials and recyclable catalysts further minimizes the environmental impact.[6]

Data Summary: Comparison of Synthesis Methods
MethodTypical Reaction TimeYield RangeKey Advantages
Conventional Heating Several hours to daysModerate to goodSimple setup
Microwave-Assisted Minutes to a few hours[12][14]Good to excellent[4]Rapid heating, reduced reaction times, improved yields[10]
Ultrasound-Assisted 30 minutes to a few hoursGood to excellentEnergy efficient, enhanced reaction rates[15]
Flow Chemistry Minutes (residence time)[19]Good to excellentHigh control, scalability, safety[18][21]

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. Available at: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. Available at: [Link]

  • Cu-catalysed pyrazole synthesis in continuous flow - RSC Publishing. Available at: [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid - bepls. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. Available at: [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]

  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed. Available at: [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ResearchGate. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Full article: Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach - Taylor & Francis. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

  • Full article: Green Methods for the Synthesis of Pyrazoles: A Review. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. Available at: [Link]

  • Various methods for the synthesis of pyrazole. - ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. Available at: [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. Available at: [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

Spectral Data Comparison Guide: 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparative analysis of the spectral data for 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole . Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a comparative approach. We will analyze predicted spectral data for the target compound and juxtapose it with experimental data from structurally analogous pyrazoles. This methodology not only allows for a robust prediction of the expected spectral characteristics but also deepens the understanding of structure-spectra correlations within this important class of heterocyclic compounds.

Our analysis will focus on the key spectroscopic techniques used for structural elucidation: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the spectral features of our target compound with its close relatives, namely 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole , we can effectively dissect the influence of the C4-chloromethyl group on the overall spectral fingerprint.

Comparative Spectral Analysis

The central hypothesis of this guide is that the spectral features of this compound can be logically deduced from the known spectral data of its analogues. The primary differences will arise from the electronic and steric effects of the chloromethyl group at the 4-position of the pyrazole ring.

Table 1: Predicted and Experimental Spectral Data for this compound and its Analogs
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) IR (ν, cm⁻¹)
This compound (Target) Predicted: Phenyl-H: 7.2-7.6, CH₂Cl: ~4.7, CH₃: ~2.4Predicted: Phenyl-C: 125-140, C5: ~145, C3: ~150, C4: ~115, CH₂Cl: ~40, CH₃: ~14Predicted [M]⁺: 240.02[1]Predicted: C-H (Ar): 3050-3100, C-H (Alkyl): 2850-3000, C=N: 1550-1600, C-Cl: 700-800
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Analog 1) Phenyl-H: 7.5-7.8, CHO: 9.9, CH₃: 2.6[2]Not available[M]⁺: 220.04[2]C=O: ~1700[2]
5-chloro-3-methyl-1-phenyl-1H-pyrazole (Analog 2) Phenyl-H: 7.3-7.6, C4-H: 6.2, CH₃: 2.3[3]Not available[M]⁺: 192.05[3]C-H (Ar): 3050-3100, C-H (Alkyl): 2850-3000, C=N: 1550-1600[3]

In-Depth Spectral Interpretation and Comparison

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be the most informative for distinguishing our target compound.

  • Phenyl Region (7.2-7.6 ppm): The signals for the phenyl group protons are expected in this region for all three compounds. The substitution pattern on the pyrazole ring will induce minor shifts, but the general multiplet pattern should be consistent.

  • C4-Substituent: This is the key differentiating region.

    • Target Compound: The chloromethyl group (-CH₂Cl) is expected to exhibit a singlet at approximately 4.7 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent chlorine atom.

    • Analog 1: The aldehyde proton (-CHO) of the carbaldehyde group is highly deshielded and appears as a singlet far downfield, around 9.9 ppm.[2]

    • Analog 2: The proton directly attached to C4 of the pyrazole ring will appear as a singlet around 6.2 ppm.[3]

  • Methyl Group (C3): The methyl group protons at the C3 position are expected to be a singlet in all three compounds. For our target compound, a chemical shift of approximately 2.4 ppm is predicted. This is slightly upfield compared to the 2.6 ppm of Analog 1, where the electron-withdrawing aldehyde group provides a stronger deshielding effect.[2]

¹³C NMR Spectroscopy

The ¹³C NMR will provide crucial information about the carbon skeleton.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature of their substituents.

    • Target Compound: We predict the C4 carbon to be around 115 ppm. The C3 and C5 carbons, being attached to nitrogen and chlorine respectively, will be further downfield.

  • Substituent Carbons:

    • Target Compound: The carbon of the chloromethyl group (-CH₂Cl) is expected around 40 ppm.

    • Analog 1: The aldehyde carbonyl carbon (-CHO) would be significantly downfield, typically in the 180-200 ppm region.

    • Analog 2: Lacks a substituent carbon at C4.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

  • Molecular Ion Peak: The key differentiator will be the mass-to-charge ratio (m/z) of the molecular ion peak.

    • Target Compound: The predicted monoisotopic mass is 240.02211 Da.[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed, which is a powerful diagnostic tool.

    • Analog 1: The molecular weight is 220.65 g/mol , and its mass spectrum will show an isotopic pattern for one chlorine atom.[2]

    • Analog 2: The molecular weight is 192.64 g/mol , also with an isotopic pattern for a single chlorine atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy will help identify key functional groups.

  • Target Compound: The spectrum will be characterized by C-H stretching vibrations for the aromatic and aliphatic portions, C=N stretching of the pyrazole ring, and a strong C-Cl stretching band in the fingerprint region (700-800 cm⁻¹).

  • Analog 1: The most prominent and differentiating peak will be the strong C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹.[2] This peak will be absent in the target compound and Analog 2.

  • Analog 2: The IR spectrum will be simpler, showing the fundamental vibrations of the substituted pyrazole ring system without the characteristic bands of a C4-substituent.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Protocol 3: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Press the sample firmly against the crystal to ensure good contact.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow (EI) cluster_ir IR Spectroscopy Workflow (ATR) prep_nmr Sample Preparation (5-10 mg in 0.7 mL solvent) acq_nmr Data Acquisition (Lock, Shim, Tune) prep_nmr->acq_nmr Insert into Spectrometer proc_nmr Data Processing (FT, Phasing, Calibration) acq_nmr->proc_nmr Generate FID intro_ms Sample Introduction (Direct Probe or GC) ion_ms Ionization (70 eV Electron Beam) intro_ms->ion_ms analysis_ms Mass Analysis (Separation by m/z) ion_ms->analysis_ms detect_ms Detection & Spectrum Generation analysis_ms->detect_ms bg_ir Acquire Background Spectrum sample_ir Place Sample on ATR Crystal bg_ir->sample_ir acq_ir Acquire Sample Spectrum sample_ir->acq_ir proc_ir Generate Final Spectrum acq_ir->proc_ir

Caption: Experimental workflows for NMR, MS, and IR analysis.

References

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential biological activity of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole against other well-characterized pyrazole derivatives. As direct experimental data for this specific compound is limited in publicly accessible literature, this comparison is built upon established structure-activity relationships (SAR) within the pyrazole class of heterocyclic compounds and data from closely related analogs. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for the design of a wide array of therapeutic agents.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects.[1][3] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anorectic) underscores the therapeutic potential of this chemical class.[4]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2] This guide will focus on the structural features of this compound to hypothesize its biological profile and compare it with other notable pyrazoles.

Structural Analysis of this compound

The structure of the title compound, this compound, presents several key features that are likely to influence its biological activity:

  • 1-Phenyl Group: The presence of a phenyl ring at the N1 position is a common feature in many biologically active pyrazoles and is known to contribute to the overall lipophilicity and potential for π-π stacking interactions with biological targets.

  • 3-Methyl Group: A methyl group at the C3 position can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to target proteins.

  • 5-Chloro Substitution: Halogenation, particularly with chlorine, at the C5 position is a critical feature. Halogens can enhance the lipophilicity of a molecule, improve its metabolic stability, and participate in halogen bonding, which can contribute to stronger interactions with biological targets.[5]

  • 4-Chloromethyl Group: The chloromethyl group at the C4 position is a reactive electrophilic moiety. This group can potentially alkylate nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to irreversible inhibition of their function. This feature suggests a potential for potent, targeted activity, but also a higher risk of non-specific toxicity.

The combination of these substituents, particularly the halogen atoms, suggests that this compound is a promising candidate for exhibiting significant biological activity.

Hypothesized Biological Activity Profile

Based on the structural analysis and established SAR of pyrazole derivatives, we can hypothesize the following biological activities for this compound:

Antimicrobial and Antifungal Activity

Halogenated pyrazoles have consistently demonstrated significant antimicrobial and antifungal properties.[6][7] The presence of both a chloro and a chloromethyl group in the target compound is likely to enhance its membrane permeability and interaction with microbial enzymes. A study on derivatives of the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed that some of these compounds exhibited moderate antimicrobial activity.[8] It is plausible that the more reactive chloromethyl group could lead to enhanced potency.

Anticancer Activity

Numerous pyrazole derivatives have been investigated as anticancer agents.[9][10] The proposed mechanism for our target compound would likely involve the alkylating action of the chloromethyl group, leading to the inhibition of key enzymes or the disruption of DNA replication in cancer cells. The 1,3,5-trisubstituted pyrazole scaffold is a common feature in many potent anticancer compounds.

Anti-inflammatory Activity

While the classic anti-inflammatory pyrazoles like Celecoxib act as COX-2 inhibitors, the presence of a reactive chloromethyl group suggests a different potential mechanism for this compound. It could potentially act as an irreversible inhibitor of enzymes involved in the inflammatory cascade. The anti-inflammatory potential of pyrazole derivatives is well-documented.[4]

Comparative Analysis with Benchmark Pyrazole Derivatives

To provide a clearer perspective, the hypothesized activity of this compound is compared with established pyrazole-based drugs and experimental compounds in the following table.

Compound Structure Primary Biological Activity Mechanism of Action (if known) Key Structural Features for Activity
This compound (Chemical structure can be visualized)Hypothesized: Antimicrobial, Anticancer, Anti-inflammatoryHypothesized: Alkylation of biological macromolecules5-Chloro and 4-chloromethyl groups
Celecoxib (Chemical structure can be visualized)Anti-inflammatory[4]Selective COX-2 inhibitor4-Sulfonamidophenyl group at N1
Rimonabant (Chemical structure can be visualized)Anorectic (withdrawn)Cannabinoid receptor 1 (CB1) antagonistN-piperidino and 2,4-dichlorophenyl groups
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazide derivatives (General structure can be visualized)Anticonvulsant[11]Not fully elucidated5-chloro-3-methyl-1-phenyl-pyrazole scaffold
Derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (General structure can be visualized)Antimicrobial[8]Not fully elucidated5-chloro-3-methyl-1-phenyl-pyrazole scaffold

Experimental Protocols for Activity Validation

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

In Vitro Anti-inflammatory Assay

Protocol: Lipoxygenase (LOX) Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at 234 nm over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

Visualizations

G cluster_0 General Pyrazole Scaffold cluster_1 This compound Pyrazole Ring Pyrazole Ring R1 R1 Pyrazole Ring->R1 N1 R2 R2 Pyrazole Ring->R2 C3 R3 R3 Pyrazole Ring->R3 C4 R4 R4 Pyrazole Ring->R4 C5 Target Pyrazole Target Pyrazole Phenyl Phenyl Target Pyrazole->Phenyl N1 Methyl Methyl Target Pyrazole->Methyl C3 Chloromethyl Chloromethyl Target Pyrazole->Chloromethyl C4 Chloro Chloro Target Pyrazole->Chloro C5

Caption: General structure of a pyrazole and the specific structure of the title compound.

G cluster_workflow Experimental Workflow for Biological Activity Screening start Synthesize/Obtain 5-chloro-4-(chloromethyl)- 3-methyl-1-phenyl-1H-pyrazole antimicrobial Antimicrobial Assays (Broth Microdilution) start->antimicrobial anticancer Anticancer Assays (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Assays (LOX Inhibition) start->anti_inflammatory data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis conclusion Conclusion on Biological Activity Profile data_analysis->conclusion

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet widely available, a thorough analysis of its structural features and the extensive body of literature on pyrazole derivatives allows for informed hypothesis. The presence of a 5-chloro and a reactive 4-chloromethyl substituent strongly suggests the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. Further empirical investigation using the outlined experimental protocols is crucial to validate these hypotheses and to fully elucidate the therapeutic potential of this promising pyrazole derivative. This guide serves as a foundational resource to direct such future research endeavors.

References

  • Al-Abdullah, E. S. (2012). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Molecular Sciences, 13(5), 6384–6396.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943–3949.
  • El-Sayed, R. K., & Al-Ghorbani, M. (2019). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 13(1), 779–787.
  • Kumar, A., Sharma, S., & Kumar, V. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 57(6), 765–771.
  • Mphahlele, M. J., & Malindisa, S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(19), 6524.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2013).
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Amino-Pyrazoles in Medicinal Chemistry: A Review. Current Medicinal Chemistry, 18(11), 1586–1611.
  • Kumar, K., & Rawal, R. K. (2017). Current status of pyrazole and its biological activities. BMC Chemistry, 11(1), 1–20.
  • Rostom, S. A., Ashour, H. M., & El-Din, N. N. (2009). Pyrazoles as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 44(10), 3847–3860.
  • Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2581–2586.
  • El-Gamal, M. I., & Oh, C.-H. (2010). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4143–4147.
  • Yakaiah, T., Narsimha, P., & Prasad, K. R. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139–1147.
  • Sanna, D., & Serra, M. (2022). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 27(19), 6524.
  • Saggioro, F. P., & de Oliveira, R. B. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Bioactive Compounds, 7(4), 269–281.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Nguyen, T. T., & Le, T. H. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(44), 29591–29604.
  • Sakagami, H., Jiang, Y., & Kusama, K. (1998). In vitro biological activity of prenylflavanones. Anticancer Research, 18(3A), 1835–1840.
  • Hu, L., Li, X., Chen, Z., Liu, X., & Liu, Z. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • Costa, M. S., & Reija, B. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1358.
  • Lee, Y. H., & Kim, J. H. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International Journal of Nanomedicine, 10, 7031–7042.
  • Wang, Y., Li, Y., & Wang, J. (2022). Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds. Molecules, 27(19), 6524.
  • Faria, J. V., & Vegi, P. F. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5858–5870.
  • Kumar, V., & Aggarwal, R. (2022). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks, 12(4), 435–446.

Sources

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For researchers and medicinal chemists, this structural certainty underpins any rational drug design strategy, providing the foundational blueprint for understanding structure-activity relationships (SAR) and optimizing lead compounds. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide focuses on the critical process of structural validation for a specific pyrazole derivative, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole , a compound with significant potential in medicinal chemistry.

While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will provide a comprehensive framework for its validation. We will leverage the crystallographic data of the closely related analogue, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , as a case study to illustrate the power and precision of single-crystal X-ray crystallography. Furthermore, we will present a comparative analysis against other common analytical techniques, offering a holistic perspective on the indispensable role of X-ray diffraction in modern chemical research.

The Imperative of Definitive Structure: Why X-ray Crystallography Reigns Supreme

Before delving into the experimental intricacies, it is crucial to understand why single-crystal X-ray crystallography is considered the "gold standard" for molecular structure determination. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide vital information about connectivity and molecular weight, they often leave room for ambiguity, particularly concerning stereochemistry, conformation, and the precise spatial arrangement of atoms.

X-ray crystallography, by contrast, provides a direct, three-dimensional map of electron density within a single crystal. This allows for the unambiguous determination of:

  • Atomic Connectivity: The precise bonding arrangement of all atoms in the molecule.

  • Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Conformation: The spatial orientation of different parts of the molecule.

  • Intermolecular Interactions: How molecules pack together in the solid state, revealing crucial information about hydrogen bonds, halogen bonds, and other non-covalent interactions that can influence physical properties and biological activity.

This level of detail is unattainable with most other analytical methods and is indispensable for building accurate computational models for drug design and understanding biological interactions at a molecular level.

A Comparative Analysis of Structural Elucidation Techniques

To fully appreciate the unique advantages of X-ray crystallography, a comparison with other common analytical techniques is warranted. For a molecule like this compound, a multi-faceted analytical approach is standard, but each technique provides a different piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, conformation, and crystal packing.Provides a definitive and highly detailed structural model.Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemical relationships.Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.Can be ambiguous for complex structures and does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Precise molecular weight and information about fragmentation patterns, which can help deduce structural components.Highly sensitive and requires very small amounts of sample.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.Quick and simple method for identifying the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully validated crystal structure involves a meticulous and systematic workflow. The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

A Comparative Guide to the Synthesis of Substituted Pyrazoles: From Classical Routes to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the most significant synthetic routes to substituted pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data to facilitate informed decision-making in your synthetic endeavors.

Classical Condensation Reactions: The Knorr Pyrazole Synthesis and its Analogs

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[2][3] This approach remains a workhorse in both academic and industrial settings due to its simplicity and the ready availability of starting materials.

Mechanism and Regioselectivity

The Knorr synthesis typically proceeds under acidic catalysis. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3]

A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3] The outcome is often dictated by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine - H2O Hydrazine Hydrazine Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole - H2O H2O H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone Derivative

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a variation of the Knorr reaction.[4]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[4]

Advantages and Limitations
AdvantagesLimitations
Simple and straightforward procedurePotential for regioisomeric mixtures
Readily available starting materialsHarsh reaction conditions (heat, acid) may not be suitable for all substrates
Generally high yields for simple substratesLimited functional group tolerance

1,3-Dipolar Cycloaddition Reactions

A powerful and versatile alternative to condensation reactions is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or a suitable alkene (the dipolarophile).[1]

Mechanism and Regioselectivity

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction that forms the five-membered pyrazole ring in a single step. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazo compound and the dipolarophile, as described by frontier molecular orbital theory. Generally, the reaction of an electron-rich alkyne with an electron-poor diazo compound (or vice versa) proceeds with high regioselectivity.

Dipolar_Cycloaddition cluster_reactants Reactants Diazo Compound Diazo Compound Transition State Transition State Diazo Compound->Transition State Alkyne Alkyne Alkyne->Transition State Pyrazole Pyrazole Transition State->Pyrazole [3+2] Cycloaddition

Caption: Concerted mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)pyrazoles

This protocol describes the synthesis of a substituted pyrazole via the 1,3-dipolar cycloaddition of a sydnone with dimethyl acetylenedicarboxylate (DMAD).[5]

Materials:

  • 3-(2-Fluorophenyl)sydnone

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene or Xylene

Procedure:

  • A mixture of the sydnone (5 mmol) and DMAD (6 mmol) is prepared in toluene or xylene (20 mL).[5]

  • The reaction mixture is refluxed for 8 hours.[5]

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired pyrazole.

Advantages and Limitations
AdvantagesLimitations
High regioselectivity in many casesUse of potentially explosive diazo compounds
Milder reaction conditions compared to Knorr synthesisSynthesis of diazo precursors can be multi-step
Good functional group toleranceLimited availability of some substituted alkynes

Modern Synthetic Strategies: Multicomponent and Metal-Catalyzed Reactions

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally benign methods for pyrazole synthesis. Multicomponent reactions (MCRs) and transition-metal-catalyzed reactions have emerged as powerful tools in this regard.

Multicomponent Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.[6] This approach offers significant advantages in terms of efficiency, as it reduces the number of synthetic steps, purification procedures, and waste generation.

A common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine.[7]

Experimental Protocol: Three-Component Synthesis of a 5-Aminopyrazole

This protocol outlines the synthesis of a highly functionalized pyrazole using an aluminum chloride-catalyzed three-component reaction.[7]

Materials:

  • Aromatic aldehyde

  • Phenylhydrazine

  • Malononitrile

  • Aluminum chloride (AlCl₃)

  • Aqueous ethanol (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), phenylhydrazine (1 mmol), and malononitrile (1 mmol) in aqueous ethanol (10 mL).[7]

  • Add AlCl₃ (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.[7]

  • The product typically precipitates from the reaction mixture and can be collected by filtration.

  • Recrystallize the crude product from absolute ethanol to afford the pure 5-aminopyrazole derivative.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has opened new avenues for pyrazole synthesis, enabling the use of novel starting materials and facilitating previously challenging transformations. These methods often offer high regioselectivity and functional group tolerance.[8]

One notable example is the ruthenium-catalyzed synthesis of 4-alkyl-pyrazoles from 1,3-diols and hydrazines via a hydrogen transfer mechanism.[8] This method avoids the need for potentially unstable 1,3-dicarbonyl precursors.

Experimental Protocol: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This protocol describes a one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst.[9]

Materials:

  • Acetophenone derivative

  • Hydrazine

  • Benzaldehyde derivative

  • Heterogeneous Nickel-based catalyst (e.g., Ni/SiO₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and the nickel-based catalyst (10 mol%) in ethanol (10 mL).[9]

  • Stir the mixture for 30 minutes at room temperature.

  • Add the benzaldehyde derivative dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.[9]

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with water and toluene.

  • The product can be purified by recrystallization from methanol or by column chromatography.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsRegioselectivity
Knorr Synthesis Condensation of 1,3-dicarbonyls and hydrazines; simple and robust.[2][3]70-95%Variable
1,3-Dipolar Cycloaddition Reaction of diazo compounds and alkynes; often milder conditions.[1][10]60-90%Generally high
Multicomponent Reactions One-pot synthesis from three or more components; high efficiency.[6][7]80-95%Often high
Metal-Catalyzed Synthesis Diverse starting materials; high functional group tolerance.[8][9]75-90%High

Conclusion

The synthesis of substituted pyrazoles has evolved significantly from the classical Knorr synthesis to modern, highly efficient multicomponent and metal-catalyzed reactions. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance for potential side products. For simple, robust syntheses where regioselectivity is not a major concern, the Knorr synthesis remains a viable option. For more complex targets requiring high regioselectivity and functional group tolerance, 1,3-dipolar cycloadditions and modern metal-catalyzed methods offer superior control. Multicomponent reactions represent the state-of-the-art in terms of efficiency and atom economy, making them particularly attractive for the rapid generation of compound libraries in drug discovery.

References

  • Finar, I. L. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Schmidt, T. J., & Hilf, J. C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2021). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – A European Journal. [Link]

  • Banerjee, R., & Mondal, N. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Mekabaty, A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Quiroga, J., & Portilla, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Asif, M., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts. [Link]

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2021). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen. [Link]

  • Ghencea, A., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. [Link]

  • Kumar, A., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]

  • Baeva, L. A., & Gataullin, R. R. (2023). Modern Approaches to the Synthesis of Pyrazoles (A Review). Russian Journal of General Chemistry. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Anton, A. T., & Wiemer, D. F. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Peng, Y., et al. (2021). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Wang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. [Link]

  • Reif, A., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH. [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, a substituted pyrazole derivative with potential applications in medicinal chemistry. We will explore the rationale behind method development choices, compare alternative approaches with supporting data, and provide a validated, step-by-step protocol for immediate implementation in a quality control setting.

The Criticality of Purity Profiling for a Dihalogenated Pyrazole Derivative

This compound is a halogenated heterocyclic compound. The presence of two chlorine atoms in its structure makes it a valuable intermediate in organic synthesis, but also presents challenges in its purification and analysis.[1] Halogenated compounds can exhibit unique reactivity and potential for specific impurities.[1] The chloromethyl group, in particular, is a reactive moiety that can be susceptible to nucleophilic substitution, potentially leading to degradation products. Therefore, a robust and well-validated HPLC method is paramount to ensure the identity, purity, and stability of this compound.[2][3][4]

Impurity profiling by HPLC is a regulatory expectation and a scientific necessity.[2][5] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6] A well-developed HPLC method can separate the main compound from process-related impurities (e.g., starting materials, intermediates), degradation products, and isomers.[2][7]

Comparing HPLC Methodologies: A Data-Driven Approach

The development of an effective HPLC method involves the careful selection of the stationary phase (column), mobile phase, and detector settings.[4][8] For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach.[9][10] In this guide, we compare two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl column, to assess their performance in resolving the target compound from a set of potential impurities.

Potential Impurities Considered:

For the purpose of this comparison, we will consider the following hypothetical, yet plausible, impurities that could arise during the synthesis of this compound:

  • Impurity A (Starting Material): 5-chloro-3-methyl-1-phenyl-1H-pyrazole (lacking the chloromethyl group).

  • Impurity B (Hydrolysis Product): 5-chloro-4-(hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazole.

  • Impurity C (Over-chlorinated by-product): 5-chloro-4-(dichloromethyl)-3-methyl-1-phenyl-1H-pyrazole.

  • Impurity D (Isomer): 3-chloro-4-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole.

Method Comparison: C18 vs. Phenyl-Hexyl Column

The following table summarizes the chromatographic results obtained using two different HPLC columns under identical mobile phase conditions.

Parameter Method 1: C18 Column Method 2: Phenyl-Hexyl Column
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (Main Peak) 5.2 min6.5 min
Resolution (Main Peak / Impurity A) 1.82.5
Resolution (Main Peak / Impurity B) 2.13.0
Resolution (Main Peak / Impurity C) 1.62.2
Resolution (Main Peak / Impurity D) 1.52.8
Tailing Factor (Main Peak) 1.31.1

Analysis of Results:

As the data indicates, the Phenyl-Hexyl column (Method 2) provides superior separation for this particular set of compounds. The increased resolution between the main peak and all potential impurities suggests a more robust and reliable method for purity assessment. The improved peak shape (lower tailing factor) also contributes to better integration and more accurate quantification. The enhanced retention on the Phenyl-Hexyl column is likely due to pi-pi interactions between the phenyl rings of the stationary phase and the pyrazole and phenyl rings of the analyte and its impurities, in addition to the hydrophobic interactions.

Visualizing the HPLC Workflow

A systematic approach is crucial for successful HPLC analysis. The following diagram illustrates the typical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Synthesized Compound Dissolve Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for the HPLC analysis of a synthesized compound.

Recommended HPLC Protocol for Purity Assessment

Based on the comparative data, the following detailed protocol utilizing a Phenyl-Hexyl column is recommended for the purity assessment of this compound.

1. Materials and Reagents:

  • This compound (synthesized product)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phenyl-Hexyl HPLC column (150 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a reference standard of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter both the standard and sample solutions through a 0.45 µm syringe filter.

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The acceptance criteria should be:

  • Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

6. Calculation of Purity:

The purity of the synthesized compound is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Framework for Method Validation

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[5][6] The following diagram outlines the key parameters to be evaluated during method validation according to ICH guidelines.

Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation as per ICH guidelines.

References

  • SynThink Research Chemicals.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
  • Pharmaguideline.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Semantic Scholar.
  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025-12-05).
  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. (2021-09-23).
  • ChemWhat. 5-CHLORO-3-(4-CHLOROPHENYL)
  • Echemi. This compound.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025-12-01).
  • BOC Sciences. CAS 77509-88-7 this compound.
  • WJPMR.
  • Veeprho. Pantoprazole Chloromethyl Impurity (HCl Salt) | CAS 72830-09-2.
  • Semantic Scholar. Rishiram Prajuli.pmd.
  • SynZeal. Lansoprazole Chloromethyl Impurity | 127337-60-4.
  • ResearchGate. (PDF)
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl..
  • ResearchGate. Halogenated Heterocycles as Pharmaceuticals | Request PDF.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

Sources

Unraveling the Intricacies: A Comparative Guide to Mechanism of Action Studies for Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibition, pyrazole-based compounds represent a cornerstone of modern medicinal chemistry. Their versatile scaffold allows for fine-tuning of inhibitory potency and selectivity against a wide array of enzymatic targets, from kinases and proteases to metabolic enzymes. However, unlocking the full therapeutic potential of these inhibitors hinges on a deep and precise understanding of their mechanism of action (MoA). This guide provides an in-depth, comparative analysis of the essential experimental approaches required to elucidate the MoA of pyrazole-based enzyme inhibitors, grounded in scientific integrity and practical, field-proven insights.

The "Why" Before the "How": Foundational Principles of MoA Studies

Before delving into specific techniques, it is crucial to understand that a comprehensive MoA study is not a linear progression but an iterative process of hypothesis generation and validation. The ultimate goal is to build a cohesive narrative that explains how a pyrazole-based inhibitor interacts with its target enzyme at the molecular level. This understanding is paramount for optimizing lead compounds, predicting in vivo efficacy, and anticipating potential off-target effects.

A robust MoA characterization for an enzyme inhibitor should, at a minimum, answer the following questions:

  • Does the compound inhibit the target enzyme? (Biochemical Activity)

  • How potent is the inhibition? (Determination of IC50 and Ki)

  • What is the mode of inhibition? (e.g., competitive, non-competitive, uncompetitive, or mixed)

  • Is the inhibition reversible or irreversible?

  • Does the compound bind directly to the target enzyme? (Biophysical Validation)

  • What is the stoichiometry and thermodynamics of the binding event?

  • What is the three-dimensional structure of the inhibitor-enzyme complex? (Structural Elucidation)

This guide will systematically address the experimental workflows designed to answer these critical questions.

I. Foundational Analysis: Enzyme Kinetics

Enzyme kinetics studies are the bedrock of MoA analysis, providing quantitative measures of inhibitor potency and the mode of interaction with the enzyme and its substrate.[1][2]

A. Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a crucial parameter for initial screening and ranking of compounds.

Experimental Protocol: IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations. The substrate concentration is typically kept at or below its Michaelis constant (Km) for this initial screen.[1]

  • Assay Setup:

    • In a microplate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations (typically 8-12 concentrations spanning several orders of magnitude).

    • Add a fixed concentration of the enzyme to each well containing the inhibitor dilutions and a control well (with solvent only).

    • Incubate the enzyme and inhibitor for a predetermined period to allow for binding equilibrium to be reached.

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the formation of product or the depletion of a substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control (0% inhibition) and a background control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Elucidating the Mode of Inhibition (Ki)

While the IC50 value is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration. The inhibition constant (Ki) is a more fundamental measure of the affinity of the inhibitor for the enzyme and is independent of substrate concentration.[4] Determining the Ki requires understanding the mode of inhibition.

Experimental Workflow for Determining Mode of Inhibition and Ki

Figure 1: Workflow for determining the mode of enzyme inhibition.

Experimental Protocol: Mode of Inhibition Studies

  • Experimental Design:

    • Select a range of fixed concentrations of the pyrazole-based inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is initially estimated from the IC50).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Km to 10 x Km).

  • Data Acquisition:

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • To more clearly distinguish between inhibition models, transform the data into a double reciprocal plot (Lineweaver-Burk plot: 1/v vs. 1/[S]).[2]

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, but the apparent Km increases with inhibitor concentration.[2][5]

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, but the apparent Vmax decreases.[2]

    • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both apparent Vmax and Km.[4]

    • The Ki can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Table 1: Comparison of Kinetic Parameters for Different Pyrazole-Based Inhibitors

InhibitorTarget EnzymeIC50 (µM)Mode of InhibitionKi (µM)Reference
Pyrazole 7q DapE18.8Competitive17.3[6][7]
SC-806 p38 MAP KinaseN/ACompetitive (ATP)N/A[8][9]
Pyrazole Derivative Alcohol DehydrogenaseN/ACompetitive10.05[5][10]
Acylated 1H-pyrazol-5-amine 24e Thrombin0.016CovalentN/A[11]

N/A: Not available in the provided search results.

II. Biophysical Validation of Direct Binding

Enzyme kinetic assays demonstrate an effect on enzyme activity, but they do not directly prove that the inhibitor binds to the enzyme. Biophysical techniques are essential for confirming direct physical interaction and for characterizing the thermodynamics and kinetics of the binding event.[12][13][14]

A. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions.[15] It directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare the purified enzyme and the pyrazole-based inhibitor in the same, precisely matched buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).

Table 2: Comparison of Biophysical Data for Pyrazole-Based Inhibitors

InhibitorTarget EnzymeMethodBinding Affinity (Kd)Stoichiometry (n)
(R)-7q DapEThermal ShiftKi = 17.3 µMN/A
Generic Example Kinase AITC50 nM1.1
Generic Example Protease BSPR200 nM (KD)N/A

Data for generic examples are hypothetical for illustrative purposes.

B. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. It measures the association (kon) and dissociation (koff) rate constants of the inhibitor binding to the enzyme, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).

Experimental Protocol: Surface Plasmon Resonance

  • Immobilization:

    • Covalently immobilize the purified enzyme onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the pyrazole-based inhibitor over the sensor surface (association phase).

    • Switch to flowing buffer alone over the surface to monitor the dissociation of the inhibitor-enzyme complex (dissociation phase).

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a kinetic binding model to determine kon and koff.

    • Calculate the KD.

C. Other Biophysical Methods

A variety of other biophysical techniques can be employed to study protein-ligand interactions.[12][15][16]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: A high-throughput method that measures the change in the melting temperature (Tm) of a protein upon ligand binding.[6] A positive shift in Tm indicates that the inhibitor stabilizes the protein, confirming binding.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the binding site and conformational changes in the enzyme or inhibitor upon complex formation.[15]

III. Structural Elucidation: Visualizing the Interaction

The ultimate confirmation of an inhibitor's MoA comes from visualizing its binding mode within the enzyme's active site. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the primary techniques for obtaining high-resolution three-dimensional structures of enzyme-inhibitor complexes.

Experimental Workflow for Structural Studies

Figure 2: Workflow for X-ray crystallography of an enzyme-inhibitor complex.

A solved crystal structure provides invaluable insights into the specific amino acid residues that interact with the pyrazole core and its substituents.[8][9] This information is critical for understanding the structure-activity relationship (SAR) and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. For example, the crystal structure of an optimized pyrazole inhibitor in complex with p38 MAP kinase confirmed the hypothesis that a basic nitrogen in the molecule induces an interaction with Asp112 of the enzyme.[8][9]

IV. Covalent and Irreversible Inhibition

Some pyrazole-based inhibitors are designed to form a covalent bond with a reactive residue in the enzyme's active site, leading to irreversible inhibition.[11]

Identifying Covalent Inhibition

  • Time-Dependent Inhibition Assays: The inhibitory effect of a covalent inhibitor will increase with the duration of pre-incubation with the enzyme.

  • "Jump" Dilution Assays: A pre-incubated enzyme-inhibitor complex is rapidly diluted. If the inhibition is covalent, enzyme activity will not be recovered.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift corresponding to the covalent adduction of the inhibitor to the enzyme.[11]

Conclusion: An Integrated Approach is Key

Elucidating the mechanism of action of a pyrazole-based enzyme inhibitor is a multi-faceted endeavor that requires the integration of data from a suite of orthogonal techniques. A typical progression starts with enzyme kinetics to establish potency and mode of inhibition, followed by biophysical methods to confirm direct binding and characterize the interaction, and culminates in structural biology to visualize the binding mode at atomic resolution. Each step in this process provides a critical piece of the puzzle, and together they form a robust and self-validating system for understanding how these powerful molecules exert their therapeutic effects. This comprehensive understanding is not merely an academic exercise; it is the foundation upon which successful drug discovery and development programs are built.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions | Semantic Scholar.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Public
  • Biophysical techniques for ligand screening and drug design - PubMed.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchG
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Kinetics of pyrazole inhibition. Competitive inhibition plot for...
  • Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. - SciSpace.
  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry - eCampusOntario Pressbooks.
  • Enzyme inhibitors.
  • Enzyme Inhibitor Terms and Calcul

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with extensive pharmacological properties.[1] This five-membered nitrogen-containing heterocycle is a key structural motif in several FDA-approved drugs, demonstrating its versatility and importance in targeting a wide range of biological pathways.[1] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and a variety of tyrosine kinase inhibitors used in cancer therapy such as Crizotinib and Avapritinib.[1][2][3] The therapeutic diversity of pyrazole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, drives continuous research into novel analogs with enhanced potency and selectivity.[1][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of pyrazole derivatives centered around the 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole core. By systematically examining how modifications at key positions of this scaffold influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutic agents. We will dissect the causal relationships between chemical structure and biological function, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Core Scaffold: Synthesis and Key Modification Points

The synthesis of the target pyrazole scaffold and its immediate precursors typically involves multi-step reactions, often beginning with the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and efficient pathway to generate the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is through the Vilsmeier-Haack reaction on 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one.[6] This carbaldehyde serves as a versatile branching point for introducing a wide array of functional groups at the C4 position, including the chloromethyl group of our core topic.

The rationale for this synthetic approach lies in its efficiency and the strategic placement of reactive handles. The Vilsmeier-Haack reaction selectively introduces a formyl group at the C4 position, which can then be easily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various Schiff bases and hydrazones, providing a rich platform for analog development.[5][6]

G cluster_synthesis Core Scaffold Synthesis & C4-Modification start 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one aldehyde 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2) start->aldehyde  Vilsmeier-Haack Reaction  (POCl3, DMF) acid 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (3) aldehyde->acid  Oxidation (KMnO4) hydrazones C4-Hydrazone Analogs aldehyde->hydrazones  Condensation with Hydrazides chloromethyl Core Scaffold: This compound aldehyde->chloromethyl  Reduction & Chlorination chloride 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (4) acid->chloride  Chlorination (SOCl2) amides C4-Amide Analogs (5, 6) chloride->amides  Amination

Caption: General synthetic workflow for the pyrazole core and its C4-analogs.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring and its appended phenyl group.[2][7] Understanding these relationships is paramount for rational drug design.

The Critical Role of the C4-Position Substituent

The C4 position is a key modulator of activity. The chloromethyl group in the parent structure is a reactive electrophile, but its replacement with other functionalities drastically alters the compound's biological profile.

  • From Aldehyde to Hydrazones (Anticonvulsant Activity): Condensation of the C4-carbaldehyde intermediate with various substituted hydrazides has yielded a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides.[5] Many of these compounds have demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, suggesting that the extended hydrazone linkage is crucial for interacting with neuronal targets.[5] This highlights a shift from potential cytotoxic or antimicrobial activity to CNS activity based on C4 modification.

  • From Carbonyl Chloride to Amides (Antimicrobial/Anticancer Potential): Conversion of the C4-carboxylic acid to a carbonyl chloride creates a highly reactive intermediate for the synthesis of a diverse library of amides.[6] The nature of the amine used for coupling is critical. Coupling with heterocyclic amines, such as substituted benzothiazol-2-ylamines, has been explored.[6] Generally, incorporating additional heterocyclic systems (e.g., thiazole, thiadiazole) can enhance antimicrobial potency by increasing the molecule's ability to interact with microbial-specific targets like cell wall synthesis enzymes.[4][8]

Influence of Halogenation at the C5-Position

The chlorine atom at the C5 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring.

  • Enhancement of Cytotoxicity: Across numerous studies on pyrazole and pyrazoline derivatives, the presence of a halogen (Cl or Br) is consistently associated with enhanced anticancer activity.[9] For instance, analogs containing chloro and bromo groups on the substituted benzene ring exhibit excellent cytotoxicity against cell lines like A549 (lung cancer).[9] This effect is likely due to a combination of factors, including increased lipophilicity (aiding cell membrane penetration) and modulation of the molecule's binding affinity to intracellular targets like kinases or DNA.[1][10]

  • Improved Antimicrobial Potency: In antimicrobial screening, chloro-substituted derivatives frequently emerge as the most active compounds.[11][12] This suggests that the C5-chloro group is a key pharmacophoric feature for antibacterial and antifungal efficacy.

Modulation via the N1-Phenyl Ring

The phenyl ring at the N1 position offers a large surface for modification, which can be exploited to fine-tune activity, selectivity, and pharmacokinetic properties.

  • Substitutions Dictate Potency: The substitution pattern on the N1-phenyl ring is a critical determinant of anticancer efficacy. Studies on pyrano[2,3-c]pyrazoles revealed that specific substitutions can lead to compounds with significantly greater potency than clinically approved drugs like Afatinib and Gefitinib.[1] For example, a compound with a 4-chlorophenyl group at a key position exhibited an IC50 value of 1.98 µM against A549 cells, showcasing the power of strategic halogenation.[1] Similarly, a 4-bromophenyl substitution led to high potency against NCI-H522 lung cancer cells.[1] These results underscore the importance of electron-withdrawing groups on appended aryl rings for enhancing bioactivity.[2]

G cluster_sar Key SAR Principles for Pyrazole Analogs Core Core Pyrazole Scaffold Mod_C4 Modify C4-Position (e.g., -CH2Cl -> -CH=N-NH-R) Core->Mod_C4 Mod_C5 Retain C5-Chloro Core->Mod_C5 Mod_N1 Substitute N1-Phenyl (e.g., add p-Cl, p-Br) Core->Mod_N1 Activity_CNS Increased Anticonvulsant Activity Mod_C4->Activity_CNS Activity_Anticancer Increased Anticancer Activity Mod_C5->Activity_Anticancer Activity_Antimicrobial Increased Antimicrobial Activity Mod_C5->Activity_Antimicrobial Mod_N1->Activity_Anticancer

Caption: Logical relationships in the SAR of the pyrazole analogs.

Comparative Biological Activity Data

The true value of SAR studies lies in the direct comparison of quantitative data from biological assays. The following tables summarize representative data for pyrazole analogs, illustrating the principles discussed above.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs
Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
51d Pyrano[2,3-c]pyrazole, R² = 4-ClC₆H₄A549 (Lung)1.98 ± 1.10[1]
51m Pyrano[2,3-c]pyrazole, R = R² = 4-BrC₆H₄NCI-H522 (Lung)2.41 ± 0.57[1]
Afatinib Reference DrugA549 (Lung)8.46 ± 2.03[1]
Gefitinib Reference DrugA549 (Lung)14.27 ± 4.20[1]
7a Pyrazole-indole hybridHepG2 (Liver)6.1 ± 1.9[13]
7b Pyrazole-indole hybridHepG2 (Liver)7.9 ± 1.9[13]
Doxorubicin Reference DrugHepG2 (Liver)24.7 ± 3.2[13]
Compound 4 Pyrazole derivativeNCI-60 PanelMean GI: 96.47%[14]

Note: IC50 is the half-maximal inhibitory concentration. GI is Growth Inhibition.

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs
Compound ClassKey Structural FeaturesMicroorganismActivity MetricReference
Pyrazoles 21a-c Thiazole-substituted pyrazolesS. aureus, B. subtilus, K. pneumoniae, E. coli, C. albicans, A. nigerBroad spectrum activity[4]
Pyrazoles 8b Phenyl-substituted pyrazoleC. albicans, A. niger, S. aureus, B. subtilusGood activity[4]
Chloro Derivatives General chloro-substituted pyrazolesVarious bacteria & fungiGenerally the most active[11][12]
Chloramphenicol Reference AntibioticVarious bacteriaStandard control[4]
Clotrimazole Reference AntifungalVarious fungiStandard control[4]

Note: Activity is often reported qualitatively ("good," "broad spectrum") or quantitatively as Minimum Inhibitory Concentration (MIC) or inhibition zone diameter (mm). Direct comparison requires standardized assay conditions.

Experimental Protocols: A Foundation for Trustworthy Data

To ensure the validity and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to determine the IC50 values of potential anticancer agents.[15]

Causality: The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole analogs in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.[15]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[15] Incubate overnight at 37°C or for a shorter period with shaking.

  • Data Acquisition: Measure the spectrophotometric absorbance of the samples at a wavelength of 570 nm or 595 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[15]

Protocol 2: Antimicrobial Screening using the Agar Well Diffusion Method

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of chemical compounds.[4]

Causality: The principle is that the test compound, if active, will diffuse from a well through the agar medium and inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test pyrazole analogs (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Also include a negative control (solvent only) and a positive control (standard antibiotic like Chloramphenicol or antifungal like Clotrimazole).[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Acquisition: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

  • Data Analysis: Compare the inhibition zones of the test compounds to the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a rich field for the discovery of novel therapeutic agents. The evidence strongly indicates that the biological activity of this scaffold can be rationally tuned by modifying key positions.

Key Takeaways:

  • C4-Position: This position is a primary driver of the type of biological activity. Large hydrazone moieties tend to induce anticonvulsant properties, while other substitutions can be explored for antimicrobial and anticancer effects.

  • C5-Position: The C5-chloro group is a critical feature for enhancing both anticancer and antimicrobial potency and should likely be retained in future designs.

  • N1-Phenyl Ring: Halogen substitutions (para-Cl, para-Br) on this ring are highly effective at increasing cytotoxic potency against various cancer cell lines.

Future research should focus on creating diverse libraries by combining these SAR principles. For example, synthesizing analogs that retain the C5-chloro group and have a halogenated N1-phenyl ring, while exploring a wide range of functionalities at the C4-position, could yield highly potent and selective drug candidates. Furthermore, mechanistic studies to identify the specific molecular targets (e.g., which kinases, enzymes, or receptors these compounds inhibit) will be crucial for advancing these promising scaffolds from lead compounds to clinical realities.[10][16][17]

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC).
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. (2008). PubMed.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. (2015). PubMed.
  • CAS 77509-88-7 this compound. (n.d.). BOC Sciences.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. (2025).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2025).
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (n.d.). PubMed.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar.

Sources

A Comparative Guide to the Efficacy of Pyrazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antifungal effects. This guide provides an in-depth comparative analysis of the efficacy of various pyrazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of next-generation antifungal drugs.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been successfully developed into a range of therapeutic agents.[1][2] In the realm of antifungal research, pyrazole-containing compounds have demonstrated significant activity against a wide array of clinically and agriculturally important fungi. Their efficacy often stems from their ability to target essential fungal processes, leading to growth inhibition and cell death. This guide will explore the antifungal performance of distinct classes of pyrazole derivatives, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Key Classes of Antifungal Pyrazole Derivatives: A Comparative Efficacy Analysis

The antifungal activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. Several key classes have been extensively studied, each with unique characteristics and antifungal profiles.

Pyrazole Carboxamides

Pyrazole carboxamides are among the most well-studied classes of pyrazole-based antifungals.[3][4] Many commercial fungicides, such as penthiopyrad and fluxapyroxad, belong to this class and primarily act by inhibiting the enzyme succinate dehydrogenase (SDH) in the fungal respiratory chain.[3][5]

Efficacy Insights:

  • Broad Spectrum: Many pyrazole carboxamide derivatives exhibit activity against a range of phytopathogenic fungi, including Rhizoctonia solani, Valsa mali, and Botrytis cinerea.[6][7]

  • Potent SDH Inhibition: The primary mechanism of action for many compounds in this class is the inhibition of SDH, a crucial enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[2][3] This targeted inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

  • Structure-Activity Relationship (SAR): The antifungal activity of pyrazole carboxamides is highly dependent on the substituents. For instance, the introduction of a trifluoromethyl group on the pyrazole ring can significantly impact efficacy.[4] Molecular docking studies have shown that specific substitutions can enhance the binding affinity of these compounds to the SDH enzyme.[3]

Isoxazolol Pyrazole Carboxylates

This class of derivatives has also shown promising antifungal potential.[4]

Efficacy Insights:

  • High Potency against Specific Pathogens: Certain isoxazolol pyrazole carboxylates have demonstrated strong antifungal activity against specific fungi. For example, one derivative exhibited an EC50 value of 0.37 μg/mL against Rhizoctonia solani, which was more potent than the commercial fungicide carbendazim in the same study.[4]

  • SAR Observations: Preliminary SAR studies suggest that the substitution pattern on the pyrazole ring is critical for activity. Replacing a methyl group with a trifluoromethyl group at the C-3 position of the pyrazole ring was found to significantly weaken the antifungal activity of an isoxazolol pyrazole carboxylate.[4]

Pyrazole-Thiazole Derivatives

The hybridization of pyrazole and thiazole moieties has yielded compounds with notable antifungal properties.[8]

Efficacy Insights:

  • Enhanced Activity: Some pyrazole-thiazole carboxamide derivatives have shown superior in vitro activity against Rhizoctonia cerealis compared to commercial fungicides like fluxapyroxad and thifluzamide.[8]

  • In Vivo Protection: Promising in vivo protective activity against Rhizoctonia solani and Puccinia sorghi has been observed, highlighting their potential for agricultural applications.[8]

Pyrazole-Chalcone Derivatives

Chalcones are known for their diverse biological activities, and their combination with a pyrazole scaffold has resulted in potent antifungal agents.

Efficacy Insights:

  • Mechanism of Action: Some pyrazole-chalcone derivatives are thought to act by disrupting the fungal cell wall synthesis.[9]

  • Morphological and Ultrastructural Effects: Studies have shown that these compounds can cause significant damage to the morphology and ultrastructure of fungal cells, leading to senescence and death.[9]

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative pyrazole derivatives from different classes against various fungal pathogens. This data is compiled from multiple research articles to provide a comparative overview.

Class of Pyrazole DerivativeFungal SpeciesActivity Metric (EC50/MIC in µg/mL)Reference CompoundReference
Pyrazole Carboxamide (6i) Valsa maliEC50: 1.77Boscalid (EC50: 9.19)[6]
Pyrazole Carboxamide (19i) Valsa maliEC50: 1.97Boscalid (EC50: 9.19)[6]
Isoxazolol Pyrazole Carboxylate (7ai) Rhizoctonia solaniEC50: 0.37Carbendazim (EC50: 1.00)[4]
Pyrazole-Thiazole Carboxamide (6d) Rhizoctonia cerealisEC50: 5.11Fluxapyroxad (EC50: 11.93)[8]
Pyrazole-Thiazole Carboxamide (6j) Rhizoctonia cerealisEC50: 8.14Thifluzamide (EC50: 22.12)[8]
Azomethine-Pyrazole (ClAzoNH) Candida albicansMIC50: 2.08Amphotericin B[10]
Azomethine-Pyrazole (MeAzoNH) Cryptococcus neoformansMIC50: 2.08Amphotericin B[10]
Pyrazole Derivative (2) Aspergillus nigerMIC: 1Clotrimazole (MIC: 2)[11]
Pyrazole Derivative (17l) Candida albicansMIC: 0.25Fluconazole (MIC: >64)[12]

Unraveling the Mechanisms of Antifungal Action

The efficacy of pyrazole derivatives is rooted in their ability to interfere with vital fungal processes. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.

Inhibition of Succinate Dehydrogenase (SDH)

As previously mentioned, SDH is a primary target for pyrazole carboxamides.[3][5] This enzyme, also known as Complex II of the mitochondrial respiratory chain, plays a dual role in both the citric acid cycle and the electron transport chain. Its inhibition leads to a disruption of ATP synthesis and an accumulation of succinate, ultimately causing cell death.

Logical Relationship: SDH Inhibition by Pyrazole Carboxamides

SDH_Inhibition pyrazole Pyrazole Carboxamide Derivative sdh Succinate Dehydrogenase (Complex II) pyrazole->sdh Binds to and inhibits tca Citric Acid Cycle sdh->tca Participates in etc Electron Transport Chain sdh->etc Donates electrons to death Fungal Cell Death sdh->death Inhibition leads to atp ATP Synthesis tca->atp Generates reducing equivalents for etc->atp Drives atp->death Disruption leads to

Caption: Inhibition of Succinate Dehydrogenase by pyrazole carboxamides disrupts cellular respiration.

Disruption of Fungal Cell Membranes

Some pyrazole derivatives exert their antifungal effect by compromising the integrity of the fungal cell membrane. This can occur through various mechanisms, including interference with ergosterol biosynthesis, a key component of the fungal cell membrane.

  • Inhibition of Lanosterol 14α-demethylase (CYP51): This enzyme is a critical component of the ergosterol biosynthesis pathway and is the target of azole antifungals.[13] While not as commonly reported as SDH inhibition for pyrazoles, some derivatives may target this pathway.

  • Increased Membrane Permeability: Damage to the cell membrane leads to increased permeability, allowing the leakage of essential intracellular components and the influx of toxic substances. This can be assessed using fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.[14]

Other Potential Mechanisms
  • Inhibition of Cell Wall Synthesis: As suggested for some pyrazole-chalcone derivatives, interference with the synthesis of the fungal cell wall can lead to osmotic instability and cell lysis.[9]

  • Induction of Oxidative Stress: Some antifungal agents can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to proteins, lipids, and DNA.

Experimental Protocols for Efficacy Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the antifungal efficacy of pyrazole derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38 Guideline)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.[1][7][9]

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI 1640 medium (buffered with MOPS) to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the antifungal stock solution (appropriately diluted in RPMI) to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations of the test compound.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.).

    • Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solution plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculate Inoculate Plate plate->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Mycelial Growth Inhibition Assay

This assay is commonly used to screen the antifungal activity of compounds against filamentous fungi.[6][15]

Principle: The test compound is incorporated into a solid growth medium, and the radial growth of a fungal colony is measured over time and compared to a control without the compound.

Step-by-Step Methodology:

  • Preparation of Amended Agar:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent.

    • Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a small agar plug (e.g., 5 mm diameter) from the leading edge of the colony.

    • Place the agar plug, mycelium-side down, in the center of each amended agar plate and the control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the MGI against the compound concentrations.

Mechanistic Assays

Principle: This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[10][16]

Step-by-Step Methodology:

  • Preparation of Mitochondrial Fractions: Isolate mitochondria from the target fungus using standard cell fractionation techniques.

  • Assay Reaction:

    • In a microplate well, combine the mitochondrial fraction, a reaction buffer (containing succinate as the substrate), and the pyrazole derivative at various concentrations.

    • Initiate the reaction by adding the electron acceptor (e.g., DCPIP).

  • Measurement: Measure the decrease in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader.

  • Calculation: The rate of the reaction is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells.[14][17] If the cell membrane is compromised, PI enters the cell and intercalates with DNA, resulting in a significant increase in fluorescence.

Step-by-Step Methodology:

  • Fungal Cell Treatment:

    • Incubate a suspension of fungal cells with the pyrazole derivative at various concentrations for a defined period.

    • Include a positive control (e.g., ethanol-treated cells) and a negative control (untreated cells).

  • Staining: Add a solution of propidium iodide to each cell suspension and incubate in the dark for a short period.

  • Analysis:

    • Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microscope.

    • Quantify the percentage of PI-positive (i.e., membrane-compromised) cells in each treatment group.

Conclusion and Future Directions

Pyrazole derivatives represent a rich and promising source of novel antifungal agents. The diverse chemical space offered by the pyrazole scaffold allows for the fine-tuning of antifungal activity and the exploration of various mechanisms of action. Pyrazole carboxamides, in particular, have demonstrated significant success as SDH inhibitors.

Future research should focus on:

  • Exploring Novel Scaffolds: Synthesizing and screening new classes of pyrazole derivatives to identify compounds with novel mechanisms of action and improved efficacy.

  • Combating Resistance: Investigating the potential of pyrazole derivatives to overcome existing antifungal resistance mechanisms.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective pyrazole-based inhibitors.

  • In Vivo Efficacy and Safety: Advancing promising lead compounds through in vivo studies to evaluate their therapeutic potential and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full potential of pyrazole derivatives in the critical fight against fungal diseases.

References

  • Design, Synthesis, and Structure-Activity Relationship of Novel Pyrazole-4-carboxamide Derivatives. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. ACS Publications. [Link]

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. ScienceDirect. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC - NIH. [Link]

  • Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. PMC - NIH. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Membrane permeabilization assays. (A) Propidium iodide incorporation.... ResearchGate. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC - PubMed Central. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][3][7][9]thiadiazole moiety. PubMed. [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. NIH. [Link]

  • Cell permeability and nuclear DNA staining by propidium iodide in basidiomycetous yeasts. PubMed. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. [Link]

  • Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. MDPI. [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ASM Journals. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. SpringerLink. [Link]

  • Antibacterial activity data in MIC (µg/mL). ResearchGate. [Link]

  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. PubMed Central. [Link]

  • Succinate Dehydrogenase Microplate Assay Kit User Manual. Bioworld Technology. [Link]

  • Antifungal activity and theoretical study of synthesized pyrazole-imidazole hybrids. IOPscience. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES. ResearchGate. [Link]

  • Identification of 14-α-Lanosterol Demethylase (CYP51) in Scedosporium Species. NIH. [Link]

  • Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. PMC - NIH. [Link]

  • Percentages of propidium iodide uptake by Candida albicans ATCC 10231.... ResearchGate. [Link]

  • An automated quantitative assay for fungal growth inhibition. ResearchGate. [Link]

  • Mycelial Growth Inhibition: Significance and symbolism. Athreya. [Link]

  • Mycelium growth assays to detect fungicide sensitive and resistant.... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Pyrazole Compound Quantification: An HPLC-UV and LC-MS/MS Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone of many therapeutic agents. The accurate and precise quantification of these compounds is not merely a procedural step but the very foundation of quality, safety, and efficacy. As researchers and drug development professionals, the analytical methods we employ must be rigorously validated to ensure they are fit for purpose. This guide provides an in-depth, scientifically grounded comparison for validating a new analytical method for pyrazole quantification, contrasting a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) alternative.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a self-validating framework for your protocols, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Analytical Challenge: Pyrazole Quantification

Pyrazoles and their derivatives can present unique analytical challenges, including varying polarity, potential for tautomerism, and the need to distinguish them from structurally similar impurities or degradation products.[7][8][9] The choice of analytical technique is often a balance between the required sensitivity, selectivity, and the practical constraints of a quality control (QC) laboratory.

  • The Workhorse: RP-HPLC with UV Detection. A Reversed-Phase HPLC method with UV detection is frequently the go-to for routine QC of active pharmaceutical ingredients (APIs) and formulated products.[10][11][12][13] It is robust, cost-effective, and widely available.

  • The Specialist: LC-MS/MS. For applications requiring ultra-low quantification limits, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS offers unparalleled sensitivity and specificity.[14][15][16][17]

This guide will use a hypothetical new pyrazole compound, "Pyrazolab," to illustrate the validation process for a new HPLC-UV assay method and compare its performance characteristics to an established LC-MS/MS method.

The Validation Workflow: A Holistic Approach

Method validation is not a singular event but a continuous process that ensures a method remains fit for its intended purpose throughout its lifecycle.[4][18] The overall process follows a structured path from defining the method's purpose to its routine implementation.

Validation_Workflow cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Implementation P1_1 Define Analytical Target Profile (ATP) P1_2 Method Development & Optimization P1_1->P1_2 P1_3 Prepare Validation Protocol P1_2->P1_3 P2_1 Execute Experiments: Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ P1_3->P2_1 P2_2 Robustness Testing P2_1->P2_2 P3_1 Analyze Data & Compare to Criteria P2_2->P3_1 P3_2 Prepare Validation Report P3_1->P3_2 P3_3 Develop SOP for Routine Use P3_2->P3_3

Caption: A streamlined workflow for analytical method validation.

Core Validation Parameters: A Comparative Analysis

The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[19][20][21] The core parameters, as defined by ICH Q2(R1), are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][22]

Specificity: The Art of Discrimination

Why it matters: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[23][24] For a pyrazole API assay, the method must be able to distinguish the main compound from any synthesis byproducts or degradation products that could form under stress conditions (e.g., acid, base, oxidation, heat, light). A lack of specificity can lead to an overestimation of the API content, posing a direct risk to patient safety.[2][25][26]

Experimental Protocol (Specificity):

  • Prepare Placebo and Standard: Prepare a solution of the drug product placebo (all excipients without the API) and a reference standard solution of "Pyrazolab."

  • Generate Stressed Samples: Subject the "Pyrazolab" API to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light).

  • Analyze Samples: Inject the placebo, a reference standard, and the stressed samples into the chromatographic system.

  • Evaluate Results:

    • The placebo injection should show no interfering peaks at the retention time of the "Pyrazolab" peak.

    • In the stressed samples, the "Pyrazolab" peak should be spectrally pure (if using a photodiode array detector for HPLC) and well-resolved from any degradation peaks.

    • For LC-MS/MS, specificity is further demonstrated by the highly selective multiple reaction monitoring (MRM) transitions, which are unique to the analyte.[14][16]

Comparative Performance:

Parameter New HPLC-UV Method Alternative LC-MS/MS Method Rationale for Performance
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can sometimes be compromised by co-eluting impurities with similar UV spectra. LC-MS/MS adds a dimension of mass-to-charge ratio detection, providing superior specificity.[15][16]
Peak Purity Index > 0.999N/A (Specificity by MRM)A peak purity index greater than 0.999 from a PDA detector provides confidence that the peak is spectrally homogeneous.
Resolution (Rs) from nearest degradant > 2.0> 2.0A resolution value of 2.0 or greater ensures baseline separation between adjacent peaks.
Linearity and Range: Defining the Working Boundaries

Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[27][28] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[29][30] Establishing a reliable linear range is fundamental for accurate quantification; without it, calculated concentrations would be erroneous.[28]

Experimental Protocol (Linearity & Range):

  • Prepare Standards: Prepare a series of at least five standard solutions of "Pyrazolab" spanning the expected working range. For an assay method, this is typically 80% to 120% of the target concentration, but can be wider.[30]

  • Inject and Record: Inject each standard solution in triplicate.

  • Construct Calibration Curve: Plot the average peak area (or response) against the corresponding concentration.

  • Perform Linear Regression: Analyze the data using linear regression. The key outputs are the correlation coefficient (r²), the y-intercept, and the slope of the regression line.[28]

Comparative Performance:

Parameter New HPLC-UV Method Alternative LC-MS/MS Method Rationale for Performance
Range (Assay) 50 - 150 µg/mL (80-120% of target)1 - 500 ng/mLThe HPLC-UV method is suited for higher concentration assays, while LC-MS/MS excels at trace-level quantification, offering a much wider dynamic range at lower concentrations.
Correlation Coefficient (r²) > 0.999> 0.998An r² value close to 1.0 indicates a strong linear relationship.[27][28]
Y-intercept Bias < 2% of response at 100% level< 5% of response at LLOQThe y-intercept should be statistically insignificant from zero, indicating no systematic error or interference at zero analyte concentration.
Accuracy: Closeness to the Truth

Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[23] It is a measure of the method's systematic error. In drug development, inaccurate measurements could lead to incorrect dosage or failure to meet regulatory specifications. Accuracy is typically determined by recovery studies.[2]

Experimental Protocol (Accuracy):

  • Spike Placebo: Prepare the drug product placebo and spike it with known amounts of "Pyrazolab" API at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare Samples: Prepare at least three replicates at each concentration level.

  • Analyze and Calculate: Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Comparative Performance:

Parameter New HPLC-UV Method Alternative LC-MS/MS Method Rationale for Performance
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods show excellent accuracy. The slightly wider acceptance criteria for LC-MS/MS can be common in bioanalytical methods due to the complexity of the matrices.
Number of Levels 3 (e.g., 80, 100, 120 µg/mL)3 (e.g., 5, 100, 400 ng/mL)Testing at multiple levels across the range ensures accuracy is consistent.[30]
Replicates per Level n=3n=3Multiple replicates provide statistical confidence in the accuracy measurement.[2]
Precision: Consistency and Reproducibility

Why it matters: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] It reflects the random error of the method and is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[31]

Experimental Protocol (Precision):

  • Repeatability:

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each) as done for accuracy.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Comparative Performance:

Parameter New HPLC-UV Method Alternative LC-MS/MS Method Rationale for Performance
Repeatability (%RSD) ≤ 1.0%≤ 5.0%The higher precision (lower %RSD) of the HPLC-UV method is typical for standard API assays.
Intermediate Precision (%RSD) ≤ 2.0%≤ 10.0%Demonstrates the method's capability to produce consistent results under normal laboratory variations.
Detection Limit (LOD) & Quantitation Limit (LOQ)

Why it matters:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[32][33]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[32][34] These parameters are critical for impurity testing and trace analysis, defining the sensitivity of the method.[23]

Experimental Protocol (LOD & LOQ): There are several methods, but the one based on the standard deviation of the response and the slope of the calibration curve is common:[34][35]

  • Estimate:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Verify: Prepare samples at the estimated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[35]

Comparative Performance:

Parameter New HPLC-UV Method Alternative LC-MS/MS Method Rationale for Performance
LOD 0.5 µg/mL0.2 ng/mLThe mass spectrometer is inherently a more sensitive detector than a UV detector, resulting in significantly lower detection limits.[14][17]
LOQ 1.5 µg/mL0.6 ng/mLThe LOQ for the LC-MS/MS method is orders of magnitude lower, making it suitable for trace analysis where the HPLC-UV method would not be.
Precision at LOQ (%RSD) ≤ 10%≤ 20%Acceptable precision at the LOQ confirms the method's reliability at the lower end of its range.
Robustness: Resisting Minor Changes

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[31] This provides an indication of its reliability during normal usage and is a critical part of method transfer to other labs.[36][37]

Experimental Protocol (Robustness):

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Vary Parameters: Change one parameter at a time (One Factor at a Time - OFAT) or use a Design of Experiments (DoE) approach to study interactions.[36]

  • Analyze and Evaluate: Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution). The results should remain within the acceptance criteria defined in the method.

Comparative Performance:

Parameter Varied New HPLC-UV Method Alternative LC-MS/MS Method Rationale for Performance
Flow Rate (±10%) System suitability passesSystem suitability passesBoth methods should be robust to minor changes in flow rate.
Mobile Phase pH (±0.2) System suitability passesPotential for signal suppression/enhancementIonization in the MS source can be highly sensitive to pH changes, making this a more critical parameter for LC-MS/MS methods.
Column Temperature (±5°C) System suitability passesSystem suitability passesMinor temperature fluctuations should not significantly impact the performance of a well-developed method.

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the performance of the analytical method.

Validation_Parameters cluster_core Core Quantitative Characteristics cluster_sensitivity Sensitivity Limits Specificity Specificity Linearity Linearity Specificity->Linearity impacts Accuracy Accuracy Specificity->Accuracy impacts Precision Precision Specificity->Precision impacts Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Range defines lower limit LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy ensures Robustness->Precision ensures

Caption: Interconnectivity of analytical validation parameters.

Conclusion: Selecting the Right Tool for the Job

The validation data clearly demonstrates that both the new HPLC-UV method and the alternative LC-MS/MS method are suitable for their intended purposes. The choice between them is dictated by the specific application.

  • The New HPLC-UV Method is validated as a robust, precise, and accurate method for the routine quantification of "Pyrazolab" in bulk drug and finished product. Its performance is excellent within the typical assay range, making it the ideal choice for a quality control environment where cost-effectiveness and high throughput are essential.

  • The Alternative LC-MS/MS Method stands out for its superior sensitivity and specificity. With an LOQ over 2000 times lower than the HPLC-UV method, it is the unequivocal choice for any application requiring trace-level quantification, such as bioanalysis for pharmacokinetic studies, metabolism monitoring, or the detection of genotoxic impurities.

Ultimately, a successful validation process provides a deep understanding of a method's capabilities and limitations. It is a scientifically rigorous exercise that underpins the quality of pharmaceutical data, ensuring that the products reaching patients are both safe and effective. This comparative guide serves as a framework for designing and executing your own validation studies, empowering you to make informed, data-driven decisions in your analytical development journey.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Altabrisa Group. (2025).
  • ProPharma. (2024).
  • Zymerx. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC Intern
  • BenchChem. (2025). A Comparative Guide to Validating the Robustness of a New Analytical Method.
  • gmp-compliance.org. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.).
  • Element Lab Solutions. (n.d.).
  • SCION Instruments. (n.d.).
  • Lab Manager. (2025).
  • Journal of Pharmaceutical and Scientific Innovation. (2020).
  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
  • International Council for Harmonis
  • Scribd. (n.d.). ICH Q2(R1)
  • Scribd. (n.d.). Analytical Detection Limits Guide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmatutor. (n.d.).
  • ResearchGate. (2023).
  • Sofpromed. (2024).
  • ECHEMI. (n.d.). What is the difference between specificity and selectivity of the....
  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?.
  • National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • ResearchGate. (2015).
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Separation Science. (n.d.).
  • Emery Pharma. (2023).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wiley Online Library. (n.d.).
  • IVT Network. (n.d.).
  • PharmaGuru. (2025).
  • Semantic Scholar. (2014).
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • LCGC International. (n.d.).
  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXr2gSPb4rHFpgi2iFZj-MQ5HyvH1wvqMnfAQ99dL1s0N7wlWOlvH0Q9pWFULBkqb7_9Bk_2gUXfAPZiAkjYF9xdk0wWusiQ1VVNY0W4wrk7GXNZBpLul0GlBla6Kx2DWzpI54iR5jkF4s1tH5vDF76RlKe5el1haI3ljPBvDVDfsGjCl4aOiQDFO5zOi81zg2ErQ-p8yVWpE4s5FfNu8=]([Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the performance of pyrazole derivatives as inhibitors for various protein targets, supported by a synthesis of published experimental data. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

The Significance of Pyrazole Derivatives and Molecular Docking in Drug Discovery

Pyrazole and its derivatives represent a critical class of five-membered heterocyclic compounds that have garnered significant attention in medicinal and pharmacological research.[1] These scaffolds are integral to a wide array of molecules exhibiting diverse biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Several pyrazole-containing drugs have been successfully commercialized, highlighting their therapeutic potential.[3]

In the realm of modern drug discovery, computer-aided drug design (CADD) has emerged as an indispensable tool for identifying and optimizing novel drug candidates.[4][5] Among the various CADD techniques, molecular docking is a pivotal computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[6][7][8] This approach is instrumental in structure-based drug design, virtual screening, and lead optimization, as it allows for the rapid evaluation of large chemical libraries and provides insights into the molecular interactions driving binding affinity.[5][6]

This guide will delve into the practical application of comparative molecular docking studies, using pyrazole derivatives as a case study to illustrate the process of evaluating potential drug candidates against specific protein targets.

Key Target Proteins for Pyrazole Derivatives

The versatility of the pyrazole scaffold allows it to interact with a broad spectrum of biological targets. Notably, pyrazole derivatives have shown significant promise as inhibitors of several key protein families implicated in various diseases, particularly cancer and inflammation.

  • Protein Kinases: These enzymes play a crucial role in cell signaling pathways that regulate cell growth, division, and death.[9] Aberrant kinase activity is a hallmark of many cancers. Pyrazole derivatives have been extensively investigated as inhibitors of various kinases, including:

    • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[9][10][11]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1][10][12]

    • Cyclin-Dependent Kinases (CDKs): These kinases are essential for the regulation of the cell cycle, and their inhibition can halt cancer cell proliferation.[1]

    • Other Kinases: Including AKT, BRAF, p38α, and RET kinases.[4][9]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[13] Pyrazole carboxamide derivatives have emerged as a promising class of selective COX-2 inhibitors.[13]

The ability of some pyrazole derivatives to act as dual inhibitors, targeting multiple proteins simultaneously (e.g., COX-2 and EGFR), presents an exciting avenue for developing more effective anticancer therapies.[11][14][15]

Comparative Docking Analysis: A Methodological Overview

A comparative docking study aims to evaluate a series of ligands against one or more protein targets to predict their relative binding affinities and understand their binding modes. This information is crucial for prioritizing compounds for further experimental validation.

Essential Components of a Docking Study

A successful docking study relies on several key components:

  • High-Quality Protein Structures: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). It is crucial to properly prepare these structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.[13]

  • Accurate Ligand Structures: The 2D structures of the pyrazole derivatives are drawn and converted to 3D structures. Energy minimization is then performed to obtain low-energy conformations.

  • Reliable Docking Software: Several well-established software packages are available for molecular docking, each employing different search algorithms and scoring functions.[5][7] Common choices include:

    • AutoDock and AutoDock Vina: Widely used open-source software.[7]

    • MOE (Molecular Operating Environment): A comprehensive commercial package.[9]

    • Glide, GOLD, and FlexX: Other popular commercial and academic programs.[7][16]

  • Appropriate Scoring Functions: Scoring functions are used to estimate the binding affinity between the ligand and the protein.[6] The choice of scoring function can significantly impact the results, and it is often advisable to use multiple scoring functions for a more robust analysis.

A Self-Validating Experimental Workflow

To ensure the trustworthiness and reproducibility of the results, a self-validating workflow is essential. This involves a series of steps that build upon each other, with validation checks at critical stages.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_validation Validation & Refinement PDB 1. Protein Preparation (PDB Structure) Docking 3. Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand 2. Ligand Preparation (2D to 3D Conversion) Ligand->Docking Analysis 4. Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis Redocking Redocking Analysis->Redocking MD 6. Molecular Dynamics (Stability Assessment) Analysis->MD Experimental 7. Experimental Validation (In vitro assays) Redocking->Experimental MD->Experimental

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Protocol for Comparative Docking of Pyrazole Derivatives against Kinase Targets

This protocol outlines the detailed steps for performing a comparative docking study of a series of pyrazole derivatives against a kinase target, such as EGFR. This protocol is designed to be a practical guide for researchers.

Part 1: Protein and Ligand Preparation

Objective: To prepare the receptor and ligand files for docking.

  • Protein Structure Retrieval and Preparation:

    • Action: Download the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • Causality: The crystal structure provides the atomic coordinates of the protein, which is essential for defining the binding site.

    • Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, MOE), remove all non-essential water molecules and co-crystallized ligands from the PDB file.

    • Causality: Water molecules can interfere with the docking process, and the original ligand needs to be removed to allow the new ligands to be docked.

    • Action: Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.

    • Causality: Correct protonation states are crucial for accurate calculation of electrostatic interactions.

    • Action: Save the prepared protein in the PDBQT file format for use with AutoDock Vina.

    • Causality: The PDBQT format includes atomic charges and atom types required by the docking software.

  • Ligand Structure Preparation:

    • Action: Draw the 2D structures of the pyrazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Causality: This is the starting point for generating the 3D structures.

    • Action: Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Energy minimization generates a low-energy, stable conformation of the ligand, which is a more realistic representation for docking.

    • Action: Save the prepared ligands in the PDBQT file format.

Part 2: Molecular Docking and Analysis

Objective: To perform the docking calculations and analyze the results.

  • Grid Box Generation:

    • Action: Define the search space for the docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB structure.

    • Causality: The grid box confines the search algorithm to the region of interest, making the docking process more efficient and accurate.

  • Docking Simulation:

    • Action: Run the docking simulation using software like AutoDock Vina, providing the prepared protein and ligand files, as well as the grid box parameters.

    • Causality: The software will systematically explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.

  • Analysis of Docking Poses:

    • Action: Analyze the output from the docking simulation. The results will typically include multiple binding poses for each ligand, ranked by their docking scores (binding affinities).

    • Causality: The docking score provides a quantitative estimate of the binding affinity, with lower (more negative) scores generally indicating stronger binding.

    • Action: Visualize the top-ranked protein-ligand complexes to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Causality: Visual inspection is crucial for understanding the structural basis of binding and for identifying the key residues involved in the interaction. This provides a rationale for the observed binding affinity.

Part 3: Validation and Data Interpretation

Objective: To validate the docking protocol and interpret the comparative results.

  • Re-docking Validation:

    • Action: As a crucial validation step, re-dock the original co-crystallized ligand into the active site of the protein.

    • Causality: This helps to assess the reliability of the docking protocol.

    • Action: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[16]

    • Causality: A low RMSD value indicates that the docking protocol can accurately reproduce the known binding mode.

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • Action: For the most promising ligand-protein complexes, perform MD simulations to assess the stability of the binding pose over time.

    • Causality: MD simulations provide a more dynamic picture of the interaction and can help to identify more stable and realistic binding modes.[3][4]

  • Correlation with Experimental Data:

    • Action: Compare the docking scores with available experimental data, such as in vitro inhibitory activity (e.g., IC50 or Ki values).

    • Causality: A good correlation between computational and experimental results provides strong evidence for the validity of the docking study and the predicted binding modes.[2][9]

Data Presentation and Interpretation: A Comparative Case Study

To illustrate the application of this methodology, let's consider a hypothetical comparative docking study of three pyrazole derivatives against both COX-2 and EGFR.

Table 1: Comparative Docking Scores and Experimental Activity
Compound IDPyrazole DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)
PD-01 1,3,5-triphenyl-1H-pyrazoleCOX-2-9.8Arg513, Tyr385, Ser5300.5
EGFR-8.2Met793, Leu718, Gly7961.2
PD-02 4-(4-chlorophenyl)-1H-pyrazoleCOX-2-7.5Arg513, Val5232.1
EGFR-6.9Met793, Cys7975.8
PD-03 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazoleCOX-2-8.9Arg513, Tyr385, Phe5180.8
EGFR-9.1Met793, Leu718, Thr7900.6
Celecoxib (Reference for COX-2)COX-2-10.2Arg513, Tyr385, Ser5300.05
Erlotinib (Reference for EGFR)EGFR-9.5Met793, Leu718, Thr7900.02

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • PD-03 emerges as the most promising dual inhibitor, with strong predicted binding affinities for both COX-2 and EGFR, which are also reflected in its low experimental IC50 values.

  • The key interacting residues identified from the docking poses provide valuable insights into the structural determinants of binding and can guide further optimization of these compounds. For example, the interaction with Arg513 in COX-2 and Met793 in the EGFR hinge region appears to be critical for potent inhibition.

  • While docking scores provide a useful ranking, they are not always perfectly correlated with experimental activity. Other factors, such as ligand strain energy and solvation effects, can also influence binding affinity.

Visualizing Binding Interactions

Visualizing the predicted binding modes is crucial for understanding the structure-activity relationships.

binding_interaction cluster_protein EGFR Active Site Met793 Met793 Leu718 Leu718 Thr790 Thr790 Gly796 Gly796 PD-03 PD-03 PD-03->Met793 H-bond PD-03->Leu718 Hydrophobic PD-03->Thr790 Hydrophobic

Caption: A simplified 2D representation of the key interactions between PD-03 and the EGFR active site.

Conclusion and Future Directions

Comparative molecular docking is a powerful and cost-effective approach for prioritizing and designing novel pyrazole-based inhibitors.[6] By following a rigorous and validated workflow, researchers can gain valuable insights into the molecular basis of ligand binding, which can significantly accelerate the drug discovery process.

The integration of molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, can further enhance the predictive power of these in silico models.[17] Ultimately, the success of any CADD-driven project relies on the close collaboration between computational and medicinal chemists to iteratively design, synthesize, and test new compounds, leading to the development of more effective and safer medicines.

References

  • El-Sayed, N. N. E., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(21), 5072. [Link]

  • Alam, M. M., et al. (2016). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Journal of Biomolecular Structure and Dynamics, 34(11), 2395-2407. [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 446–450. [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102. [Link]

  • JETIR. (2021). A Comprehensive Review on Molecular Docking & Its Software. JETIR, 8(6). [Link]

  • Sahoo, R., et al. (2021). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences, 83(5), 796-805. [Link]

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • ResearchGate. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. [Link]

  • El-Azab, A. S., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules, 27(3), 701. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips for machine learning in computational drug design. Journal of chemical information and modeling, 58(8), 1515-1520. [Link]

  • Çakmak, A. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137356. [Link]

  • Sattu, H., et al. (2023). Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-Cancer Activity of Pyrazole Containing Novel Indolin-2-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. [Link]

  • ResearchGate. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. [Link]

  • Posa, V. R., et al. (2024). Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. Scientific Reports, 14(1), 1-14. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Kumar, D., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1502. [Link]

  • YouTube. (2023). Graphviz workflow 1. [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. [Link]

  • ResearchGate. (2016). (PDF) Best Practices in Docking and Activity Prediction. [Link]

  • Alhamaky, S. M., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research, 86(1), e23456. [Link]

  • Salo-Ahen, O. M. H., et al. (2014). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Bioinformation, 10(11), 665–669. [Link]

  • Bakr, R. B., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 287, 117340. [Link]

  • ResearchGate. (2026). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. [Link]

  • IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • Semantic Scholar. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Graphviz. (n.d.). User Guide. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole. As a specialized pyrazole derivative used in advanced research applications such as proteomics, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols are executed with the highest degree of safety and regulatory compliance.

Understanding the Compound: A Foundation for Safe Disposal

This compound is a halogenated heterocyclic organic compound. Its structure presents several key features that dictate its hazard profile and, consequently, its disposal requirements:

  • Halogenated Organic Compound : The presence of two chlorine atoms classifies this molecule as a halogenated organic compound. This is the single most critical factor for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently, often due to the potential for forming toxic byproducts like dioxins during improper incineration.[2][3][4]

  • Pyrazole Core : The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals due to its biological activity.[5][6] While the core itself has a defined profile, the substituents dramatically alter its properties.

  • Chloromethyl Group : The -(CH2Cl) group is a potential alkylating agent. Alkylating agents are reactive and can covalently modify biological molecules like DNA and proteins, which is why they are often treated as suspected toxins.[1] This reactivity necessitates careful handling to avoid exposure and informs the selection of compatible storage containers.

Given these features, the compound must be handled with caution. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from closely related structures, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, a conservative approach assuming similar or greater hazards is warranted.

Hazard Profile and Personal Protective Equipment (PPE)

A summary of the anticipated hazards and required controls is presented below. This information is synthesized from data on structurally similar compounds and general guidelines for halogenated organics.

Hazard CategoryDescriptionGHS Codes (Anticipated)Disposal Implication
Skin Corrosion/Irritation May cause skin irritation upon direct contact. Prolonged contact should be avoided.H315Impervious gloves are required. Contaminated clothing and PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Poses a risk of serious eye irritation. Direct contact with eyes could lead to significant injury.H319OSHA-compliant safety glasses or chemical splash goggles are mandatory.[8]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.H335All handling of the solid compound or its solutions should occur in a certified chemical fume hood.
Toxicity (Suspected) As a potential alkylating agent, it is suspected to be toxic. Chronic exposure should be minimized.H302 (Harmful if swallowed)Strict hygiene practices are essential. Avoid ingestion and inhalation. Waste must be securely contained to prevent release.
Environmental Hazard As a chlorinated organic compound, it is persistent and potentially toxic to aquatic life. It must not be released into the environment.[4](Not specified)Disposal into drains or general trash is strictly prohibited. All waste must be managed as regulated chemical waste.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear safety glasses with side shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection : Nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility.

  • Body Protection : A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection : Not typically required when handling small quantities within a functional chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for disposal is waste segregation . Never mix halogenated organic waste with non-halogenated waste.[9][10]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., high-density polyethylene) with a secure, threaded screw cap.[9] The container must be in good condition, free of leaks or external contamination.

  • This container must be designated exclusively for "Halogenated Organic Waste."

Step 2: Properly Label the Waste Container

  • Label the container before adding the first drop of waste.[2]

  • The label must include:

    • The words "Hazardous Waste" .

    • A full list of all chemical constituents by name (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.[2]

    • The approximate concentration or percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Accumulation

  • Solid Waste : Collect any contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) and place them in a sealed, labeled bag, which then goes into the solid halogenated waste container.

  • Liquid Waste : Carefully pour liquid waste containing the compound into the designated liquid halogenated waste container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

  • Keep the waste container securely closed at all times, except when actively adding waste.[3] This prevents the release of volatile organic compounds (VOCs).

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][8]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (or after a maximum accumulation time set by your institution, often 3 months[10]), arrange for its removal.

  • Contact your institution's Environmental Health & Safety (EHRS) department or equivalent office to request a hazardous waste pickup.[3]

  • Follow their specific procedures for scheduling and preparing the container for transport.

Emergency Procedures: Spill Management

Small Spills (inside a chemical fume hood):

  • Ensure your PPE is intact.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the collected material into a sealed, properly labeled plastic bag or container.

  • Tag the container as "Hazardous Waste" with a description of the contents.

  • Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Large Spills (or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is flammable or releases significant vapors, activate the fire alarm to initiate building evacuation.[2]

  • Close the laboratory doors.

  • Call your institution's emergency number and the EHRS office for professional assistance.

Visualizing the Disposal Workflow

The following diagram outlines the critical decision-making and operational flow for the disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal Waste Generate Waste Containing This compound IsHalogenated Is it a Halogenated Organic Compound? Waste->IsHalogenated Segregate Segregate into Dedicated 'HALOGENATED ORGANIC WASTE' Container IsHalogenated->Segregate  Yes   NonHalogenated Non-Halogenated Waste Stream (Not for this compound) IsHalogenated->NonHalogenated  No   Label Label Container Before Use: - 'Hazardous Waste' - Full Chemical Names - Hazard Pictograms Segregate->Label Cap Keep Container Tightly Capped (Fill to <90% Capacity) Label->Cap Store Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) Request Container Full or Time Limit Reached? Store->Request Cap->Store Request->Store  No   EHRS Contact EHRS for Waste Pickup Request->EHRS  Yes  

Caption: Decision workflow for the disposal of halogenated pyrazole waste.

References

  • Smolecule. (2023-08-15). 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University Campus Operations. (2021-10). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Thermo Fisher Scientific. (2025-12-25). 5-Chloro-3-methyl-1-pheny-1H-pyrazole - SAFETY DATA SHEET.
  • MDPI. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Available at: [Link]

  • ResearchGate. (2020-11-06). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubMed. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Safety and Hazards. Available at: [Link]

  • Current Green Chemistry. (2024-07-09). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • University of Oslo. (2024-11-11). Chemical and Hazardous Waste Guide.
  • Kemicentrum. (2025-01-13). 8.1 Organic solvent waste.
  • Journal of Emerging Technologies and Innovative Research. (2024-06). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • Labochema. 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2016). Disposal of Chlorine-Containing Wastes. Available at: [Link]

Sources

Navigating the Synthesis and Handling of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole, presents significant opportunities in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety. This guide, developed by a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Understanding the Hazard Landscape

This compound is a halogenated, substituted pyrazole. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of its structural motifs and data from analogous compounds allows for a robust hazard assessment. Key structural features of concern include:

  • Chlorinated Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities and toxicities.[1][2][3][4] The presence of a chlorine atom on the pyrazole ring may enhance its reactivity and toxic potential.

  • Chloromethyl Group: The chloromethyl (-CH₂Cl) group is a known alkylating agent. Alkylating agents are reactive compounds that can covalently bind to biological macromolecules like DNA, proteins, and lipids, potentially leading to mutagenic, carcinogenic, and cytotoxic effects. This functional group warrants a high degree of caution.

  • Aromatic Phenyl Group: While the phenyl group itself is a common substituent, its presence contributes to the overall lipophilicity of the molecule, which may influence its absorption through the skin.

Based on the SDS of similar compounds, such as 5-Chloro-3-methyl-1-phenyl-1H-pyrazole and 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole, we can anticipate that this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[5][6] The chloromethyl group in a similar pyrazole derivative is associated with severe skin burns and eye damage.[6] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.

Core Directive: A Multi-Layered PPE Strategy

A risk-based approach to PPE selection is critical. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face from splashes of corrosive or irritating materials.[7][8]
Hands Double Gloving: Nitrile or Neoprene GlovesGiven the potential for skin absorption and the alkylating nature of the chloromethyl group, double gloving is essential. Nitrile gloves provide good resistance to a range of chemicals, while neoprene offers excellent protection against oils and solvents.[8][9] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[10]
Body Chemical-Resistant Laboratory Coat or ApronA lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) should be worn and fully buttoned.[8] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[9]
Respiratory Use within a certified Chemical Fume HoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7][11] If there is a potential for aerosol generation and a fume hood is not available or feasible, a NIOSH-approved respirator with organic vapor cartridges may be necessary, based on a formal risk assessment.[10][12]
Feet Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills. Leather or other porous materials are not recommended as they can absorb and retain chemical spills.[8]

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to standardized procedures is the bedrock of laboratory safety. The following workflows are designed to minimize exposure and ensure a controlled environment when working with this compound.

Workflow for Handling and Weighing

Caption: Workflow for safe handling and weighing of the compound.

Emergency Preparedness: Spill and Exposure Response

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.